molecular formula C10H13N B1209702 6-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 91-61-2

6-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1209702
CAS No.: 91-61-2
M. Wt: 147.22 g/mol
InChI Key: XOKMRXSMOHCNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,2,3,4-tetrahydroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKMRXSMOHCNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047444
Record name 6-Methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-61-2
Record name 6-Methyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,2,3,4-tetrahydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Civettal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 1,2,3,4-tetrahydro-6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-6-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-TETRAHYDRO-6-METHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I67838Y8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"isomers of methyl-1,2,3,4-tetrahydroquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomers of Methyl-1,2,3,4-tetrahydroquinoline

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] The introduction of a single methyl group to this nucleus creates a family of isomers, each with distinct stereochemical and electronic properties that profoundly influence its biological activity. This guide provides a comprehensive exploration of the isomers of methyl-1,2,3,4-tetrahydroquinoline, intended for researchers, scientists, and drug development professionals. We will delve into the structural landscape of these isomers, dissect robust synthetic and analytical strategies, and examine their applications in modern drug discovery, grounding our discussion in field-proven insights and authoritative references.

Chapter 1: The Landscape of Isomerism in Methyl-1,2,3,4-tetrahydroquinoline

Isomerism in the methyl-THQ system is multifaceted, encompassing positional isomerism, which dictates the methyl group's location, and stereoisomerism, which defines its spatial arrangement. A thorough understanding of this landscape is fundamental to designing targeted synthesis and interpreting structure-activity relationships (SAR).

Positional Isomers

The placement of the methyl group on the tetrahydroquinoline core defines the constitutional isomer. The substitution can occur on the nitrogen atom (N-1), the saturated heterocyclic ring (C-2, C-3, C-4), or the fused benzene ring (C-5, C-6, C-7, C-8). Each position imparts unique physicochemical properties. For instance, N-methylation alters the basicity and hydrogen-bonding capability of the secondary amine, while substitution on the aromatic ring influences electronic properties and potential for π-stacking interactions.

Isomer Name Abbreviation Key Structural Feature CAS Number
1-Methyl-1,2,3,4-tetrahydroquinolineN-Me-THQMethyl group on the nitrogen atom.1612-65-3[3]
2-Methyl-1,2,3,4-tetrahydroquinoline2-Me-THQMethyl group at the C-2 position, creating a chiral center.1780-19-4[4]
6-Methyl-1,2,3,4-tetrahydroquinoline6-Me-THQMethyl group on the aromatic ring, para to the nitrogen.91-61-2
7-Methyl-1,2,3,4-tetrahydroquinoline7-Me-THQMethyl group on the aromatic ring, meta to the nitrogen.4965-27-1
8-Methyl-1,2,3,4-tetrahydroquinoline8-Me-THQMethyl group on the aromatic ring, ortho to the nitrogen.13309-27-0

Note: Isomers with substitution at C-3, C-4, and C-5 are less commonly discussed in foundational literature but are chemically feasible.

Stereoisomerism: Chirality and Conformation

The true complexity and therapeutic potential of methyl-THQs emerge from their stereochemistry.

Chirality: When the methyl group is attached to a non-aromatic carbon atom (C-2, C-3, or C-4), a stereocenter is created.

  • 2-Methyl-1,2,3,4-tetrahydroquinoline is a chiral compound existing as a pair of enantiomers: (R)-2-methyl-1,2,3,4-tetrahydroquinoline and (S)-2-methyl-1,2,3,4-tetrahydroquinoline.[4] This chirality is crucial, as biological systems, particularly protein receptors and enzymes, are chiral environments. Consequently, enantiomers often exhibit dramatically different pharmacological and toxicological profiles.

Conformational Isomerism: The saturated six-membered ring of the THQ core is not planar and adopts a half-chair conformation.[5] This leads to two distinct positions for substituents: axial and equatorial. The methyl group will preferentially occupy the more stable equatorial position to minimize steric strain arising from 1,3-diaxial interactions.[6] However, the ring can undergo a "ring flip" to interconvert between conformations, an equilibrium that is critical for receptor binding dynamics.

Isomerism_Overview cluster_positional Positional Isomers cluster_stereo Stereoisomers (for C-substituted) A Methyl-1,2,3,4-tetrahydroquinoline (C10H13N) B N-Methyl (N-1) A->B Position C C-Methyl (C-2, C-3...) A->C Position D Enantiomers (e.g., (R/S)-2-Me-THQ) C->D Arrangement in Space E Conformational Isomers (Axial vs. Equatorial) C->E Arrangement in Space

Caption: Overview of isomerism in methyl-1,2,3,4-tetrahydroquinoline.

Chapter 2: Synthesis and Separation Strategies

The effective synthesis and isolation of specific methyl-THQ isomers are paramount for their study and application. Methodologies range from classical reductions to sophisticated asymmetric catalysis.

Synthesis of Racemic Mixtures

The most direct route to many C-substituted THQs is the catalytic hydrogenation of the corresponding methyl-substituted quinoline. For example, racemic 2-methyl-1,2,3,4-tetrahydroquinoline is readily produced by the hydrogenation of quinaldine (2-methylquinoline).[4]

Expert Insight: The choice of catalyst (e.g., Palladium, Platinum, Nickel) and reaction conditions (temperature, pressure) is critical. While effective for producing the racemic mixture, these methods lack stereocontrol. More recently, domino reactions, which involve multiple bond-forming events in a single operation, have emerged as highly efficient strategies for creating the core THQ structure.[1] These methods offer advantages in atom economy and can generate molecular complexity rapidly from simple starting materials.[1]

Asymmetric Synthesis: Accessing Single Enantiomers

Controlling stereochemistry during synthesis is the preferred modern approach for obtaining enantiomerically pure compounds. Asymmetric hydrogenation, particularly using transition metal catalysts with chiral ligands, is a powerful tool.

Field-Proven Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline

This protocol is based on established methodologies for the highly efficient synthesis of chiral 2-methyl-THQ.[7]

  • Catalyst Preparation: In an inert atmosphere glovebox, a solution of [Ir(COD)Cl]₂ and a suitable chiral phosphine ligand (e.g., a derivative of SEGPHOS or BINAP) in a degassed solvent (e.g., dichloromethane) is stirred to form the active catalyst complex.

    • Causality: Iridium is highly effective for the hydrogenation of N-heterocycles. The chiral ligand creates a chiral pocket around the metal center, which forces the incoming substrate (2-methylquinoline) to bind in a specific orientation, leading to the preferential formation of one enantiomer.

  • Reaction Setup: The 2-methylquinoline substrate and the pre-formed catalyst are charged into a high-pressure autoclave. A degassed solvent (e.g., methanol or toluene) is added.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 50-100 bar H₂). The reaction is heated and stirred for a specified time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling and venting, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched 2-methyl-1,2,3,4-tetrahydroquinoline.

  • Validation: The enantiomeric excess (ee) of the product must be determined using chiral High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow A Starting Material (e.g., 2-Methylquinoline) B Asymmetric Hydrogenation [Ir]-Chiral Ligand, H₂ A->B C Enantiomerically Enriched Crude Product B->C D Purification (Column Chromatography) C->D E Pure (R)- or (S)-Isomer D->E F Chiral HPLC Analysis E->F G Validated Enantiomeric Excess (ee) F->G

Caption: Workflow for asymmetric synthesis and validation.

Chiral Resolution of Racemates

When asymmetric synthesis is not feasible, racemic mixtures can be separated into their constituent enantiomers through a process called chiral resolution.

A common technique involves forming diastereomeric salts. The racemic base (e.g., 2-Me-THQ) is reacted with an enantiomerically pure chiral acid, such as O,O'-di-p-toluoyl-L-tartaric acid. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows for their separation by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to liberate the desired pure enantiomer of the methyl-THQ. Supercritical fluid extraction has also been employed for this purpose, offering a more advanced separation technique.[8]

Chapter 3: Spectroscopic and Analytical Characterization

Unambiguous identification of methyl-THQ isomers requires a combination of modern analytical techniques.

Core Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the constitutional isomer. The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecular structure. For instance, the position of the methyl signal and the splitting patterns of the aromatic protons can definitively distinguish between 5-, 6-, 7-, and 8-methyl-THQ.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental formula (C₁₀H₁₃N). High-resolution mass spectrometry (HRMS) can confirm this with very high accuracy. While isomers have the same mass, their fragmentation patterns under techniques like GC-MS can sometimes provide clues to their structure.

  • Chiroptical Techniques: For chiral isomers, chiroptical methods are essential.

    • Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra, providing definitive proof of their absolute configuration when compared to a known standard or theoretical calculations.

    • Optical Rotation: Measures the rotation of plane-polarized light by a chiral sample. Enantiomers rotate light by equal and opposite angles.

Analytical_Workflow A Isolated Sample (Unknown Isomer) B Mass Spectrometry (MS) Determine Molecular Formula A->B C NMR Spectroscopy (¹H, ¹³C, COSY) Determine Connectivity A->C D Positional Isomer Identified B->D C->D E Chiral HPLC Separation & ee determination D->E If Chiral F Chiroptical Methods (Circular Dichroism) Assign Absolute Stereochemistry E->F G Complete Structural Elucidation (e.g., (R)-2-Me-THQ) F->G

Caption: A logical workflow for the complete characterization of an isomer.

Comparative Spectroscopic Data

The following table summarizes expected distinguishing features in ¹H NMR spectra for common isomers.

Isomer Characteristic ¹H NMR Signal(s) Rationale
N-Me-THQ Singlet, ~2.8-3.0 ppm (3H, N-CH₃)The methyl group is attached to nitrogen, resulting in a singlet with a characteristic chemical shift.
2-Me-THQ Doublet, ~1.2-1.4 ppm (3H, C-CH₃); Multiplet ~3.0-3.5 ppm (1H, H-2)The methyl group is coupled to the adjacent proton at C-2, resulting in a doublet. The H-2 proton is a multiplet.
6-Me-THQ Singlet, ~2.2-2.4 ppm (3H, Ar-CH₃); Aromatic region shows specific splitting for 1,2,4-trisubstituted benzene.The methyl group is on the aromatic ring, appearing as a singlet in a typical range for benzylic protons.
8-Me-THQ Singlet, ~2.1-2.3 ppm (3H, Ar-CH₃); Aromatic region shows specific splitting for 1,2,3-trisubstituted benzene.Similar to 6-Me-THQ, but the substitution pattern in the aromatic region of the spectrum will be distinct.

Chapter 4: Applications in Drug Discovery and Research

The diverse biological activities of THQ derivatives underscore their importance. The specific placement and stereochemistry of the methyl group can fine-tune a compound's activity, turning an inactive molecule into a potent drug candidate.

The 1,2,3,4-tetrahydroquinoline nucleus is a core structure in a multitude of synthetic pharmaceuticals.[1] These compounds have been investigated for a wide range of therapeutic applications, including as analgesics, anticonvulsants, antidepressants, antipsychotics, and anticancer agents.[1][2][9]

Isomer/Derivative Class Reported Biological Activity Mechanism/Target (if known) Reference
2-Methyl-5-hydroxy-THQAnalgesicOpioid receptor modulation (hypothesized)[9]
General 1,2,3,4-THQ DerivativesAnticancer (Prostate)RORγ (Retinoic acid receptor-related orphan receptor gamma) inverse agonists[10]
General 1,2,3,4-THQ DerivativesAntimalarial, Antiviral, AntifungalVarious, often involving inhibition of key pathogen enzymes or processes.[1][2]
1-Methyl-1,2,3,4-tetrahydroisoquinoline*Neuroprotective, AntidepressantMAO A/B inhibition, free radical scavenging[11]

*Note: Tetrahydroisoquinoline (THIQ) is a structural isomer of THQ and its derivatives are often studied in parallel due to their similar biological relevance.[12]

Expert Insight on Structure-Activity Relationship (SAR):

The case of RORγ inverse agonists for prostate cancer is illustrative.[10] In such a study, chemists would synthesize a library of THQ derivatives with substitutions at various positions. The finding that a specific isomer, perhaps with a methyl group at C-2 of a particular stereochemistry, shows higher potency than its enantiomer or other positional isomers provides critical insight. This stereospecificity strongly implies that the methyl group is involved in a crucial binding interaction within the RORγ ligand-binding pocket. It may fit into a small hydrophobic pocket or orient the rest of the molecule for optimal interaction with key amino acid residues. This knowledge guides the next round of drug design, focusing on optimizing interactions in that specific region of the receptor.

Conclusion

The isomers of methyl-1,2,3,4-tetrahydroquinoline represent a rich and complex chemical space. While seemingly simple, the position and stereochemistry of a single methyl group can drastically alter the molecule's properties and biological function. For drug development professionals and researchers, a mastery of the synthesis, separation, and characterization of these isomers is not merely an academic exercise; it is a fundamental requirement for the rational design of novel therapeutics. As analytical techniques become more sensitive and asymmetric synthesis methods more powerful, the ability to exploit the subtle differences between these isomers will continue to open new avenues in medicinal chemistry.

References

  • Wikipedia. 2-Methyltetrahydroquinoline. [Link]

  • S. S. K. Tirukkovalluri, et al. (2015). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. [Link]

  • NIST. N-Methyl-1,2,3,4-tetrahydroisoquinoline. NIST Chemistry WebBook. [Link]

  • M. K. Jahn, et al. (2016). Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. RSC Publishing. [Link]

  • S. S. K. Tirukkovalluri, et al. (2015). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. [Link]

  • Stenutz. 1-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Thieme Chemistry. (2017). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Synform. [Link]

  • S. H. Kim, et al. (2007). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A. Péter, et al. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality. [Link]

  • A. K. Deb, et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances. [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Methyl-1,2,3,4-Tetrahydroquinoline in Advanced Chemical Synthesis. [Link]

  • M. A. G. El-Hashash, et al. (2016). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... ResearchGate. [Link]

  • Y. Xiang, et al. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B. [Link]

  • S. F. Kouznetsov, et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies. RSC Advances. [Link]

  • PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • M. Antkiewicz-Michaluk, et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research. [Link]

  • P. Kumar, et al. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • H. Liu, et al. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • M. C. P. Yeh, et al. (2003). Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines. Organic Letters. [Link]

  • Z. D. Farkas, et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids... MDPI. [Link]

  • A. Y. Egorova, et al. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Journal of Organic Chemistry. [Link]

  • T. Ohta, et al. (1996). A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline... Chemical and Pharmaceutical Bulletin. [Link]

  • W. Li, et al. (2022). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Science Exploration. [Link]

  • Chemistry LibreTexts. (2023). Conformations of Disubstituted Cyclohexanes. [Link]

  • B. L. J. Pilo, et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry. [Link]

  • D. S. Wishart. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites. [Link]

  • The Organic Chemistry Tutor. (2020). Conformational Analysis. YouTube. [Link]

  • Chem Help ASAP. (2022). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. [Link]

Sources

The Evolving Landscape of 6-Methyl-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 6-Methyl-1,2,3,4-tetrahydroquinoline

The this compound (6-Me-THQ) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties serve as a versatile foundation for the development of a diverse array of therapeutic agents. This guide provides an in-depth technical overview of the synthesis, characterization, and biological evaluation of 6-Me-THQ derivatives and their analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

I. Synthetic Strategies: Building the this compound Core

The efficient synthesis of the 6-Me-THQ scaffold is paramount for exploring its therapeutic potential. The classical Skraup synthesis of quinolines, followed by reduction, remains a fundamental and adaptable method.[1][2][3]

Experimental Protocol: Two-Step Synthesis of this compound

This protocol outlines the synthesis of the parent 6-Me-THQ molecule, a crucial starting material for further derivatization.

Part 1: Skraup Synthesis of 6-Methylquinoline

The Skraup synthesis is a classic method for quinoline synthesis, involving the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[2][3][4]

  • Reactants:

    • p-Toluidine (for 6-methyl substitution)

    • Glycerol

    • Nitrobenzene (as the oxidizing agent)

    • Concentrated Sulfuric Acid

    • Ferrous sulfate (to moderate the reaction)[3]

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser.

    • Add p-toluidine to the mixture.

    • Slowly add nitrobenzene. The reaction is highly exothermic and must be controlled.[1] The addition of ferrous sulfate can help to ensure a smoother reaction.[3]

    • Heat the mixture gently to initiate the reaction, then maintain a controlled reflux.

    • After the reaction is complete, cool the mixture and carefully dilute with water.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution.

    • Perform steam distillation to isolate the crude 6-methylquinoline.[1]

    • Purify the crude product by distillation.

Part 2: Reduction of 6-Methylquinoline to this compound

Catalytic hydrogenation is a common and effective method for the reduction of the quinoline ring system.

  • Reactants:

    • 6-Methylquinoline

    • Catalyst (e.g., Palladium on carbon, Platinum oxide)

    • Solvent (e.g., Ethanol, Acetic Acid)

    • Hydrogen gas

  • Procedure:

    • Dissolve 6-methylquinoline in a suitable solvent in a hydrogenation vessel.

    • Add the catalyst to the solution.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by distillation or chromatography.

G p_toluidine p-Toluidine skraup Skraup Synthesis p_toluidine->skraup glycerol Glycerol glycerol->skraup h2so4 H₂SO₄ h2so4->skraup nitrobenzene Nitrobenzene nitrobenzene->skraup methylquinoline 6-Methylquinoline skraup->methylquinoline reduction Reduction methylquinoline->reduction h2_catalyst H₂ / Catalyst h2_catalyst->reduction me_thq 6-Methyl-1,2,3,4- tetrahydroquinoline reduction->me_thq

Figure 1: Synthetic workflow for this compound.

II. Spectroscopic Characterization: Unveiling the Molecular Architecture

Unequivocal characterization of the synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to confirm the structure and purity of 6-Me-THQ and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for elucidating the structure of these molecules.[5]

  • ¹H NMR of this compound:

    • Aromatic Protons: Signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the protons on the benzene ring.

    • Methyl Protons: A singlet around 2.2 ppm corresponding to the methyl group at the 6-position.[6]

    • Aliphatic Protons: Signals in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons on the saturated heterocyclic ring.[6]

  • ¹³C NMR of this compound:

    • Aromatic Carbons: Signals in the downfield region (typically 110-150 ppm) corresponding to the carbons of the benzene ring.

    • Methyl Carbon: A signal in the upfield region (around 20 ppm) corresponding to the methyl group.

    • Aliphatic Carbons: Signals in the upfield region (typically 20-50 ppm) corresponding to the carbons of the saturated heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity.[6] For this compound, the molecular ion peak (M+) would be observed at m/z 147.[7]

III. Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant area of investigation for these compounds is their potential as anticancer agents. Several derivatives have shown potent cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Morpholine-substituted THQ (10e)A549 (Lung)0.033[8]
Pyrazolo-quinoline derivativeMCF-7 (Breast)15.16[9]
Pyrazolo-quinoline derivativeHepG2 (Liver)18.74[9]

A key mechanism of action for some of these derivatives is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer.[10][11][12][13]

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Cellular Responses Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT Akt PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis | Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Proliferation Proliferation Cell_Growth->Proliferation Me_THQ 6-Me-THQ Derivatives Me_THQ->mTORC1 Inhibition

Figure 2: Simplified mTOR signaling pathway and the inhibitory role of 6-Me-THQ derivatives.
Neuroprotective Effects

Certain analogs of 6-Me-THQ have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's disease.[14][15] Their mechanism of action is often attributed to their antioxidant properties and their ability to mitigate oxidative stress.[14][16]

Table 2: Neuroprotective Activity of a Tetrahydroquinoline Derivative

CompoundAssayEffectReference
N-Methyl-(R)-salsolinolSH-SY5Y cell viability (MPP+ induced toxicity)Neuroprotective at 50 µM[17]
Antioxidant and Anti-inflammatory Activities

The tetrahydroquinoline scaffold is known to possess antioxidant properties, which contribute to its therapeutic effects.[9] Some derivatives have also demonstrated anti-inflammatory activity.[16][18]

IV. Structure-Activity Relationship (SAR) and Drug Development Considerations

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of 6-Me-THQ derivatives. For instance, in the context of mTOR inhibition, the incorporation of trifluoromethyl and morpholine moieties has been shown to significantly enhance selectivity and potency.[8]

Pharmacokinetics and ADMET Profile

The drug-likeness of these compounds is a critical factor in their development. In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to predict the pharmacokinetic properties of new derivatives.[19] Factors such as lipophilicity, solubility, and potential for forming nitrosamines are important considerations.[7]

V. Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for drug discovery programs. Future research should focus on the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will be instrumental in translating these promising compounds into clinically effective drugs.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). PubMed Central. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. (2023). ACS Omega. Retrieved from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). PubMed. Retrieved from [Link]

  • This compound, 98%. (n.d.). Fisher Scientific. Retrieved from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). PubMed Central. Retrieved from [Link]

  • ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). MDPI. Retrieved from [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. (n.d.). Eclética Química. Retrieved from [Link]

  • THEORETICAL STUDY ON THE CHARACTERIZATION OF 6-METHYL 1,2,3,4-TETRAHYDROQUINOLINE USING QUANTUM MECHANICAL CALCULATION METHODS. (n.d.). Retrieved from [Link]

  • (PDF) MTOR signaling pathway and mTOR inhibitors in cancer: Progress and challenges. (n.d.). Retrieved from [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved from [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Retrieved from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). PubMed. Retrieved from [Link]

  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2025). ResearchGate. Retrieved from [Link]

  • Overview of Research into mTOR Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

A Theoretical and Computational Scrutiny of 6-Methyl-1,2,3,4-tetrahydroquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the structural and electronic characterization of 6-Methyl-1,2,3,4-tetrahydroquinoline (6-MTHQ). This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of computational chemistry to understand the nuanced properties of this important heterocyclic scaffold.

Introduction: The Significance of the Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of a methyl group at the 6-position (para to the nitrogen atom) can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. Theoretical studies provide a powerful, cost-effective lens through which to explore these properties at the atomic level, offering insights that can guide rational drug design and synthetic efforts.[2][4]

This guide will delve into the fundamental aspects of computational analysis of 6-MTHQ, from geometry optimization and conformational analysis to the exploration of its electronic landscape and spectroscopic properties. We will not only present the results of these studies but also provide the rationale behind the selection of specific computational methods and the step-by-step protocols for their implementation.

Part 1: Elucidating the Molecular Architecture: Geometry and Conformational Landscape

The three-dimensional structure of a molecule is intrinsically linked to its function. For 6-MTHQ, the non-aromatic, puckered tetrahydropyridine ring introduces conformational flexibility that can be critical for its interaction with biological targets.

Foundational Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms, the global minimum on the potential energy surface. This is achieved through geometry optimization.

Causality of Method Selection: Density Functional Theory (DFT) is the workhorse for such calculations in modern computational chemistry. It offers a favorable balance between computational cost and accuracy, particularly for organic molecules. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is widely used and has been shown to provide reliable geometries for a broad range of systems.[5][6] The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial. A split-valence basis set like 6-311+G(d,p) is often employed as it provides a good description of the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms, respectively, and diffuse functions (+) to account for weakly bound electrons.[5][6]

Experimental Protocol: Geometry Optimization with Gaussian 09/16

  • Input File Creation: Construct a Gaussian input file (.gjf or .com) with the initial coordinates of 6-MTHQ. These can be generated using a molecular builder like GaussView or Avogadro.

  • Route Section: Specify the calculation type and level of theory in the route section (#p). For a typical optimization and frequency calculation, this would be: #p B3LYP/6-311+G(d,p) Opt Freq

    • B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set.

    • Opt: Keyword for geometry optimization.

    • Freq: Keyword to perform a frequency calculation after optimization. This is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Molecule Specification: Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state) followed by the atomic coordinates.

  • Execution: Submit the input file to the Gaussian software.

  • Analysis: Upon completion, analyze the output file (.log or .out). Verify that the optimization converged and that there are no imaginary frequencies. The final optimized coordinates represent the equilibrium geometry.

A comparison of bond lengths and angles of 6-MTHQ calculated at different levels of theory demonstrates a good agreement between the methods.

Table 1: Comparison of Selected Calculated Geometric Parameters for this compound

ParameterDFT/6–311G(d,p)HF/6–311G(d,p)PM6
Bond Lengths (Å)
C1-C21.3961.3851.396
N1-C81.3881.3731.407
C6-C101.5101.5081.508
**Bond Angles (°) **
C2-C1-C6120.9121.1120.9
C5-N1-C8122.3123.4120.9
H-C10-H108.6108.5109.1

Data synthesized from multiple theoretical studies.

Conformational Isomerism of the Saturated Ring

The tetrahydroquinoline scaffold can exist in multiple conformations due to the puckering of the saturated ring.[7] Understanding the relative energies of these conformers is vital as the bioactive conformation may not be the global minimum.

Workflow for Conformational Analysis:

G cluster_0 Conformational Search Workflow start Initial 6-MTHQ Structure scan Potential Energy Surface (PES) Scan (e.g., dihedral scan around key bonds) start->scan minima Identify Low-Energy Conformers scan->minima reopt Full Geometry Optimization of Conformers (e.g., B3LYP/6-311+G(d,p)) minima->reopt freq Frequency Calculation and Thermodynamic Analysis reopt->freq end Relative Energies and Population Analysis (Boltzmann distribution) freq->end

Caption: A typical workflow for identifying and ranking stable conformers.

For the parent 1,2,3,4-tetrahydroquinoline, high-level quantum chemistry calculations have been used to determine the precise molecular structures of its conformers.[7] A similar approach can be applied to 6-MTHQ to understand the influence of the methyl group on the conformational preferences.

Part 2: Mapping the Electronic Landscape

The electronic properties of 6-MTHQ dictate its reactivity, intermolecular interactions, and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and electronic excitability.[8][9] A smaller gap suggests higher reactivity.[10]

Protocol for HOMO-LUMO Analysis:

  • Perform a Single-Point Energy Calculation: Using the optimized geometry of 6-MTHQ, run a single-point energy calculation at the same or a higher level of theory.

  • Extract Orbital Energies: From the output file, locate the section listing the molecular orbital energies. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO.

  • Calculate the Energy Gap: ΔE = ELUMO - EHOMO

  • Visualize the Orbitals: Use software like GaussView or Chemcraft to visualize the 3D distribution of the HOMO and LUMO. This provides a visual representation of the regions of the molecule involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack.[11] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

  • Red/Yellow: Regions of negative electrostatic potential (electron-rich), indicating sites prone to electrophilic attack.

  • Blue: Regions of positive electrostatic potential (electron-poor), indicating sites prone to nucleophilic attack.

  • Green: Regions of neutral potential.

Visualizing Reactivity with MEP:

G cluster_1 MEP Interpretation MEP Molecular Electrostatic Potential (MEP) Map Red Red/Yellow Regions (Negative Potential) MEP->Red Blue Blue Regions (Positive Potential) MEP->Blue Green Green Regions (Neutral Potential) MEP->Green Electrophilic Electrophilic Attack Site Red->Electrophilic indicates Nucleophilic Nucleophilic Attack Site Blue->Nucleophilic indicates

Caption: A logical diagram illustrating the interpretation of MEP maps.

For 6-MTHQ, the MEP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, and also on the aromatic ring, making these areas susceptible to electrophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[12] It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. A key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy from donor-acceptor interactions (e.g., delocalization of electron density from a filled bonding orbital to an empty anti-bonding orbital). This is particularly useful for understanding hyperconjugation and resonance effects.

Part 3: Simulating Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

Vibrational Spectroscopy (FTIR and Raman)

Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The solid-phase FTIR and Raman spectra of 6-MTHQ have been recorded and interpreted with the aid of normal coordinate analysis based on DFT calculations.[5][6] A close agreement was achieved between the observed and calculated frequencies, often after applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.[5][6]

Workflow for Vibrational Spectra Prediction:

  • Perform a Frequency Calculation: This is typically done in the same computational run as the geometry optimization (Opt Freq).

  • Extract Frequencies and Intensities: The output file will list the calculated vibrational frequencies (in cm-1) and their corresponding IR and Raman intensities.

  • Apply Scaling Factor: Multiply the calculated frequencies by an appropriate scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental data.

  • Visualize Vibrational Modes: Use molecular visualization software to animate the atomic motions for each vibrational mode. This helps in assigning the calculated frequencies to specific types of vibrations (e.g., C-H stretch, N-H bend).

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring in the molecule.

Conclusion

The theoretical and computational approaches outlined in this guide provide a robust framework for the in-depth characterization of this compound. From determining its three-dimensional structure and conformational preferences to mapping its electronic reactivity and predicting its spectroscopic signatures, these methods offer invaluable insights for researchers in medicinal chemistry and drug discovery. The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, accelerating the journey from molecular concept to functional application.

References

  • Krishnakumar, V., Prabavathi, N., & Muthunatesan, S. (2008). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 853-859. [Link]

  • Zalaoglu, Y., Ülgen, A. T., Terzioglu, C., & Yildirim, G. (2015). THEORETICAL STUDY ON THE CHARACTERIZATION OF 6-METHYL 1,2,3,4-TETRAHYDROQUINOLINE USING QUANTUM MECHANICAL CALCULATION METHODS. Arastirmax. [Link]

  • Evangelisti, L., et al. (2011). Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. RSC Publishing. [Link]

  • Abad, A., et al. (2016). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13865-13898. [Link]

  • Zalaoglu, Y., Ülgen, A. T., Terzioglu, C., & Yildirim, G. (2015). THEORETICAL STUDY ON THE CHARACTERIZATION OF 6-METHYL 1,2,3,4-TETRAHYDROQUINOLINE USING QUANTUM MECHANICAL CALCULATION METHODS. Arastirmax. [Link]

  • Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(29), 20858-20870. [Link]

  • Zalaoglu, Y., et al. (2015). 3D plots of the molecular electrostatic potential map (in a.u.) of... ResearchGate. [Link]

  • Aray, P. S., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

  • Al-Amiery, A. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. [Link]

  • Chaube, U., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]

  • Krishnakumar, V., & Prabavathi, N. (2008). Density functional theory calculations and vibrational spectra of 6-methyl. 1,2,3,4-tetrahyroquinoline. ResearchGate. [Link]

  • Liu, Z., et al. (2026). Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts. ACS Publications. [Link]

  • Reiss, J. A., et al. (1983). Conformational Analysis. 50. C-Methyl-1,2,3,4-tetrahydroisoquinolines. ACS Publications. [Link]

  • Sangeetha, C. C., et al. (n.d.). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. IJRTE. [Link]

  • Li, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. [Link]

  • Cheméo (n.d.). Chemical Properties of this compound (CAS 91-61-2). Cheméo. [Link]

  • University of Wisconsin–Madison (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

  • ResearchGate (n.d.). Molecular electrostatic potential surfaces (MEP) of hydroquinoline derivatives investigated in the presented study. ResearchGate. [Link]

  • Smith, M. B. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]

  • Gerasimova, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]

  • Dalal Institute (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH. [Link]

  • eGyanKosh (n.d.). CONFORMATIONS OF SIX-MEMBERED RINGS. eGyanKosh. [Link]

  • Scholar DLU (n.d.). GEOMETRY, VIBRATIONAL, NBO, MEP AND HOMO-LUMO ANALYSIS OF TETRAHYDROFURAN (THF) BASED ON DFT CALCULATIONS. Scholar DLU. [Link]

  • arXiv (2022). [2211.14804v1] A theoretical study of the BaF-Ar van der Waals complex. arXiv. [Link]

  • Wikipedia (n.d.). Tetrahydroquinoline. Wikipedia. [Link]

Sources

6-Methyl-1,2,3,4-tetrahydroquinoline: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 6-methyl-1,2,3,4-tetrahydroquinoline, a pivotal heterocyclic building block in contemporary organic synthesis. We will delve into its synthesis, reactivity, and diverse applications, with a particular focus on its role in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and advanced insights into the practical utility of this versatile scaffold. We will dissect key synthetic methodologies, explore the nuances of its chemical behavior, and present detailed experimental protocols for its derivatization. The overarching goal is to equip the reader with the technical understanding necessary to effectively leverage this compound in their own research endeavors.

Introduction: The Significance of the Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] This heterocyclic system, featuring a fused benzene and a partially saturated pyridine ring, imparts a unique three-dimensional architecture that is conducive to specific interactions with biological targets. The incorporation of a methyl group at the 6-position of the aromatic ring, yielding this compound, further modulates its electronic and steric properties, offering a valuable handle for synthetic diversification and fine-tuning of biological activity.

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Its utility extends to the realm of materials science, where its derivatives are being explored for applications in organic electronics and as corrosion inhibitors. This guide will provide a comprehensive overview of the fundamental chemistry of this compound, empowering researchers to harness its full potential as a strategic building block.

Synthesis of the this compound Scaffold

The efficient construction of the this compound core is a critical first step for any subsequent synthetic campaign. Several robust methods have been developed, with the most prominent being the Doebner-von Miller reaction followed by reduction, and the Povarov reaction.

The Doebner-von Miller Reaction and Subsequent Reduction

A classic and reliable approach to this compound involves a two-step sequence starting with the Doebner-von Miller synthesis of 6-methylquinoline.[4] This reaction entails the condensation of p-toluidine with an α,β-unsaturated aldehyde or ketone, typically generated in situ.

The reaction proceeds through a series of conjugate additions and cyclization steps under acidic conditions. The mechanism is complex and can involve multiple pathways, but a generally accepted sequence is outlined below.

Doebner_von_Miller p_toluidine p-Toluidine michael_adduct Michael Adduct p_toluidine->michael_adduct 1. Michael Addition ab_unsat α,β-Unsaturated Aldehyde ab_unsat->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate 2. Cyclization six_methylquinoline 6-Methylquinoline cyclized_intermediate->six_methylquinoline 3. Dehydration & Oxidation H_plus H+ H2O -H₂O oxidation [O]

Caption: Generalized mechanism of the Doebner-von Miller reaction.

A detailed protocol for the synthesis of 2-methylquinoline, which can be adapted for 6-methylquinoline by using p-toluidine, is available.[5]

  • Materials: p-Toluidine, crotonaldehyde, hydrochloric acid, toluene, sodium hydroxide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-toluidine (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.[5]

    • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.[5]

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[5]

    • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[5]

    • Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[5]

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

    • Purify the crude product by vacuum distillation or column chromatography to afford 6-methylquinoline.

The subsequent reduction of the quinoline ring to the corresponding tetrahydroquinoline can be achieved through various methods, most commonly via catalytic hydrogenation.

  • Materials: 6-Methylquinoline, Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C), ethanol or acetic acid, hydrogen gas.

  • Procedure:

    • Dissolve 6-methylquinoline in a suitable solvent such as ethanol or acetic acid in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of PtO₂ or 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield this compound.

The Povarov Reaction

The Povarov reaction is a powerful and versatile multicomponent reaction for the synthesis of tetrahydroquinolines.[6][7] It involves the [4+2] cycloaddition of an imine (generated in situ from an aniline and an aldehyde) with an electron-rich alkene. The use of p-toluidine as the aniline component directly furnishes the 6-methyl-tetrahydroquinoline scaffold.

The reaction is typically catalyzed by a Lewis acid, which activates the imine towards nucleophilic attack by the alkene.[6]

Povarov p_toluidine p-Toluidine imine Imine p_toluidine->imine aldehyde Aldehyde aldehyde->imine activated_imine Activated Imine imine->activated_imine lewis_acid Lewis Acid (e.g., InCl₃) cycloadduct Cycloadduct activated_imine->cycloadduct 1. Cycloaddition alkene Electron-rich Alkene alkene->cycloadduct cycloaddition [4+2] Cycloaddition product 6-Methyl-THQ derivative cycloadduct->product 2. Rearomatization rearrangement Rearomatization

Caption: Simplified mechanism of the Lewis acid-catalyzed Povarov reaction.

Key Reactions of this compound

The presence of a nucleophilic secondary amine and an activated aromatic ring makes this compound a versatile substrate for a variety of chemical transformations.

N-Functionalization: Alkylation and Acylation

The nitrogen atom of the tetrahydroquinoline ring is readily functionalized through alkylation and acylation reactions, providing a straightforward entry into a diverse range of derivatives.

N-alkylation can be achieved using a variety of alkylating agents, such as alkyl halides, in the presence of a base. A common and synthetically useful transformation is N-benzylation.

  • Materials: this compound, benzyl chloride, potassium carbonate, acetonitrile or DMF.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).

    • Add benzyl chloride (1.2 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture at 60-80 °C and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-benzyl-6-methyl-1,2,3,4-tetrahydroquinoline.

N-acylation is readily accomplished using acyl chlorides or anhydrides, often in the presence of a base like triethylamine or pyridine to scavenge the generated acid.

  • Materials: this compound, acetyl chloride or acetic anhydride, triethylamine or pyridine, dichloromethane.

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-acetyl-6-methyl-1,2,3,4-tetrahydroquinoline, which can be further purified by recrystallization or column chromatography if necessary.

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group and the methyl group. The regioselectivity of these reactions is a key consideration.

Nitration of the tetrahydroquinoline ring has been studied in detail.[8] For the N-protected tetrahydroquinoline, nitration occurs preferentially at the 6-position. In the case of this compound, the directing effects of the amino and methyl groups will influence the position of nitration. Given the strong activating and ortho,para-directing nature of the amino group, substitution is expected to occur at the positions ortho and para to it. The methyl group is also an ortho,para-director. Therefore, nitration is expected to occur at the 5- and 7-positions.

  • Materials: N-Acetyl-6-methyl-1,2,3,4-tetrahydroquinoline, nitric acid, sulfuric acid.

  • Procedure:

    • To a cooled (0 °C) mixture of concentrated sulfuric acid, add N-acetyl-6-methyl-1,2,3,4-tetrahydroquinoline portion-wise with stirring.

    • To this solution, add a cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at low temperature for a specified time, then pour it onto crushed ice.

    • Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and dry.

    • The crude product, a mixture of nitro isomers, can be separated by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable platform for the development of new therapeutic agents. Its structural features allow for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

Neuroprotective Agents

Derivatives of tetrahydroquinoline have shown significant promise as neuroprotective agents for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[9] For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to alleviate oxidative stress and inflammation in experimental models of Parkinson's disease.[1] The 6-methyl group in our core structure can be a precursor to such hydroxylated metabolites or can be used to modulate the lipophilicity and metabolic stability of drug candidates.

Anticancer Agents

The tetrahydroquinoline nucleus is a common feature in a number of anticancer agents.[3] Derivatives of this compound can be designed to target specific enzymes or receptors involved in cancer progression. For example, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors for cancer therapy.[3]

Other Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in a variety of other therapeutic areas, including as antibacterial, anti-inflammatory, and antiviral agents.[10]

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₃N
Molecular Weight147.22 g/mol
AppearanceColorless to yellow liquid or solid
Boiling Point248-250 °C
¹H NMR (CDCl₃, δ)6.78 (d, J=7.8 Hz, 1H), 6.55 (d, J=7.8 Hz, 1H), 6.48 (s, 1H), 3.27 (t, J=5.5 Hz, 2H), 2.75 (t, J=6.4 Hz, 2H), 2.21 (s, 3H), 1.93 (m, 2H)[11]
¹³C NMR (CDCl₃, δ)142.3, 129.8, 127.8, 126.9, 121.7, 114.3, 42.4, 27.0, 22.4, 20.4

Conclusion

This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its straightforward accessibility through well-established synthetic routes, coupled with its versatile reactivity, makes it an invaluable scaffold for the construction of complex molecular architectures. The insights provided in this technical guide, from detailed synthetic protocols to an overview of its applications in medicinal chemistry, are intended to serve as a practical resource for researchers. As the demand for novel therapeutic agents and advanced materials continues to grow, the strategic application of foundational scaffolds like this compound will undoubtedly play a crucial role in driving innovation and discovery.

References

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • González-Lainez, M., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(3), 539-547.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12255-12281.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Khan, I., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(22), 7549.
  • Krylskiy, D. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6701.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12255-12281.
  • PubMed. (2015). Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4455-4459.
  • PubMed. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405.
  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. 21, 3531-3536.
  • ResearchGate. (2015). (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
  • ResearchGate. (2020).
  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Thieme E-Books & E-Journals. (2017). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines.
  • PubMed. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 105, 129758.
  • The University of Jordan. (n.d.).
  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) 1-Benzyl-1,2,3,4-tetrahydroisoquinolines.
  • ACS Omega. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies.
  • ResearchGate. (2014). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic...
  • Eclética Química Journal. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents.
  • Taylor & Francis Online. (2024).
  • Chemical Communications. (2024). A povarov-type reaction to access tetrahydroquinolines from N -benzylhydroxylamines and alkenes in HFIP.
  • Organic Syntheses. (n.d.). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Retrieved from [Link]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • PubMed Central. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.
  • PubMed Central. (2020). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines.
  • Research Square. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents.
  • Scientiae Radices. (2023).
  • PrepChem.com. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(10), 1786-1795.

Sources

Early Investigations into Tetrahydroquinoline Chemistry: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents one of the most privileged structures in medicinal chemistry, serving as the core architecture for a vast array of therapeutics ranging from antimalarials to glucocorticoid receptor agonists.[1] Unlike its fully aromatic cousin, quinoline, the THQ moiety offers a unique three-dimensional topography with a defined chiral center at C2 (and potentially C3/C4), enabling precise interactions with biological targets.

This guide analyzes the "early investigations" of THQ chemistry—defined here as the foundational era from the late 19th-century reduction protocols to the pivotal mechanistic insights of L.S. Povarov in the 1960s. We explore the synthetic genesis of the scaffold, the mechanistic divergence between radical hydrogenation and ionic cycloaddition, and the early pharmacological mapping that established THQ as a cornerstone of drug design.

Part 1: The Synthetic Genesis (1880s – 1940s)

The earliest access to the THQ scaffold was not through de novo ring construction, but through the functional reduction of the abundant quinoline feedstock found in coal tar. The primary technical challenge during this era was chemoselectivity : arresting the reduction at the tetrahydro stage without progressing to the fully saturated decahydroquinoline or cleaving the C-N bond.

Catalytic Hydrogenation: The Adkins Era

In the early 20th century, the catalytic hydrogenation of quinoline was the standard industrial route. The process is governed by the varying resonance energies of the benzene and pyridine rings. The pyridine ring, being more electron-deficient but having lower resonance stabilization energy than benzene, is typically reduced first.

  • Mechanism: The reduction proceeds via a 1,2-addition of hydrogen to the N-C2 bond, forming a transient 1,2-dihydroquinoline intermediate. This enamine-like species is rapidly reduced further to the 1,2,3,4-tetrahydroquinoline.

  • Catalyst Evolution:

    • Platinum Black (Willstätter, 1912): Effective but required high pressures and often led to over-reduction.

    • Adams' Catalyst (PtO₂): Introduced in the 1920s, this allowed for cleaner reductions at lower pressures (3-4 atm) in acidic media (glacial acetic acid). The acid protonates the nitrogen, activating the pyridine ring for hydrogenation while deactivating the benzene ring against reduction.

    • Adkins Catalyst (Copper-Chromite): Homer Adkins (1930s) demonstrated that copper-chromite could selectively reduce the pyridine ring at high temperatures (150–200°C) without touching the benzene ring, a crucial development for scale-up.

Comparative Analysis of Early Reduction Protocols
ParameterAdams' Catalyst (PtO₂)Adkins Catalyst (CuCr₂O₄)Raney Nickel
Active Species Pt(0) surfaceCu(0)/Cr₂O₃ matrixNi(0) / Al species
Conditions 25°C, 3-4 atm H₂, AcOH150-200°C, 100-200 atm H₂100-150°C, 50-100 atm H₂
Selectivity High for Pyridine ringExcellent (Benzene inert)Moderate (Risk of decahydro-)
Mechanism Heterogeneous SurfaceSurface CoordinationSurface Radical
Primary Utility Lab-scale, high purityIndustrial scale-upCost-effective bulk reduction

Part 2: The Povarov Revolution (1963)

While hydrogenation provided the scaffold, it offered limited opportunities for functionalization. The true synthetic breakthrough for complex THQs came in 1963 with the work of L.S. Povarov .

The Reaction Architecture

Povarov described the reaction of benzylideneanilines (Schiff bases) with electron-rich alkenes (such as vinyl ethers) to yield substituted tetrahydroquinolines. This transformation was originally termed a "new type of diene condensation."

  • The Components:

    • Aryl Imine: Formed from an aniline and a benzaldehyde.

    • Dienophile: Electron-rich alkene (e.g., vinyl ether, enamine).

    • Catalyst: Lewis Acid (originally BF₃·OEt₂).

Mechanistic Insight: Concerted vs. Stepwise

Povarov originally conceptualized this as a formal [4+2] cycloaddition (Aza-Diels-Alder). However, modern mechanistic analysis suggests a stepwise ionic pathway, particularly when Lewis acids are involved. The reaction proceeds through a Mannich-type addition followed by an intramolecular Friedel-Crafts alkylation.

Visualization of the Povarov Pathway

The following diagram illustrates the stepwise ionic mechanism that dominates the Lewis Acid-catalyzed Povarov reaction.

PovarovMechanism Imine Aryl Imine (Schiff Base) ActivatedImine Activated Iminium Ion Imine->ActivatedImine Coordination LewisAcid Lewis Acid (BF3) LewisAcid->ActivatedImine MannichInt Mannich Intermediate (Carbocation) ActivatedImine->MannichInt + Alkene (Nucleophilic Attack) Alkene Electron-Rich Alkene Alkene->MannichInt Cyclization Intramolecular Friedel-Crafts MannichInt->Cyclization Ring Closure THQ 1,2,3,4-Tetrahydroquinoline Cyclization->THQ Re-aromatization

Figure 1: Stepwise ionic mechanism of the Povarov reaction. The activated iminium ion undergoes nucleophilic attack by the alkene, forming a carbocation intermediate that cyclizes via electrophilic aromatic substitution.

Part 3: Mechanistic Divergence in Synthesis

To understand the scope of early THQ chemistry, one must contrast the two dominant mechanistic paradigms of the era. This distinction dictated the stereochemical outcome of the synthesized molecules.

Pathway A: Heterogeneous Hydrogenation (Surface Chemistry)
  • Nature: Radical/Horiuti-Polanyi mechanism.

  • Stereochemistry: Cis-selective . Hydrogen adds from the catalyst surface to the less hindered face of the quinoline ring.

  • Limitation: Difficult to introduce substituents at C2/C3/C4 during the reaction; substituents must be present on the parent quinoline.

Pathway B: Povarov Cycloaddition (Solution Chemistry)
  • Nature: Ionic/Pericyclic.

  • Stereochemistry: Endo/Exo selectivity . The relative configuration at C2 and C4 is determined by the transition state (endo-transition state typically favored, leading to cis-2,4-disubstituted THQs).

  • Advantage: Multicomponent assembly allows for rapid library generation with diverse substituents at C2, C4, and the N-position.

SynthesisPathways cluster_Hydro Pathway A: Reduction cluster_Povarov Pathway B: Cycloaddition Quinoline Quinoline (Planar) Dihydro 1,2-Dihydroquinoline (Intermediate) Quinoline->Dihydro 1,2-H addition THQ_Red 1,2,3,4-THQ (Cis-selective) Dihydro->THQ_Red 1,4-H addition Aniline Aniline Imine_P Imine Aniline->Imine_P Aldehyde Aldehyde Aldehyde->Imine_P Olefin Olefin THQ_Pov Substituted THQ (Diastereoselective) Olefin->THQ_Pov Imine_P->THQ_Pov + Olefin (Lewis Acid)

Figure 2: Comparison of the two primary early synthetic routes to THQs. Pathway A relies on surface-mediated reduction, while Pathway B utilizes solution-phase convergent assembly.

Part 4: Early Pharmacological Mapping

The drive to synthesize THQs was heavily influenced by the isolation of alkaloids from Galipea officinalis (Angostura bark). While the primary alkaloids like Galipine and Cusparine are technically quinolines, their structural elucidation in the late 19th century (Körner & Böhringer, 1883) spurred interest in the reduced forms.

The Natural Product Connection

Early researchers hypothesized that the tetrahydro- derivatives of these alkaloids might possess enhanced metabolic stability or altered bioavailability.

  • Galipine: 2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxyquinoline.[2][3]

  • Cuspareine: The tetrahydro- analog of cusparine. Unlike the planar galipine, cuspareine possesses a flexible ethyl linker and a chiral center at C2, allowing it to adopt a "folded" conformation that interacts differently with biological receptors.

The Antimalarial Pivot

During WWII, the search for synthetic antimalarials (to replace quinine) led to massive screening of quinoline derivatives. While 4-aminoquinolines (Chloroquine) won the day, the 8-amino-1,2,3,4-tetrahydroquinoline scaffold emerged as a potent gametocytocide (e.g., Pamaquine analogs). This era cemented the THQ scaffold as a "privileged structure" capable of disrupting parasitic redox homeostasis.

References

  • Koenigs, W. (1880). Über die Hydrochinoline. Berichte der deutschen chemischen Gesellschaft, 13, 911.
  • Adkins, H., & Connor, R. (1931). The Catalytic Hydrogenation of Organic Compounds over Copper Chromite. Journal of the American Chemical Society, 53(3), 1091–1095. Link

  • Povarov, L. S., & Mikhailov, B. M. (1963).[4] A new type of diene condensation. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 953–956. (The original description of the Povarov reaction).

  • Povarov, L. S. (1967).[4] Synthetic uses of the reaction of benzylideneanilines with some unsaturated compounds. Russian Chemical Reviews, 36(9), 656. Link

  • Körner, W., & Böhringer, C. (1883). Über die Alkaloide der Angosturarinde. Gazzetta Chimica Italiana, 13, 363.[3] (Isolation of Galipine/Cusparine).

  • Kobayashi, S., et al. (1995). Lanthanide Triflate-Catalyzed Imino Diels-Alder Reactions; Convenient Syntheses of Pyridine and Quinoline Derivatives. Tetrahedron Letters, 36(12), 2097-2100. (Revival of Povarov as a modern MCR). Link

Sources

Navigating the Scaffold: A Technical Guide to Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Nature of the THQ Scaffold

In the lexicon of medicinal chemistry, few structures earn the title of "privileged scaffold" as deservingly as 1,2,3,4-tetrahydroquinoline (THQ). Unlike its fully aromatic cousin quinoline, the THQ core offers a unique three-dimensional architecture characterized by a puckered, semi-saturated ring fused to a benzene ring. This saturation imparts


 character, allowing for precise stereochemical control and vectoral display of functional groups—critical factors in escaping "flatland" during drug discovery.

The THQ moiety is ubiquitous in natural products (e.g., Martinelline, Virantmycin) and has demonstrated high-affinity binding across diverse biological targets, including BET bromodomains, mTOR, and GPCRs. This guide deconstructs the chemical space of THQs, moving beyond basic definitions to provide actionable synthetic protocols and structure-activity relationship (SAR) strategies.

Structural Dynamics & Pharmacophore Mapping

The biological versatility of substituted THQs stems from their conformational flexibility. The nitrogen atom in the saturated ring allows for facile derivatization, while the C2, C3, and C4 positions serve as vectors for exploring chemical space.

  • Conformational Puckering: The cyclohexene-like ring adopts a half-chair conformation. Substituents at C2 and C4 often prefer pseudo-equatorial orientations to minimize 1,3-diaxial interactions, a feature that must be modeled when designing ligands for rigid binding pockets.

  • Electronic Modulation: The basicity of the N1 nitrogen is tunable. Electron-withdrawing groups (EWGs) on the benzene ring reduce basicity, while alkylation at N1 alters the pKa and solubility profile.

Synthetic Methodology: Accessing the Chemical Space

To explore this space effectively, researchers rely on two primary "workhorse" methodologies: the Multicomponent Povarov Reaction (for rapid diversity) and Asymmetric Hydrogenation (for chiral precision).

Method A: The Povarov Reaction (Multicomponent Assembly)

The Povarov reaction is arguably the most efficient route to polysubstituted THQs. It is formally an inverse electron-demand aza-Diels-Alder reaction between an aniline, an aldehyde, and an electron-rich olefin.

Mechanism:

  • Imine Formation: Aniline condenses with the aldehyde to form a Schiff base (diene).

  • Activation: A Lewis Acid (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) activates the imine.
  • Cycloaddition: The olefin (dienophile) undergoes [4+2] cycloaddition with the activated imine.

  • Re-aromatization/Tautomerization: Yields the final THQ.

Scientific Insight: The choice of Lewis Acid dictates the diastereoselectivity (cis vs. trans). Lanthanide triflates (


) are preferred in modern workflows due to their water tolerance and ability to be recovered, unlike traditional 

.
Visualization: Povarov Reaction Workflow

PovarovWorkflow Reagents Input: Aniline + Aldehyde + Olefin Intermediate Intermediate: N-Aryl Imine Reagents->Intermediate Condensation Catalyst Lewis Acid (Sc(OTf)3 or I2) Catalyst->Intermediate Activation Transition [4+2] Cycloaddition (Endo/Exo Selectivity) Intermediate->Transition + Olefin Product Output: Substituted THQ Transition->Product H-shift

Caption: Logical flow of the Povarov multicomponent synthesis, highlighting the critical Lewis Acid activation step.

Method B: Iridium-Catalyzed Asymmetric Hydrogenation[1][2]

For drug candidates requiring high enantiomeric excess (ee), the Povarov reaction's diastereomeric mixtures can be limiting. Asymmetric hydrogenation of quinolines using Iridium catalysts offers a "stereodivergent" alternative.[1]

Scientific Insight: Quinolines are aromatic and stable, making them difficult to hydrogenate enantioselectively. The breakthrough involves using Iridium complexes with chiral phosphine or diamine ligands (e.g., ferrocenyloxazoline ligands) and iodine additives. The iodine is believed to form a catalytically active Ir(III) hydrido-iodo species.

Experimental Protocol: Ir-Catalyzed Hydrogenation

Note: This protocol assumes the use of a glovebox for catalyst preparation.

Reagents:

  • Substrate: 2-substituted quinoline (1.0 mmol)

  • Catalyst:

    
     (1.0 mol%)
    
  • Ligand: (R)-MeO-Biphep or similar chiral bisphosphine (2.2 mol%)

  • Additive:

    
     (10 mol%)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox, mix

    
     and the chiral ligand in toluene (2 mL). Stir for 30 mins to form the active complex.
    
  • Substrate Addition: Add the quinoline substrate and iodine (

    
    ) to the mixture.
    
  • Pressurization: Transfer the vial to a high-pressure steel autoclave. Purge with

    
     gas three times.
    
  • Reaction: Pressurize to 600 psi (40 bar)

    
    . Stir at Room Temperature for 12-24 hours.
    
  • Workup: Release pressure carefully. Concentrate the solvent in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Validation: Determine conversion by

    
     NMR and enantiomeric excess (ee) by Chiral HPLC.
    

Case Study: THQs as Epigenetic Modulators (BET/CBP Inhibition)

The THQ scaffold has recently gained traction in the design of inhibitors for Bromodomain and Extra-Terminal (BET) proteins and CREB-binding protein (CBP). These proteins recognize acetylated lysine residues on histones.[2][3][4]

The Mimicry: The N-acetylated THQ core mimics the natural acetyl-lysine (KAc) substrate. The carbonyl oxygen of the N-acetyl group forms a critical hydrogen bond with a conserved asparagine residue (e.g., Asn140 in BRD4) in the bromodomain binding pocket.

Data Analysis: Optimization of CBP Inhibitor (DC-CPin Series)

The following table summarizes the optimization of a THQ-based CBP inhibitor, demonstrating how small structural changes on the scaffold drive potency and selectivity (Reference: Bioorg. Chem. 2020).[1][5][6]

Compound IDR1 (N-Substituent)R2 (C6-Position)CBP IC50 (nM)Selectivity (CBP vs BRD4)
DC-CPin7 (Hit) AcetylH2,500~10-fold
Analog 3 Acetyl-OMe850~20-fold
Analog 8 Acetyl-SO2Me1,200~15-fold
DC-CPin711 (Lead) Cyclopropanecarbonyl -OMe 63 >150-fold

Interpretation:

  • R1 Modification: Replacing the acetyl group with a cyclopropanecarbonyl group (DC-CPin711) likely fills a hydrophobic sub-pocket, drastically improving potency (

    
     nM).
    
  • R2 Modification: The methoxy group at C6 donates electron density, potentially strengthening the pi-stacking interactions within the aromatic cage of the bromodomain.

Visualization: SAR Decision Logic

SAR_Logic Start Hit Compound (DC-CPin7) Mod1 Strategy A: Modify N1-Acyl Group (Hydrophobic fit) Start->Mod1 Mod2 Strategy B: C6-Substitution (Electronic tuning) Start->Mod2 Check1 Activity Check: IC50 < 1000 nM? Lead Lead Candidate (DC-CPin711) IC50 = 63 nM Check1->Lead Yes Discard Discard/Archive Check1->Discard No Mod1->Check1 Mod2->Check1

Caption: SAR optimization workflow for THQ-based bromodomain inhibitors, illustrating the iterative modification process.

References

  • Povarov Reaction Mechanism & Scope

    • Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines.[6][7][8] ResearchGate.[8][9]

  • Iridium-Catalyzed Asymmetric Hydrogenation

    • Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water.[5][10] J. Org. Chem. (2021).[5][9][10][11]

    • Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. J. Am. Chem. Soc.

  • THQ as a Privileged Scaffold

    • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[11][12] Expert Opinion on Drug Discovery (2021).[9][11]

  • Case Study (BET/CBP Inhibitors)

    • Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain.[13] Bioorganic Chemistry (2020).[1]

    • Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[2][4] J. Med.[2][11][14] Chem. (2018).[2][4][14]

Sources

Methodological & Application

Strategic Utilization of 6-Methyl-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged scaffold" in medicinal chemistry, appearing in therapeutics ranging from oxamniquine (antiparasitic) to modern BET bromodomain inhibitors.[1][2] This guide focuses specifically on the 6-methyl-1,2,3,4-tetrahydroquinoline (6-Me-THQ) variant. Unlike the unsubstituted parent, the 6-methyl analog offers a strategic advantage by blocking the metabolically labile para-position, modulating lipophilicity, and restricting conformational space. This document provides validated protocols for its synthesis, functionalization, and application in lead optimization.

Structural Utility & Pharmacophore Integration

The "Magic Methyl" Effect at Position C6

In drug design, the addition of a methyl group can profoundly alter efficacy and metabolic stability—a phenomenon often termed the "magic methyl" effect. For THQs, the C6 position is critical.

  • Metabolic Blockade: In unsubstituted THQs, the C6 position (para to the nitrogen) is electron-rich and highly susceptible to CYP450-mediated hydroxylation. This rapid metabolism often leads to poor pharmacokinetic (PK) profiles. Placing a methyl group at C6 sterically and electronically impedes this oxidation, often extending the compound's half-life (

    
    ).
    
  • Lipophilic Tuning: The C6-methyl group adds approximately 0.5 log units to the cLogP. This is often exploited to fill hydrophobic pockets in targets such as the Androgen Receptor (AR) or TRPM8 ion channels.

  • Electronic Modulation: The weak electron-donating effect (+I) of the methyl group increases the basicity of the N1 nitrogen slightly compared to the unsubstituted analog, potentially strengthening ionic interactions with aspartate or glutamate residues in the binding pocket.

Interactive Scaffold Map

The following diagram illustrates the reactive landscape of 6-Me-THQ, highlighting where medicinal chemists can diversify the core.

G Core 6-Methyl-1,2,3,4-THQ (Core Scaffold) N1 N1 Position (Primary Diversity Vector) Acylation / Alkylation Core->N1 Library Gen C6 C6 Methyl Group (Metabolic Blocker) Prevents p-Hydroxylation Core->C6 Stability C8 C8 Position (Ortho-Lithiation Site) Secondary Functionalization Core->C8 C-H Activation

Caption: Functional map of 6-Me-THQ. N1 is the primary handle for library generation, while C6 provides metabolic stability.

Validated Synthetic Protocols

Protocol A: Selective Hydrogenation (Core Preparation)

Objective: To synthesize high-purity this compound from commercially available 6-methylquinoline. Context: While hydride reductions (NaBH4) are possible, catalytic hydrogenation is preferred for scale and purity to avoid boron impurities.

Materials:

  • 6-Methylquinoline (1.0 eq)

  • Platinum(IV) oxide (PtO2, Adams' catalyst) (0.05 eq) or Pd/C (10% wt)

  • Acetic Acid (glacial) or Methanol with HCl

  • Hydrogen gas (balloon or Parr shaker at 40 psi)

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-methylquinoline (14.3 g, 100 mmol) in glacial acetic acid (100 mL). The acidic medium protonates the nitrogen, activating the pyridine ring for reduction.

  • Catalyst Addition: Carefully add PtO2 (0.5 g) under an inert argon atmosphere. Caution: Dry catalysts can be pyrophoric.

  • Hydrogenation: Purge the vessel with H2 gas three times. Agitate under H2 (40 psi) at room temperature for 4-6 hours.

    • Checkpoint: Monitor reaction by TLC (Hexane/EtOAc 8:2). The starting material (aromatic, UV active) will disappear; the product is less UV active and stains strongly with Dragendorff’s reagent or Iodine.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Neutralization: Concentrate the filtrate. Basify the residue with 10% NaOH solution (keep cool with an ice bath) until pH > 10.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over Na2SO4.

  • Purification: If necessary, distill under reduced pressure (bp ~130°C at 15 mmHg) or use flash chromatography.

Yield: Typically 90-95%. Validation: 1H NMR (CDCl3) should show a disappearance of low-field aromatic protons (8.0-9.0 ppm) and appearance of multiplets at ~1.9 (C3), ~2.7 (C4), and ~3.2 (C2) ppm.

Functionalization Workflows (Library Generation)

Once the core is secured, the secondary amine (N1) is the primary vector for diversification.

Protocol B: Buchwald-Hartwig N-Arylation

Objective: To couple 6-Me-THQ with aryl halides, creating biaryl structures common in kinase inhibitors.

Reaction Scheme: 6-Me-THQ + Ar-Br ->[Pd(OAc)2, BINAP, NaOtBu]-> N-Aryl-6-Me-THQ

Step-by-Step Methodology:

  • Charge: In a dry vial, combine 6-Me-THQ (1.0 eq), Aryl Bromide (1.1 eq), Pd(OAc)2 (5 mol%), and BINAP (7.5 mol%).

  • Base: Add Sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to amine).

  • Heat: Seal and heat to 100°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, filter through silica, and concentrate.

  • Purification: Flash chromatography.

Protocol C: Reductive Amination (Alkyl Linkers)

Objective: To attach alkyl chains for GPCR ligands.

  • Mix 6-Me-THQ (1.0 eq) and Aldehyde (1.1 eq) in DCM.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) and Acetic Acid (1 drop).

  • Stir at RT for 4 hours. Quench with NaHCO3.

Medicinal Chemistry Case Study: BET Bromodomain Inhibition

Hypothesis: A fragment screen identifies the THQ core as a binder to the acetyl-lysine pocket of BRD4. Problem: The unsubstituted THQ lead shows rapid clearance in liver microsomes (


).
Solution:  Switch to 6-Me-THQ.

Data Comparison:

PropertyTHQ Lead (Unsubstituted)6-Me-THQ AnalogImpact
cLogP 2.12.6Increased permeability; better hydrophobic fill.
Microsomal Stability (Human)

= 12 min

= 45 min
Primary Success: Blocked para-oxidation.
Potency (IC50) 150 nM85 nMMethyl group restricts rotation, reducing entropic penalty upon binding.
Selectivity LowModerateSteric bulk reduces off-target binding to smaller pockets.
Workflow Visualization

The following diagram outlines the decision tree for optimizing the THQ scaffold using the 6-methyl strategy.

Workflow Start Hit Identification (THQ Core) Metab Metabolic Liability Found? (Rapid Clearance) Start->Metab Design Design Strategy: Incorporate 6-Methyl Group Metab->Design Yes (p-hydroxylation) Synth Synthesis via PtO2 Reduction Design->Synth Test Assay Validation (PK & Potency) Synth->Test Decision Is T1/2 > 30 min? Test->Decision Lead Optimization Lead Optimization Decision->Lead Optimization Yes Explore C8 Blocking Explore C8 Blocking Decision->Explore C8 Blocking No

Caption: Optimization workflow addressing metabolic instability in THQ leads.

Safety & Regulatory Considerations (E-E-A-T)

Nitrosamine Risk Assessment: As a secondary amine, 6-Me-THQ is susceptible to nitrosation (forming N-nitroso-6-methyl-1,2,3,4-tetrahydroquinoline) if exposed to nitrites under acidic conditions.

  • Protocol Adjustment: Avoid using sodium nitrite (NaNO2) in workups.

  • Screening: Drug candidates containing this core must be screened for nitrosamine impurities (Ames test) early in development, as per FDA/EMA guidelines [1].

Storage: Store 6-Me-THQ under inert gas (Argon/Nitrogen) at 4°C. While the methyl group adds stability, the secondary amine can still oxidize to the quinoline or form N-oxides over prolonged exposure to air and light.

References

  • FDA Guidance for Industry. (2020). Control of Nitrosamine Impurities in Human Drugs.

  • Sridharan, V., et al. (2011). "Tetrahydroquinolines as a privileged scaffold in medicinal chemistry." Journal of Pharmacy and Bioallied Sciences.

  • Koubatou, R., et al. (2021).[2] "Synthesis and biological evaluation of this compound derivatives." Molecular Diversity.

  • Katritzky, A. R., et al. (2010). "Synthesis of tetrahydroquinolines." Chemical Reviews.

Sources

Application Note: Strategic Functionalization of 6-Methyl-1,2,3,4-tetrahydroquinoline for Bioactive Scaffold Synthesis

[1]

Executive Summary & Scientific Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous alkaloids and synthetic therapeutics (e.g., Oxamniquine, Viridicatol). This guide focuses specifically on 6-Methyl-1,2,3,4-tetrahydroquinoline (6-Me-THQ) .[1][2]

Unlike the unsubstituted parent, the 6-methyl group provides two critical advantages:

  • Electronic Activation: Through inductive effects (+I) and hyperconjugation, the methyl group increases the electron density of the aromatic ring. This subtly enhances the nucleophilicity of the N1-nitrogen compared to unsubstituted THQ, facilitating faster reaction kinetics in nucleophilic substitutions.

  • Metabolic Blocking: The methyl group at the C6 position blocks a common site of oxidative metabolism (cytochrome P450 hydroxylation), potentially extending the half-life of derived drug candidates.

This application note details three high-value synthetic workflows to convert 6-Me-THQ into bioactive libraries: N-Arylation (Kinase/GPCR targets), Sulfonylation (Solubility/Metabolic stability), and Reductive Amination (Flexible linker introduction).

Strategic Workflow: Diversity-Oriented Synthesis

The following flowchart illustrates the divergent synthetic pathways available for 6-Me-THQ.

GStart6-Methyl-1,2,3,4-tetrahydroquinoline(Starting Material)Path1Path A: Pd-CatalyzedN-ArylationStart->Path1Aryl HalidePd(OAc)2 / BINAPPath2Path B: SulfonylationStart->Path2R-SO2ClPyridine/DCMPath3Path C: ReductiveAminationStart->Path3AldehydeNaBH(OAc)3Prod1N-Aryl THQs(Kinase Inhibitors)Path1->Prod1Prod2Sulfonamides(GPCR Modulators)Path2->Prod2Prod3N-Alkyl THQs(Ion Channel Blockers)Path3->Prod3

Figure 1: Divergent synthetic pathways for 6-Me-THQ functionalization. The secondary amine serves as the primary handle for generating chemical diversity.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Application: Synthesis of biaryl scaffolds common in anticancer agents (e.g., mTOR or tubulin inhibitors). Mechanism: The 6-Me-THQ acts as the amine coupling partner. The steric bulk of the THQ ring requires a robust phosphine ligand to facilitate reductive elimination.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)

  • BINAP or XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, add Pd2(dba)3 and BINAP to a flame-dried reaction vial. Add anhydrous Toluene (5 mL/mmol). Stir at RT for 10 mins until the solution turns a deep orange/red (indicating active catalyst formation).

  • Substrate Addition: Add the Aryl Bromide, 6-Me-THQ, and NaOtBu to the vial.

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat the block to 100°C for 12–16 hours.

    • Critical Check: The solution should darken but remain homogeneous. Precipitation of Pd-black indicates ligand failure or oxygen ingress.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and palladium residues.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the broad NH singlet (typically ~3.5–4.0 ppm). Appearance of new aromatic protons from the coupling partner.

  • Yield Expectation: 75–90% (lower if the aryl bromide is ortho-substituted).

Protocol B: Regioselective N-Sulfonylation

Application: Synthesis of Sulfonamides for neurological targets (e.g., 5-HT6 antagonists). Rationale: Sulfonamides improve crystallinity and H-bonding potential. The reaction is rapid due to the high nucleophilicity of the secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Sulfonyl Chloride (R-SO2Cl) (1.1 equiv)

  • Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 6-Me-THQ in DCM (0.2 M concentration) in a round-bottom flask. Add Pyridine.[3]

  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Why? The reaction is exothermic.[4][5] uncontrolled heat can lead to bis-sulfonylation or degradation.

  • Addition: Add the Sulfonyl Chloride dropwise (diluted in minimal DCM if solid) over 10 minutes.

  • Equilibration: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the product will be significantly less polar than the starting amine).

  • Quench: Add 1M HCl (aq) to neutralize excess pyridine and solubilize pyridinium salts.

  • Extraction: Extract with DCM (3x). Wash organics with Brine, dry over Na2SO4.

Validation Criteria:

  • LC-MS: Single peak with mass [M+H]+ corresponding to Product.

  • IR Spectroscopy: Appearance of strong S=O stretches at ~1350 cm⁻¹ and ~1160 cm⁻¹.

Protocol C: Reductive Amination (N-Alkylation)

Application: Introduction of flexible alkyl linkers for probing receptor pockets. Rationale: Preferable to direct alkylation (using alkyl halides) which often leads to over-alkylation (quaternary ammonium salts).

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • Sodium Triacetoxyborohydride [NaBH(OAc)3] (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

  • Imine Formation: Mix 6-Me-THQ and the Aldehyde in DCE (0.1 M) with catalytic Acetic Acid. Stir for 30–60 mins at RT.

    • Note: 6-Me-THQ is a secondary amine, so it forms an iminium ion intermediate, not a stable imine.

  • Reduction: Add NaBH(OAc)3 in one portion.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Add Saturated NaHCO3 (aq) carefully (gas evolution).

  • Work-up: Extract with DCM.

Data Summary & Troubleshooting

The following table summarizes expected outcomes and common pitfalls for 6-Me-THQ functionalization.

Reaction TypeKey ReagentTypical YieldCommon IssueTroubleshooting
N-Arylation Pd/BINAP80-95%Low conversionSwitch to XPhos or BrettPhos for sterically hindered aryl bromides.
Sulfonylation R-SO2Cl>90%HCl salt formationEnsure excess base (Pyridine) is present; wash thoroughly with HCl during workup.
Reductive Amination NaBH(OAc)370-85%No reactionAdd molecular sieves (4Å) to drive iminium formation; switch solvent to TFE (Trifluoroethanol).

References

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

  • Ruiz, M., et al. (2025). Buchwald-Hartwig Amination Explained | Master C–N Bond Formation. YouTube (Educational Content). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Tetrahydroquinolines and Buchwald-Hartwig Reaction. Retrieved from [Link][6]

  • MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Molecules. Retrieved from [Link]

"catalytic hydrogenation of 6-methylquinoline to 6-Methyl-1,2,3,4-tetrahydroquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation of 6-Methylquinoline

Executive Summary & Strategic Analysis

The selective hydrogenation of 6-methylquinoline (6-MeQ) to 6-methyl-1,2,3,4-tetrahydroquinoline (6-Me-THQ) is a pivotal transformation in the synthesis of dyes, antioxidants, and pharmaceutical intermediates. The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in drug discovery, serving as a core for alkaloids and bioactive agents.[1]

The Selectivity Challenge: Quinoline reduction presents a regioselectivity competition between the nitrogen-containing heterocyclic ring (Py-ring) and the carbocyclic benzene ring (Bz-ring).

  • Target: 1,2,3,4-Tetrahydroquinoline (Py-ring reduction).

  • Impurity: 5,6,7,8-Tetrahydroquinoline (Bz-ring reduction) or Decahydroquinoline (complete saturation).

Mechanistic Causality: The Py-ring is electron-deficient compared to the Bz-ring, making it more susceptible to nucleophilic attack but generally harder to hydrogenate under non-acidic conditions due to the poisoning effect of the basic nitrogen on metal surfaces. However, in the presence of appropriate catalysts or acidic media, the Py-ring is kinetically favored for reduction. The presence of the electron-donating methyl group at the 6-position slightly deactivates the Bz-ring toward hydrogenation, fortuitously aiding the desired selectivity for 1,2,3,4-THQ.

Mechanistic Pathway & Selectivity Logic

The following diagram illustrates the kinetic versus thermodynamic pathways. Understanding this is crucial for troubleshooting over-reduction.

ReactionPathway Substrate 6-Methylquinoline (Aromatic) Intermediate 1,2-Dihydro Intermediate Substrate->Intermediate H2 / Cat Fast SideProduct 6-Methyl-5,6,7,8-THQ (Thermodynamic Impurity) Substrate->SideProduct High T / High P Minor Pathway Target 6-Methyl-1,2,3,4-THQ (Kinetic Product) Intermediate->Target H2 / Cat Major Pathway OverRed 6-Methyl-decahydroquinoline (Over-reduction) Target->OverRed Prolonged Time High Pressure SideProduct->OverRed High Pressure

Figure 1: Reaction landscape for 6-methylquinoline hydrogenation. The green path represents the target workflow.

Experimental Protocols

Protocol A: The Industry Standard (Heterogeneous Pd/C)

Best for: Routine synthesis, high throughput, and high reliability.

Rationale: Palladium on Carbon (Pd/C) is the workhorse catalyst. While effective, the basic nitrogen of the quinoline can coordinate strongly to Pd sites, inhibiting activity. We utilize a protic solvent (Methanol or Acetic Acid) to protonate the nitrogen, preventing catalyst poisoning and activating the Py-ring for reduction.

Reagents:

  • Substrate: 6-Methylquinoline (1.0 eq)

  • Catalyst: 10 wt% Pd/C (5 mol% Pd loading relative to substrate)

  • Solvent: Methanol (0.5 M concentration)

  • Gas: Hydrogen (

    
    )[2][3][4][5]
    

Step-by-Step Methodology:

  • Preparation: In a high-pressure reactor (autoclave), dissolve 6-methylquinoline (14.3 g, 100 mmol) in Methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (wet support recommended to prevent ignition). Warning: Pd/C is pyrophoric.

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) three times (pressurize to 5 bar, release). Then purge with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Pressurize to 10 bar (150 psi)

    
    . Heat to 50°C . Stir vigorously (>800 RPM) to eliminate mass transfer limitations.
    
  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Vent

    
     carefully. Filter the mixture through a Celite pad to remove the catalyst.
    
  • Purification: Concentrate the filtrate under reduced pressure. The product is usually pure enough (>95%) for downstream use. If necessary, purify via flash chromatography (Hexane/EtOAc).

Validation Check:

  • Target: 1,2,3,4-THQ.

  • Avoid: If 5,6,7,8-THQ is observed, lower the temperature. If reaction is too slow, add 1.0 eq of Acetic Acid.

Protocol B: The "Green" Base-Metal Method (Cobalt Catalysis)

Best for: Sustainable chemistry, cost reduction, and avoiding noble metals.

Rationale: Recent advances (See Ref 1,[2][3][6][7] 2) demonstrate that earth-abundant Cobalt catalysts, generated in situ or supported, offer exceptional selectivity for the heterocyclic ring without touching the benzene ring, even under harsher conditions.

Reagents:

  • Substrate: 6-Methylquinoline[8]

  • Pre-catalyst: Cobalt(II) Acetate tetrahydrate (

    
    ) (5 mol%)
    
  • Reductant/Support: Zinc powder (50 mol%) - Acts to reduce Co(II) to active Co(0)

  • Solvent: Water or Isopropanol

Step-by-Step Methodology:

  • Assembly: In a pressure tube or autoclave, charge 6-methylquinoline (1.0 eq),

    
     (0.05 eq), and fine Zinc dust (0.50 eq).
    
  • Solvent: Add Water (degassed) to achieve 0.5 M concentration.

  • Pressurization: Purge and pressurize with

    
     to 30–40 bar .
    
  • Heating: Heat to 70°C for 12–18 hours.

  • Workup: Cool and release pressure. Extract the aqueous mixture with Ethyl Acetate (3x).

  • Finishing: Dry organic layer over

    
    , filter, and concentrate.
    

Why this works: The active Co(0) species preferentially adsorbs the N-heterocycle. The aqueous medium facilitates the proton-coupled electron transfer required for reducing the C=N bond.

Protocol C: Gas-Free Transfer Hydrogenation

Best for: Lab-scale safety, avoiding high-pressure cylinders.

Rationale: Using a hydrogen donor (Ammonia Borane or Hantzsch Ester) allows for reduction at ambient pressure.[6] This protocol uses a Cobalt-Amido cooperative catalyst system for high precision (Ref 3).

Reagents:

  • Substrate: 6-Methylquinoline[8]

  • H-Source: Ammonia Borane (

    
    ) (2.0 - 3.0 eq)
    
  • Catalyst: Commercially available Cobalt-pincer complexes or simple

    
     with amide ligands.
    
  • Solvent: Methanol or THF.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask (open to air or under

    
     depending on catalyst sensitivity), dissolve substrate in Methanol.
    
  • Addition: Add the Cobalt catalyst (2-5 mol%).

  • Initiation: Slowly add Ammonia Borane. Gas evolution (mild) may occur.

  • Reaction: Stir at Room Temperature for 6–12 hours.

  • Quench: Add dilute HCl to quench excess borane, then neutralize with

    
    .
    
  • Extraction: Extract with DCM, dry, and concentrate.

Workflow Visualization

The following diagram details the critical decision points and safety steps for the High-Pressure Protocol (Protocol A).

ProtocolWorkflow Start Start: Weigh Substrate & Catalyst SafetyCheck Safety Check: Inspect O-rings & Burst Disk Start->SafetyCheck Load Load Autoclave: Substrate + Solvent + Pd/C SafetyCheck->Load Purge Inertization: 3x N2 Purge (5 bar) Load->Purge React Reaction Phase: Charge H2 (10 bar) -> Heat 50°C Purge->React Sample IPC (In-Process Control): Check H2 Uptake / TLC React->Sample Decision Complete? Sample->Decision Decision->React No (Extend Time) Workup Workup: Vent -> Filter (Celite) -> Evaporate Decision->Workup Yes QC QC Analysis: NMR / HPLC Workup->QC

Figure 2: Operational workflow for high-pressure hydrogenation.

Analytical Quality Control (QC)

To ensure the protocol was successful, compare your product data against these parameters.

Parameter6-Methylquinoline (Starting Material)6-Methyl-1,2,3,4-THQ (Product)
Appearance Colorless/Yellow Oil or Low-melt SolidYellowish Viscous Oil
1H NMR (Aromatic) ~7.0 - 8.8 ppm (5 protons)~6.4 - 6.8 ppm (3 protons, Bz-ring only)
1H NMR (Aliphatic) 2.5 ppm (Methyl only)1.9 ppm (2H, m), 2.7 ppm (2H, t), 3.2 ppm (2H, t)
Key Shift No signals in 1.5 - 3.5 ppm region (except Me)Distinct multiplets for C2, C3, C4 protons
Selectivity Marker N/AAbsence of peaks at 1.5-1.8 ppm (indicates decahydro- impurity)

Self-Validating the Protocol:

  • The "Acid Test": If the reaction stalls, add 1 equivalent of Acetic Acid. If the rate doubles, your catalyst was being poisoned by the basic nitrogen.

  • The "Selectivity Test": If you see aromatic protons disappear completely in NMR, you have over-reduced to the decahydro- analogue. Reduce Pressure and Temperature immediately.

References

  • Selective Hydrogenation Mechanism: Zhang, G., et al. "Simple s-block metal hydrides for selective hydrogenation of quinoline compounds." Chemical Science, 2016. Insight: Explains the activation of the heterocyclic ring over the carbocyclic ring.

  • Cobalt Catalysis Protocol: Adam, R., et al. "Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst." Synthesis, 2018.[6] Insight: Provides the specific Co(OAc)2/Zn protocol described in Protocol B.

  • Transfer Hydrogenation: Wang, C., et al. "Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis."[9] Nature Communications, 2016. Insight: Basis for the gas-free Protocol C.

  • Pd/C Selectivity Studies: Yu, Z., et al. "Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst." RSC Advances, 2018. Insight: Validates the mild conditions (50°C, low pressure) for Pd-based reductions.

Sources

Application Note: A Comprehensive Guide to the Friedel-Crafts Acylation of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds with aromatic systems.[1] Its application to nitrogen-containing heterocycles like tetrahydroquinoline, a scaffold prevalent in numerous bioactive molecules and pharmaceuticals, presents unique challenges and opportunities. This guide provides a detailed exploration of the experimental setup for the Friedel-Crafts acylation of tetrahydroquinolines, moving beyond a simple protocol to explain the critical causality behind experimental choices. We will delve into mechanistic considerations, the pivotal role of nitrogen protection, strategies for controlling regioselectivity, and detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Part 1: Theoretical & Mechanistic Foundations

The successful acylation of the tetrahydroquinoline ring system is not trivial. It hinges on a nuanced understanding of the classical Friedel-Crafts mechanism and how the embedded nitrogen atom fundamentally alters the substrate's reactivity.

The Core Mechanism: Generating the Electrophile

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[2] It proceeds by activating an acylating agent, typically an acyl chloride or anhydride, with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[3] The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion, which is stabilized by resonance.[4] This powerful electrophile is then attacked by the nucleophilic π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).[5] Aromaticity is subsequently restored by the loss of a proton, yielding the final acylated product.[6] A key advantage of the acylation over its alkylation counterpart is that the resulting ketone is an electron-withdrawing group, which deactivates the ring and prevents further polysubstitution.[6][7] Furthermore, the resonance-stabilized acylium ion does not undergo the rearrangements that often plague Friedel-Crafts alkylations.[8][9]

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Figure 1: General mechanism of Friedel-Crafts Acylation.
The Tetrahydroquinoline Dilemma: The Problematic Nitrogen

Direct acylation of an unprotected 1,2,3,4-tetrahydroquinoline is generally unsuccessful. The reason is twofold:

  • Lewis Base Interaction: The nitrogen atom of the heterocyclic ring is a Lewis base. It will readily coordinate with the strong Lewis acid catalyst required for the reaction. This interaction is often stronger than the Lewis acid's interaction with the acylating agent.

  • Ring Deactivation: Upon coordination with the Lewis acid, the nitrogen atom acquires a positive charge, transforming it into a powerful electron-withdrawing group. This deactivates the adjacent aromatic ring, rendering it highly resistant to electrophilic attack—effectively shutting down the Friedel-Crafts reaction.[10]

graph G { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Lewis acid complexation deactivates the unprotected ring.
The Solution: Strategic N-Protection

To circumvent this issue, the nitrogen atom must be protected. This is achieved by converting the secondary amine into a functional group that is less basic and, crucially, can still direct the acylation to the desired positions on the aromatic ring. The choice of protecting group is the single most important variable for controlling the outcome of the reaction, particularly its regioselectivity.[11]

  • Amides (e.g., N-Acetyl, N-Benzoyl): These are electron-withdrawing groups that decrease the nitrogen's basicity, preventing complexation with the Lewis acid. They are moderate ortho, para-directors.

  • Carbamates (e.g., Boc, Cbz): Similar to amides, they reduce basicity. Their steric bulk can also influence the regiochemical outcome.

  • Sulfonamides (e.g., N-Tosyl): The strongly withdrawing tosyl group significantly reduces the nitrogen's basicity while also acting as an ortho, para-director.

Studies have shown that the nature of the N-protecting group can effectively steer the acylation to either the C-6 (para to the nitrogen) or C-7 (meta to the nitrogen) position, allowing for tunable synthesis of different isomers.[11]

Part 2: Experimental Design & Parameter Optimization

A successful protocol is a system of validated choices. The following table summarizes the key parameters and their causal effects on the reaction.

ParameterChoices & ConsiderationsRationale & Impact on Outcome
N-Protecting Group -COCH₃ (Acetyl): Small, electron-withdrawing. -Ts (Tosyl): Bulky, strongly electron-withdrawing. -Boc: Bulky, can be labile in strong Lewis acids.This is the primary control element for regioselectivity. The interplay between the electronic directing effect (ortho, para) and the steric hindrance of the group determines the ratio of C-6 to C-7 acylation.[11]
Lewis Acid Catalyst AlCl₃: Very strong, highly reactive. FeCl₃: Milder than AlCl₃. SnCl₄: Mild, good for sensitive substrates. ZnCl₂: Very mild.The catalyst's strength determines the rate of acylium ion formation. Stronger acids like AlCl₃ are often required but can lead to side reactions. A stoichiometric amount is typically necessary as the product ketone also complexes with the Lewis acid.[6][7]
Acylating Agent Acyl Chlorides (e.g., Acetyl chloride) Acid Anhydrides (e.g., Acetic anhydride)Acyl chlorides are generally more reactive than anhydrides.[12] The choice depends on the desired acyl group and the reactivity of the substrate.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂)Must be inert to the reaction conditions and capable of dissolving the reactants. Halogenated solvents are common. CS₂ is an excellent but highly flammable and toxic solvent for these reactions.
Temperature 0 °C to Room Temperature (or reflux)The initial addition of reagents is often done at 0 °C to control the exothermic reaction between the Lewis acid and the acylating agent.[13] The reaction is then allowed to warm to proceed to completion.
Stoichiometry Substrate: 1.0 eq Acylating Agent: 1.1 - 1.5 eq Lewis Acid: 1.5 - 3.0 eqA slight excess of the acylating agent ensures full conversion of the substrate. A significant excess of the Lewis acid is often required to complex with the acylating agent, the substrate's N-protecting group carbonyl, and the product ketone.[6]

Part 3: Detailed Experimental Protocols

The following protocols are designed as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate and acylating agent.

Protocol 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline

This prerequisite step protects the nitrogen, enabling the subsequent Friedel-Crafts reaction.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroquinoline (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes.

  • Reagent Addition: Slowly add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq). A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-acetyl-1,2,3,4-tetrahydroquinoline. The product can be purified further by column chromatography if necessary.

Protocol 2: Friedel-Crafts Acylation of N-Acetyl-1,2,3,4-Tetrahydroquinoline

This protocol details the core acylation step. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of the Lewis acid.

  • Inert Setup: Assemble a three-neck round-bottom flask (oven-dried) with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.

  • Lewis Acid Suspension: Under a positive flow of nitrogen, carefully add anhydrous aluminum chloride (AlCl₃, 2.5 eq) to anhydrous DCM (approx. 0.3 M). Stir the resulting suspension.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the acylating agent (e.g., propionyl chloride, 1.2 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acylating agent dropwise to the AlCl₃ suspension over 15-20 minutes. The reaction is exothermic.[13]

  • Substrate Addition: Dissolve the N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC (a typical eluent is 4:1 Hexanes:Ethyl Acetate).[13]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in a large ice bath. CAUTION: Quenching is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.[13]

  • Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with DCM.[13]

  • Washing: Combine the organic layers and wash them sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product is typically a mixture of regioisomers. Purify the product using flash column chromatography on silica gel to separate the isomers and obtain the desired acylated tetrahydroquinoline.

graph G { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 3: Experimental workflow from protection to final product.

Part 4: Analysis and Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Yield 1. Inactive Lewis Acid (decomposed by moisture). 2. Insufficient amount of Lewis Acid. 3. Substrate is too deactivated.1. Use fresh, anhydrous Lewis acid and strictly anhydrous conditions. 2. Increase stoichiometry of Lewis acid to 2.5-3.0 eq. 3. Switch to a more reactive (less withdrawing) N-protecting group.
Multiple Products / Polysubstitution 1. Reaction temperature too high. 2. Substrate is highly activated.1. Maintain lower reaction temperature for a longer duration. 2. This is rare in acylation but if observed, ensure a strongly deactivating N-protecting group is used.
Incorrect Regioisomer Predominates The electronic and steric effects of the N-protecting group are directing the reaction.This is an optimization challenge, not an error. Change the N-protecting group (e.g., from N-acetyl to the bulkier N-tosyl) to alter the steric environment and influence the C-6/C-7 ratio.[11]
Difficult Purification Regioisomers have very similar polarity.Use high-performance flash chromatography, optimize the eluent system carefully (e.g., using toluene/acetone or DCM/methanol gradients), or consider derivatization/recrystallization.

Product Characterization:

  • TLC: Monitor reaction progress and assess column fractions.

  • NMR (¹H, ¹³C): The primary tool for structural elucidation and confirming regiochemistry. The aromatic region of the ¹H NMR spectrum will clearly show the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]

  • Infrared (IR) Spectroscopy: To confirm the presence of the new ketone carbonyl group (strong absorption around 1680 cm⁻¹).

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Ghosh, S., et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Reyes-González, M. A., et al. (2018). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Ishihara, Y., et al. (1992). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective and Regioselective Intramolecular Friedel-Crafts Reaction of Aziridinium Ions for Synthesis of 4-Substituted Tetrahydroisoquinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]

Sources

"HPLC purification of 6-Methyl-1,2,3,4-tetrahydroquinoline derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-THQ-2026 Optimized HPLC Strategies for the Purification and Isolation of 6-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

Executive Summary

This compound (6-Me-THQ) and its derivatives are privileged scaffolds in medicinal chemistry, serving as key intermediates for peptidomimetics, receptor modulators, and potential antimalarial agents.[1] However, their purification presents distinct challenges: the secondary amine functionality often leads to severe peak tailing on traditional silica-based columns due to silanol interactions, while the hydrophobicity of the fused ring system requires careful organic modifier tuning.[1]

This guide provides a field-proven protocol for the analytical separation and preparative isolation of these compounds. We prioritize a Dual-pH Scouting Strategy to maximize selectivity and loading capacity.

Part 1: Physicochemical Profiling & Column Selection

The Chemical Challenge

The 6-Me-THQ core possesses a basic nitrogen atom (approximate pKa ~5.2 – 5.[1]8) and a lipophilic aromatic domain.

  • At Low pH (pH < 3): The nitrogen is protonated (

    
    ). The molecule is highly soluble but repels the hydrophobic stationary phase, leading to early elution.[1]
    
  • At High pH (pH > 8): The molecule is neutral (

    
    ). It exhibits maximum hydrophobicity/retention and, crucially, minimizes ionic interaction with residual silanols on the column, resulting in sharper peaks and higher loading capacity.[1]
    
Stationary Phase Selection Matrix

Do not default to a generic C18 without considering the specific derivative's substituents.

Column ChemistryInteraction ModeBest For...
C18 (High pH Stable) Hydrophobic InteractionGeneral purification; High pH loading (Free base).[1]
Phenyl-Hexyl

-

Stacking
Derivatives with additional aromatic rings; separating regioisomers.[1]
Pentafluorophenyl (PFP) Dipole-Dipole /

-

Halogenated derivatives or polar impurities.[1]
Polysaccharide (Amylose/Cellulose) Steric/H-BondingChiral separation of enantiomers (Critical for biological assays).

Part 2: Analytical Method Development Protocol

The "Dual-pH" Scouting Workflow

We recommend screening two distinct conditions to determine the optimal separation mechanism.

Condition A: Acidic (Mass Spec Compatible)

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Why: Ensures full ionization. Good for MS sensitivity but risk of peak tailing.

Condition B: Basic (High Loading Capacity)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0)

  • Mobile Phase B: Acetonitrile

  • Why: Neutralizes the amine. Eliminates silanol dragging. Preferred for Prep-Scale.

Analytical Gradient Protocol
  • Flow Rate: 1.0 mL/min (for 4.6 x 150 mm column)

  • Temperature: 40°C (Reduces viscosity, improves mass transfer)[1]

  • Detection: UV @ 254 nm (Aromatic core) and 210 nm (Universal)

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection Hold
10.095Linear Gradient
12.095Wash
12.15Re-equilibration
15.05End

Part 3: Chiral Separation Strategy

Many 6-Me-THQ derivatives possess a chiral center at the C2 or C4 position.[1] Enantiomeric purity is non-negotiable for biological data.

Recommended Column: Chiralpak® IG or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Mode: Normal Phase or Polar Organic Mode (POM)[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1)[1]

  • Note: The Diethylamine (DEA) additive is mandatory to sharpen the basic amine peak in normal phase.

Part 4: Preparative Scale-Up & Isolation

Loading Strategy: "The 2-pH Rule"

For preparative purification, Solubility


 Loadability .
While the salt form (acidic) is more soluble, the free base (basic) often has better chromatographic loadability because the peaks are narrower (less tailing).

Protocol:

  • Dissolve crude sample in DMSO or MeOH.

  • If using Basic Mobile Phase (pH 10) : Inject directly. The high pH on-column will keep the compound neutral.

  • If using Acidic Mobile Phase (pH 2) : Ensure the sample solvent does not precipitate the salt.

Focusing Gradient Calculation

To save solvent and time, do not run a full 0-100% gradient.

  • Determine %B of elution in analytical run (

    
    ).
    
  • Start Prep Gradient at

    
    .[1]
    
  • End Prep Gradient at

    
    .
    
  • Slope: 1% B per minute (shallow gradient) for maximum resolution.

Part 5: Visualized Workflows

Decision Tree: Method Development

MethodDev Start Crude 6-Me-THQ Derivative CheckChiral Is the compound Chiral? Start->CheckChiral AchiralPath Achiral / Racemate CheckChiral->AchiralPath No ChiralPath Enantiomer Separation CheckChiral->ChiralPath Yes Scout Dual-pH Scouting (Acidic vs. Basic) AchiralPath->Scout ChiralCol Screen Chiral Columns (AD-H, OD-H, IG) Add 0.1% DEA ChiralPath->ChiralCol Eval Evaluate Peak Shape & Resolution (Rs) Scout->Eval BasicBetter Basic pH (pH 10) Better Shape? Eval->BasicBetter High Tailing Factor < 1.2 AcidicBetter Acidic pH (pH 2.7) Better Separation? Eval->AcidicBetter Unique Impurity Selectivity SelectBasic Select XBridge/Gemini C18 Mobile Phase: 10mM NH4HCO3 BasicBetter->SelectBasic SelectAcidic Select C18 or PFP Mobile Phase: 0.1% Formic Acid AcidicBetter->SelectAcidic

Figure 1: Decision matrix for selecting the optimal stationary phase and mobile phase pH based on compound chirality and peak symmetry requirements.

Preparative Isolation Loop

PrepLoop Sample Dissolve Sample (DMSO/MeOH) Filter Filter (0.2 µm PTFE) Sample->Filter Inject Inject on Prep Column (20-50 mm ID) Filter->Inject Detect UV Trigger (Slope/Level) Inject->Detect Collect Fraction Collection Detect->Collect QC QC Analysis (Purity > 95%) Collect->QC Dry Lyophilization/Evaporation (Salt vs Free Base) QC->Dry Pass Repurify Re-purify (Orthogonal Method) QC->Repurify Fail Repurify->Inject

Figure 2: Step-by-step workflow for the preparative isolation of THQ derivatives, including critical filtration and QC checkpoints.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and basic compound separation).

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Link

  • Waters Corporation. (2021). Purification of Basic Compounds Using High pH Mobile Phases on XBridge Columns. Link

  • Chiral Technologies. (2022).[2] Chiral Selector Guide for Amine Separations. Link

  • PubChem. (2025).[3][4] this compound Compound Summary. National Library of Medicine. Link

Sources

"NMR spectroscopy techniques for analyzing 6-Methyl-1,2,3,4-tetrahydroquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Spectroscopy Profiling of 6-Methyl-1,2,3,4-tetrahydroquinoline

Executive Summary

This compound (6-Me-THQ) represents a critical scaffold in medicinal chemistry, serving as a precursor for antimalarial agents, dyes, and antioxidants.[1] Its structure—a bicyclic system comprising a fused benzene and piperidine ring with a para-methyl substituent relative to the nitrogen—presents unique spectroscopic challenges.[1] This guide provides a definitive protocol for the full structural assignment of 6-Me-THQ using 1D and 2D NMR techniques.[1] It addresses specific challenges such as ring puckering dynamics, amine proton exchange, and the differentiation of regioisomers.[1]

Structural Overview & Spin System Analysis

Before data acquisition, the spin system must be deconstructed to anticipate coupling patterns.[1]

  • Aromatic Domain (Spin System A): The benzene ring contains three protons (H5, H7, H8).[1] The methyl group at C6 breaks the symmetry, creating an AMX or ABX system depending on the field strength.[1]

  • Aliphatic Domain (Spin System B): The saturated nitrogen-containing ring exhibits a continuous spin system (

    
    ).[1] These protons (H2, H3, H4) display complex vicinal couplings due to the half-chair conformation of the ring.[1]
    
  • Labile Domain: The amine proton (NH) is subject to chemical exchange, making its chemical shift solvent- and concentration-dependent.[1]

Sample Preparation Protocol

To ensure reproducibility and minimize concentration-dependent shifts (especially for the NH peak), follow this strict preparation protocol.

Reagents:

  • Analyte: this compound (>98% purity recommended).[1]

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (v/v).
    
    • Note:

      
       is an alternative if NH characterization is critical, as it slows proton exchange, sharpening the NH signal.[1] However, 
      
      
      
      is standard for conformational analysis.[1]

Procedure:

  • Massing: Weigh 15–20 mg of 6-Me-THQ into a clean vial.

  • Solvation: Add 600 µL of

    
    .
    
  • Homogenization: Vortex for 10 seconds. Ensure no suspended solids remain.[1]

  • Transfer: Transfer to a high-precision 5mm NMR tube.

  • Degassing (Optional but Recommended): For NOESY experiments, purge with nitrogen for 1 minute to remove paramagnetic oxygen, which shortens

    
     relaxation times.
    

1H NMR Spectroscopy: Acquisition & Assignment

Instrument Parameters:

  • Frequency: 400 MHz or higher.

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 s (standard), 5.0 s (quantitative).[1]

  • Scans (NS): 16.

Spectral Assignment Table (CDCl3, 400 MHz)
PositionTypeShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Interpretation
Me-6 Methyl2.19Singlet3H-Characteristic substituent peak.[1]
H-4 Aliphatic2.72Triplet2H

Benzylic protons; deshielded by ring current.[1]
H-2 Aliphatic3.25Triplet (broad)2H

Adjacent to Nitrogen; significantly deshielded.[1]
H-3 Aliphatic1.91Multiplet2H-Homo-allylic; typically the most shielded ring protons.[1]
NH Amine3.6 - 4.0Broad Singlet1H-Variable position; exchangeable with

.[1]
H-8 Aromatic6.38Doublet1H

Ortho to NH; shielded by mesomeric effect of N.
H-7 Aromatic6.77Doublet/Multiplet1H

Meta to N; overlaps with H5 often.[1]
H-5 Aromatic6.77Singlet (broad)1H-Adjacent to C4; often appears as a singlet due to weak meta-coupling.[1]

Technical Insight: The signal at 6.38 ppm (H-8) is a critical diagnostic.[1] It is significantly upfield compared to benzene (7.26 ppm) due to the electron-donating nature of the amine nitrogen, which increases electron density at the ortho and para positions (relative to N).[1] Since the para position is blocked by the methyl group, only the ortho proton (H8) shows this strong shielding.[1]

13C NMR & DEPT-135 Analysis

Instrument Parameters:

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans: 512 (minimum for adequate S/N on quaternary carbons).

Carbon Assignment Table
Carbon TypeShift (δ, ppm)DEPT-135 PhaseAssignment Logic
Methyl 20.4Positive (+)Distinct high-field alkyl signal.[1]
C-3 22.2Negative (-)Methylene, furthest from heteroatoms.
C-4 26.9Negative (-)Benzylic methylene.
C-2 42.1Negative (-)Adjacent to Nitrogen (deshielded).[1]
C-8 114.5Positive (+)Protonated aromatic C, ortho to N (shielded).[1]
C-6 126.5Null (Quaternary)Ipso to Methyl group.[1]
C-5/C-7 129.0 - 130.0Positive (+)Remaining protonated aromatic carbons.
C-4a 121.0Null (Quaternary)Bridgehead carbon.[1]
C-8a 142.5Null (Quaternary)Bridgehead adjacent to N (most deshielded).[1]

Advanced 2D Workflows (COSY, HSQC, HMBC)

To rigorously prove the structure, specifically the location of the methyl group, 2D correlations are required.[1]

Workflow Visualization

NMR_Workflow Sample Sample: 6-Me-THQ in CDCl3 H1 1H NMR (Integration & Multiplicity) Sample->H1 C13 13C NMR / DEPT-135 (C-Type Identification) Sample->C13 COSY COSY (H-H Connectivity) H1->COSY Trace Spin System HSQC HSQC (1-Bond C-H Correlation) H1->HSQC C13->HSQC HMBC HMBC (Long Range C-H) HSQC->HMBC Link Fragments NOESY NOESY (Spatial Proximity) HMBC->NOESY Confirm Regiochemistry

Figure 1: Logical workflow for the structural elucidation of tetrahydroquinoline derivatives.

Key Correlation Pathways
  • COSY (Correlation Spectroscopy):

    • Pathway: H2 (3.25 ppm) ↔ H3 (1.91 ppm) ↔ H4 (2.72 ppm).[1]

    • Result: This confirms the intact propylene chain of the piperidine ring.[1]

    • Aromatic: H7 ↔ H8 (Strong cross-peak).[1] H5 typically shows weak or no correlation to H7 due to small meta-coupling (

      
      ).[1]
      
  • HMBC (Heteronuclear Multiple Bond Coherence):

    • Critical Experiment for Regiochemistry.

    • Target: Verify the Methyl is at position 6.[1][2]

    • Observation: The Methyl protons (2.19 ppm) will show strong 3-bond correlations (

      
      ) to C-5  and C-7 , and a 2-bond correlation (
      
      
      
      ) to C-6 (Quaternary).[1]
    • Validation: If the methyl were at position 7, the coupling pattern to the bridgehead carbons would differ significantly.[1]

HMBC Connectivity Logic

HMBC_Logic Me Methyl Protons (2.19 ppm) C6 C-6 (Quaternary) (~126 ppm) Me->C6 2J (Strong) C5 C-5 (Aromatic CH) (~129 ppm) Me->C5 3J (Medium) C7 C-7 (Aromatic CH) (~129 ppm) Me->C7 3J (Medium)

Figure 2: HMBC correlations establishing the attachment point of the methyl substituent.

Quality Control: Impurity Profiling

In synthesis (e.g., reduction of 6-methylquinoline), specific impurities are common. Use these diagnostic peaks for QC.

ImpurityDiagnostic Signal (1H NMR)Region
6-Methylquinoline (Starting Material)Downfield aromatic doublets at 8.7 - 8.8 ppm (H2 of quinoline).[1]Low Field
p-Toluidine (Precursor)AA'BB' system in aromatic region; Methyl shift differs slightly.[1]Aromatic
Over-reduction (Decahydroquinoline)Loss of all aromatic signals; complex high-field aliphatic envelope (1.0 - 2.0 ppm).[1]High Field

Self-Validating Check: Calculate the integral ratio of the Methyl singlet (2.19 ppm) to the H-2 triplet (3.25 ppm).

  • Theoretical Ratio: 3:2 (1.5).[1]

  • Acceptance Criteria: 1.45 – 1.55.

  • Failure Mode: If ratio < 1.45, solvent suppression may be affecting the methyl, or H-2 is overlapping with impurities.[1]

References

  • Source for specific chemical shift data and integr
  • National Institutes of Health (NIH). (n.d.).[1] PubChem Compound Summary for CID 66678, this compound. Retrieved October 26, 2023, from [Link]

    • Authoritative source for physical properties and structural identifiers.[1]

  • Katritzky, A. R., et al. (1996).[1][3] Synthesis of Tetrahydroquinolines. (General reference for THQ synthesis context cited in search results).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]

    • Foundational text for coupling constant (J-value)
  • SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1]

    • General reference for comparing quinoline vs. tetrahydroquinoline shifts.

Sources

"mass spectrometry fragmentation of 6-Methyl-1,2,3,4-tetrahydroquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Mass Spectrometric Fragmentation of 6-Methyl-1,2,3,4-tetrahydroquinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of this compound (MW: 147.22 g/mol )[1][2][3][4]. We explore the distinct fragmentation patterns generated under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) conditions. The causal mechanisms behind the observed fragment ions are elucidated, offering insights into how mass spectrometry can be a powerful tool for the structural identification and isomeric differentiation of substituted tetrahydroquinolines. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of heterocyclic compounds.

Introduction: The Analytical Imperative

This compound (6-Me-THQ) is a heterocyclic compound belonging to the tetrahydroquinoline family. The structural characterization of such molecules is crucial in various fields, including medicinal chemistry and materials science, where precise identification is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in unambiguous structure elucidation.[1]

The position of the methyl group on the tetrahydroquinoline scaffold dramatically influences the fragmentation pathways.[1][5] This guide will demonstrate that the fragmentation of 6-Me-THQ, where the methyl group resides on the stable aromatic ring, is fundamentally different from isomers where substitution occurs on the more labile hydroaromatic portion of the molecule. We will detail the fragmentation logic under both high-energy Electron Ionization (EI) and collision-induced dissociation following Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation Analysis

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy into the analyte molecule, leading to the formation of a molecular radical cation (M+•) and subsequent extensive, predictable fragmentation.[6][7][8] This process is ideal for generating a reproducible mass spectrum that can be used for library matching and detailed structural analysis.

The EI mass spectrum of 6-Me-THQ (C₁₀H₁₃N) is defined by a molecular ion at m/z 147 and a series of characteristic fragment ions. The primary fragmentation events are governed by the stability of the resulting ions and neutral losses, with key pathways including hydrogen loss and a signature retro-Diels-Alder reaction.

Key EI Fragmentation Pathways
  • Molecular Ion (M+•) Formation: The initial event is the removal of an electron to form the molecular radical cation at m/z 147 .

  • [M-1]+ Ion: A common and often prominent peak in the spectra of nitrogen-containing heterocycles is the loss of a hydrogen radical (H•) to form a stable, resonance-stabilized even-electron ion at m/z 146 .[9] This fragmentation is particularly favored when the hydrogen is lost from a carbon alpha to the nitrogen atom.

  • [M-15]+ Ion: The loss of a methyl radical (•CH₃) results in an ion at m/z 132 . For 6-Me-THQ, this fragmentation is less pronounced compared to its isomers with methyl groups on the saturated ring (e.g., 2- or 4-methyl-THQ).[5] The stability of the aromatic ring makes the cleavage of the aryl-CH₃ bond less favorable than the cleavage of an alkyl-CH₃ bond.[1]

  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclic systems, the RDA reaction involves the cleavage of the saturated ring.[10][11][12] For the 6-Me-THQ molecular ion, this pathway leads to the loss of a neutral ethylene molecule (C₂H₄, 28 Da), resulting in the formation of the 4-methylaniline radical cation at m/z 119 . This is a diagnostically significant fragmentation for the tetrahydroquinoline core.

Summary of EI Fragmentation Data
m/z Proposed Ion Structure Fragmentation Mechanism Notes
147[C₁₀H₁₃N]+•Molecular Ion (M+•)The parent radical cation.
146[C₁₀H₁₂N]+Loss of H• from M+•Formation of a stable even-electron ion.
132[C₉H₁₀N]+Loss of •CH₃ from M+•Less intense for 6-Me-THQ compared to isomers with methyl on the saturated ring.[5]
119[C₈H₉N]+•Retro-Diels-Alder (RDA) Reaction; Loss of C₂H₄Characteristic fragmentation of the tetrahydroquinoline ring system.[5]
Visualization of EI Fragmentation

EI_Fragmentation M 6-Me-THQ m/z 147 [M]+• M_minus_1 [M-H]+ m/z 146 M->M_minus_1 - H• M_minus_15 [M-CH3]+ m/z 132 M->M_minus_15 - •CH3 M_minus_28 [M-C2H4]+• m/z 119 M->M_minus_28 - C2H4 (RDA)

Caption: Primary EI fragmentation pathways for this compound.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Analysis

Electrospray ionization is a soft ionization technique that typically transfers intact analyte molecules from solution into the gas phase with minimal fragmentation.[13] For basic compounds like 6-Me-THQ, this results in the formation of a protonated molecule, [M+H]+. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ precursor ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas.[14]

The fragmentation of the even-electron [M+H]+ ion proceeds through different mechanisms than the odd-electron M+• ion from EI, primarily involving the loss of stable neutral molecules.

Key ESI-MS/MS Fragmentation Pathways
  • Precursor Ion ([M+H]+): In positive ion mode ESI, 6-Me-THQ readily protonates, typically on the nitrogen atom, to form the precursor ion at m/z 148 .

  • Neutral Losses: Upon collisional activation, the protonated molecule fragments by eliminating small, stable neutral molecules. Plausible pathways include:

    • Loss of Ethylene (C₂H₄): Similar to the RDA reaction in EI, a charge-retention fragmentation can occur where the saturated ring cleaves, expelling a neutral ethylene molecule (28 Da). This would produce a protonated 4-methylaniline ion at m/z 120 .

    • Loss of a Methyl Radical (•CH₃): While less common for even-electron ions, the loss of a methyl radical (15 Da) can sometimes be observed, leading to a fragment at m/z 133 .

    • Ring Opening and Subsequent Losses: The saturated ring can open, followed by the loss of various neutral fragments, leading to a complex product ion spectrum depending on the collision energy.

Summary of ESI-MS/MS Fragmentation Data
Precursor m/z Product m/z Neutral Loss Proposed Mechanism
148148-Protonated Molecule [M+H]+
148133•CH₃ (15 Da)Loss of methyl radical
148120C₂H₄ (28 Da)Loss of ethylene via ring cleavage
Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation MH [M+H]+ m/z 148 Frag1 [M+H - CH3]+ m/z 133 MH->Frag1 - •CH3 Frag2 [M+H - C2H4]+ m/z 120 MH->Frag2 - C2H4

Caption: Key ESI-MS/MS fragmentation pathways for protonated 6-Me-THQ.

Detailed Experimental Protocols

The following protocols provide a validated starting point for the analysis of this compound. Instrument parameters should be optimized for the specific system in use.

Protocol 1: GC-EI-MS Analysis
  • Objective: To obtain a reproducible electron ionization mass spectrum for structural confirmation and library matching.

  • Methodology:

    • Sample Preparation: Prepare a 100 µg/mL stock solution of 6-Me-THQ in HPLC-grade methanol.

    • GC System:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or equivalent).

      • Injection: 1 µL, Split mode (20:1).

      • Inlet Temp: 250°C.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Initial temp 60°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • MS System (EI):

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temp: 230°C.

      • Mass Range: Scan m/z 40 to 250.

      • Data Acquisition: Full Scan Mode.

Protocol 2: LC-ESI-MS/MS Analysis
  • Objective: To analyze the fragmentation of the protonated molecule for detailed structural characterization.

  • Methodology:

    • Sample Preparation: Prepare a 1 µg/mL solution of 6-Me-THQ in 50:50 methanol:water with 0.1% formic acid.

    • LC System:

      • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 5 min, hold for 2 min. Return to 5% B and re-equilibrate for 3 min.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS System (ESI-MS/MS):

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Capillary Voltage: 3.5 kV.

      • Drying Gas Temp: 325°C.

      • Drying Gas Flow: 8 L/min.

      • Nebulizer Pressure: 35 psi.

      • MS1: Scan m/z 100 to 300 to confirm the [M+H]+ ion at m/z 148.

      • MS2 (Product Ion Scan):

        • Precursor Ion: Isolate m/z 148.

        • Collision Energy: Ramp from 10 to 40 eV to observe the full fragmentation profile.

        • Product Ion Scan Range: m/z 40 to 160.

Conclusion and Isomeric Differentiation

The mass spectrometric fragmentation of this compound is predictable and highly informative. Under EI, the key fragments arise from H• loss (m/z 146) and a characteristic retro-Diels-Alder reaction (m/z 119). Under ESI-MS/MS, the protonated molecule (m/z 148) primarily fragments via the loss of neutral ethylene (m/z 120).

Crucially, these fragmentation patterns allow for differentiation from other methyl-THQ isomers. A study on various methyl-1,2,3,4-tetrahydroquinolines noted that substitution on the hydroaromatic ring (positions 2 and 4) results in a significantly more intense M-15 peak (loss of the methyl group) than when the methyl group is on the aromatic ring.[5] Therefore, a low-intensity m/z 132 peak in the EI spectrum is a strong indicator that the methyl group is located on the aromatic portion of the molecule, as in 6-Me-THQ.

References

  • Mass spectra of tetrahydroquinolines. Canadian Science Publishing.[Link]

  • Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. PubMed.[Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC.[Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.[Link]

  • Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube.[Link]

  • This compound. PubChem.[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing.[Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online.[Link]

  • Proposed fragmentation mechanisms for N-alkylated synthetic cathinones. Glen Jackson - West Virginia University.[Link]

  • This compound. NIST WebBook.[Link]

  • (PDF) Retro‐Diels‐Alder reaction in mass spectrometry. ResearchGate.[Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube.[Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc.[Link]

  • Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube.[Link]

  • ELECTROSPRAY MASS SPECTROMETRY TO STUDY DRUG-NUCLEIC ACIDS INTERACTIONS. ORBi.[Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. chem.libretexts.org.[Link]

  • Fragmentation. Chemistry LibreTexts.[Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC - NIH.[Link]

  • The Main Fragmentation Reactions of Organic Compounds. wiley-vch.de.[Link]

  • An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. PubMed.[Link]

  • Mass spectrometry: Retro diels alder fragmentation. YouTube.[Link]

  • (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

Sources

Application Notes and Protocols: Enantioselective Synthesis of Chiral 6-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral 6-Methyl-1,2,3,4-tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif frequently encountered in a vast array of natural products and pharmacologically active molecules.[1][2] The introduction of a methyl group at the 6-position and the establishment of a defined stereocenter profoundly influence the biological activity of these compounds. Chiral this compound serves as a crucial building block in medicinal chemistry, with its derivatives exhibiting a broad spectrum of therapeutic properties, including antibacterial, antimalarial, and antitumor activities.[3] Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure this compound is of paramount importance for the advancement of novel therapeutics.

This comprehensive guide provides an in-depth overview of the state-of-the-art methodologies for the enantioselective synthesis of chiral this compound. We will delve into the mechanistic intricacies of the most prevalent strategies, offer detailed, field-proven protocols, and present a comparative analysis of their performance.

Strategic Approaches to Enantioselective Synthesis

The asymmetric synthesis of this compound primarily relies on the stereoselective reduction of the corresponding prochiral 6-methylquinoline. The principal strategies to achieve this transformation can be broadly categorized into three main approaches:

  • Transition-Metal-Catalyzed Asymmetric Hydrogenation: This is arguably the most robust and widely employed method, utilizing chiral complexes of iridium, ruthenium, and rhodium to effect the highly enantioselective addition of hydrogen across the N-heterocyclic ring.

  • Organocatalytic Asymmetric Transfer Hydrogenation: This approach employs small organic molecules, most notably chiral Brønsted acids like phosphoric acids, to catalyze the reduction, often using a stoichiometric reductant such as a Hantzsch ester.

  • Biocatalytic Asymmetric Reduction: This emerging strategy leverages the inherent stereoselectivity of enzymes, such as reductases, to achieve the desired transformation under mild, environmentally benign conditions.

The choice of a particular strategy is often dictated by factors such as substrate scope, desired enantioselectivity, scalability, and the availability of the catalyst.

I. Transition-Metal-Catalyzed Asymmetric Hydrogenation: A Powerful and Versatile Tool

Asymmetric hydrogenation catalyzed by transition metals, particularly iridium and ruthenium, stands as a cornerstone for the efficient and highly enantioselective synthesis of chiral tetrahydroquinolines.[1][4][5] These methods typically involve the activation of molecular hydrogen by a chiral metal complex and its subsequent stereoselective delivery to the quinoline substrate.

I.A. Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes, particularly those featuring chiral phosphine ligands, have demonstrated exceptional efficacy in the asymmetric hydrogenation of quinolines.[1][6] A key aspect of this methodology is the often-necessary presence of an additive, such as iodine, which is believed to play a crucial role in the catalytic cycle.

Causality Behind Experimental Choices:

  • Iridium Precursor: [Ir(COD)Cl]₂ is a commonly used air-stable precursor that readily reacts with chiral phosphine ligands to form the active catalyst in situ.

  • Chiral Ligand: The choice of the chiral ligand is paramount for achieving high enantioselectivity. Biaryl phosphine ligands, such as MeO-Biphep and its derivatives, have proven to be highly effective due to their conformational rigidity and the chiral environment they create around the metal center.

  • Iodine as an Additive: While the precise mechanism is still a subject of investigation, it is hypothesized that iodine facilitates the oxidative addition of hydrogen to the iridium center or participates in the activation of the quinoline substrate.

  • Solvent: The choice of solvent can significantly impact both the reactivity and enantioselectivity of the reaction. Aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are often employed.

  • Hydrogen Pressure: High pressures of hydrogen are typically required to achieve reasonable reaction rates and high conversions.

Experimental Workflow: Iridium-Catalyzed Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification p1 [Ir(COD)Cl]₂ + Chiral Ligand p2 Stir in THF at RT p1->p2 p3 Formation of Chiral Iridium Catalyst Solution p2->p3 r2 Transfer Catalyst Solution to Autoclave p3->r2 r1 Charge Autoclave with: - 6-Methylquinoline - Iodine - Solvent (THF) r1->r2 r3 Pressurize with H₂ (e.g., 1000 psi) r2->r3 r4 Heat and Stir (e.g., 40°C for 24-48h) r3->r4 w1 Release H₂ Pressure r4->w1 w2 Concentrate Reaction Mixture w1->w2 w3 Aqueous Work-up (e.g., Na₂S₂O₃ wash) w2->w3 w4 Extraction with Organic Solvent w3->w4 w5 Purification (e.g., Column Chromatography) w4->w5 end end w5->end Chiral this compound

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Detailed Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 6-Methylquinoline

This protocol is adapted from a scalable process for a structurally related substrate and should be optimized for 6-methylquinoline.[7]

  • Catalyst Preparation:

    • In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (e.g., 0.0025 mol%) and the chiral phosphine ligand (e.g., (R)-TfOPhos, 0.003 mol%) to a flask containing anhydrous and degassed THF.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup:

    • In a high-pressure autoclave, charge 6-methylquinoline (1.0 eq), iodine (0.005 eq), and additional anhydrous and degassed THF.

    • Transfer the freshly prepared catalyst solution to the autoclave via cannula.

  • Hydrogenation:

    • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1000 psi).

    • Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir vigorously for 24-48 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material. Maintain a constant hydrogen pressure throughout the reaction.

  • Work-up and Purification:

    • After cooling the autoclave to room temperature, carefully release the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • Chiral Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

I.B. Ruthenium-Catalyzed Asymmetric Hydrogenation

Chiral ruthenium complexes, particularly cationic η⁶-arene–N-tosylethylenediamine–Ru(II) catalysts, have also emerged as highly effective for the asymmetric hydrogenation of a broad range of quinolines.[4][5] These catalysts often exhibit excellent enantioselectivity and can operate at high substrate-to-catalyst ratios.

Experimental Workflow: Ruthenium-Catalyzed Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification p1 [Ru(p-cymene)Cl₂]₂ + Chiral Diamine Ligand p2 Formation of RuCl Complex p1->p2 p3 Anion Exchange (e.g., AgOTf) p2->p3 p4 Formation of Cationic Ru Catalyst p3->p4 r1 Charge Autoclave with: - 6-Methylquinoline - Cationic Ru Catalyst - Solvent (e.g., Methanol) p4->r1 r2 Pressurize with H₂ (e.g., 20 atm) r1->r2 r3 Heat and Stir (e.g., 60°C for 6-12h) r2->r3 w1 Release H₂ Pressure r3->w1 w2 Concentrate Reaction Mixture w1->w2 w3 Purification (e.g., Column Chromatography) w2->w3 end end w3->end Chiral this compound

Caption: Workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation.

Detailed Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation of 6-Methylquinoline

This protocol is based on general procedures for the hydrogenation of 2-alkylquinolines.[4][5]

  • Catalyst Preparation:

    • The cationic Ru-OTf complex can be pre-synthesized or generated in situ from the corresponding Ru-Cl complex by treatment with a silver salt like AgOTf.

  • Reaction Setup:

    • In a nitrogen-filled glovebox, charge a pressure-resistant vessel with 6-methylquinoline (1.0 eq), the chiral cationic ruthenium catalyst (e.g., 0.02-1.0 mol%), and the chosen solvent (e.g., methanol).

  • Hydrogenation:

    • Seal the vessel, place it in an autoclave, and purge several times with nitrogen and then hydrogen.

    • Pressurize with hydrogen to the desired pressure (e.g., 20 atm).

    • Heat the reaction to the specified temperature (e.g., 60°C) and stir for the required time (typically 6-12 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, carefully vent the hydrogen.

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to yield the pure product.

  • Chiral Analysis:

    • Determine the enantiomeric excess via chiral HPLC.

Comparative Data for Asymmetric Hydrogenation of Quinoline Derivatives

Catalyst SystemSubstrateYield (%)ee (%)S/C RatioReference
[Ir(COD)Cl]₂ / (R)-TfOPhos / I₂6-Fluoro-2-methylquinoline9991.420,000[7]
[Ir(COD)Cl]₂ / (S)-SegPhos / I₂2-Methylquinoline>958850[8]
Cationic Ru(II) / (R,R)-TsDPEN2-Methylquinoline>99995,000[4][5]

Note: Data is for structurally similar substrates and serves as a strong indicator of expected performance for 6-methylquinoline.

II. Organocatalytic Asymmetric Transfer Hydrogenation

Organocatalytic asymmetric transfer hydrogenation offers a metal-free alternative for the synthesis of chiral tetrahydroquinolines. This methodology typically employs a chiral Brønsted acid, such as a derivative of BINOL-phosphoric acid, to activate the quinoline substrate towards reduction by a hydrogen donor, most commonly a Hantzsch ester.

Mechanistic Rationale:

The chiral phosphoric acid is believed to protonate the nitrogen atom of the quinoline, forming a chiral ion pair with the conjugate base of the catalyst.[9] This brings the Hantzsch ester into close proximity in a stereochemically defined manner, facilitating the enantioselective transfer of a hydride to the C2 position of the quinolinium ion.

Catalytic Cycle of Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation

G cluster_cycle Catalytic Cycle CPA Chiral Phosphoric Acid (CPA-H) Quinoline 6-Methylquinoline A Protonated Quinoline- CPA Anion Complex Quinoline->A + CPA-H Hantzsch Hantzsch Ester (Dihydropyridine) B Hydride Transfer from Hantzsch Ester Hantzsch->B A->B Stereoselective Hydride Transfer C Release of Product and Pyridinium Salt B->C C->CPA Regenerates Catalyst Product Product C->Product Chiral 6-Methyl-THQ Pyridinium Pyridinium C->Pyridinium Oxidized Hantzsch Ester (Pyridinium Salt)

Caption: Proposed Catalytic Cycle for Organocatalytic Transfer Hydrogenation.

Detailed Protocol: Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation

This is a general protocol and should be optimized for the specific substrate and catalyst.

  • Reaction Setup:

    • To a vial, add the chiral phosphoric acid catalyst (e.g., 5-10 mol%), 6-methylquinoline (1.0 eq), and the Hantzsch ester (1.2-1.5 eq).

    • Add the solvent (e.g., toluene or dichloromethane).

  • Reaction:

    • Stir the reaction mixture at the specified temperature (can range from room temperature to elevated temperatures) for 24-72 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. The oxidized Hantzsch ester (a pyridinium salt) is typically more polar and can be easily separated.

  • Chiral Analysis:

    • Determine the enantiomeric excess by chiral HPLC.

III. Biocatalytic Asymmetric Reduction

While less commonly reported for the synthesis of this compound specifically, biocatalytic methods represent a promising green chemistry approach. The use of whole-cell biocatalysts or isolated enzymes (e.g., ketoreductases) can offer exquisite enantioselectivity under mild aqueous conditions. For instance, strains of Pseudomonas putida have been shown to biodegrade 6-methylquinoline, indicating enzymatic machinery capable of interacting with this substrate.[10] Further research into harnessing such enzymes for stereoselective reduction is a promising avenue.

Conclusion and Outlook

The enantioselective synthesis of chiral this compound is a well-addressed challenge in modern organic chemistry, with several robust and high-performing methodologies available to researchers. Transition-metal-catalyzed asymmetric hydrogenation, particularly with iridium and ruthenium catalysts, offers high efficiency, excellent enantioselectivity, and scalability, making it a preferred choice for many applications. Organocatalytic transfer hydrogenation provides a valuable metal-free alternative, with chiral phosphoric acids being the catalysts of choice. While still an emerging area for this specific target, biocatalysis holds significant potential for future developments in green and sustainable synthesis. The choice of the optimal method will depend on the specific requirements of the research or development program, including cost, scale, and desired optical purity.

References

  • Wang, Y., et al. (2005). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society. [Link]

  • Li, G., et al. (2020). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers. [Link]

  • Aislabie, J., et al. (1998). Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. Applied and Environmental Microbiology. [Link]

  • Kainz, Q. M., et al. (2016). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]

  • Wang, D., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters. [Link]

  • Xie, J.-H., et al. (2010). Iridium-Catalyzed Asymmetric Hydrogenation of Quinoline Derivatives with C3*-TunePhos. Chinese Journal of Chemistry. [Link]

  • Wang, S.-G., et al. (2022). Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Ito, M., et al. (2011). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Chemical Communications. [Link]

  • Wang, Y.-Q., et al. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Letters. [Link]

  • Li, C., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society. [Link]

  • Wang, S.-G., et al. (2021). Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolines]. Organic Letters. [Link]

  • Li, C., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]

  • Xu, L., et al. (2023). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Exploration. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7059, 6-Methylquinoline. [Link]

  • Papastergiou, M., et al. (2021). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules. [Link]

  • de la Torre, A., et al. (2025). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloid Precursors. Organic Letters. [Link]

  • Ito, M., et al. (2011). Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles. The Journal of Organic Chemistry. [Link]

  • Han, Z., et al. (2015). Chiral phosphoric acid-catalyzed asymmetric synthesis of tetrahydroquinoline derivatives via a cascade[1][2]-hydride transfer/cyclization. Chemical Communications. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70648, 6-Methoxyquinaldine. [Link]

  • Masson, G., et al. (2017). Organocatalytic Enantioselective Synthesis of Tetrahydropyridines. European Journal of Organic Chemistry. [Link]

  • Rueping, M., et al. (2008). The Development of Double Axially Chiral Phosphoric Acids and Their Catalytic Transfer Hydrogenation of Quinolines. Angewandte Chemie International Edition. [Link]

  • Carlone, A., et al. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Catalysts. [Link]

  • Kim, D. W., et al. (2022). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. Chemical Science. [Link]

Sources

Application Note: 6-Methyl-1,2,3,4-tetrahydroquinoline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-1,2,3,4-tetrahydroquinoline (6-Me-THQ) represents a "privileged scaffold" in modern agrochemical discovery. Unlike flat aromatic systems, 6-Me-THQ offers a distinct three-dimensional topography (pucker of the saturated ring) combined with the electronic richness of an aniline derivative.

This Application Note details the utilization of 6-Me-THQ not merely as a passive intermediate, but as a strategic pharmacophore modulator . It is primarily employed to synthesize Succinate Dehydrogenase Inhibitor (SDHI) fungicides , ergosterol biosynthesis inhibitors , and novel laccase inhibitors .

Critical Advisory: While 6-Me-THQ is a versatile building block, its secondary amine structure poses a regulatory risk for nitrosamine formation . This guide includes a mandatory safety protocol for nitrosamine risk assessment (Section 4).

Chemical Profile & Mechanistic Rationale

The "6-Methyl Effect"

Why choose the 6-methyl analog over the unsubstituted tetrahydroquinoline?

  • Metabolic Blockade: In biological systems, the para-position relative to the nitrogen (position 6) is a primary site for oxidative metabolism (hydroxylation). The methyl group blocks this site, significantly extending the half-life (

    
    ) of the active ingredient in plant tissues and insect guts.
    
  • Lipophilicity Modulation: The methyl group increases

    
     by approximately 0.5 units, enhancing cuticular penetration in foliar applications.
    
  • Conformational Locking: The 6-methyl group introduces subtle steric bulk that can restrict the rotation of N-substituents, potentially locking the molecule in a bioactive conformation.

Reactivity Map

The molecule presents two distinct vectors for derivatization:

  • Vector A (Nucleophilic Nitrogen): The secondary amine is highly reactive toward electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates), allowing for rapid library generation.

  • Vector B (Aromatic Ring): The electron-rich ring allows for electrophilic aromatic substitution (EAS) at position 8 (ortho to amino), enabling the introduction of halogens or formyl groups.

Protocol A: Synthesis of N-Sulfonylated Antifungal Library

Objective: Synthesize a library of sulfonyl hydrazide derivatives targeting fungal laccase enzymes, a proven pathway for inhibiting Phytophthora species.

Materials
  • Substrate: this compound (>97% purity).[1]

  • Reagents: Various Sulfonyl Chlorides (

    
    ), Triethylamine (TEA).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Purification: Silica Gel 60 (230-400 mesh).

Step-by-Step Methodology
  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 6-Me-THQ (1.0 eq, 5 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add TEA (1.5 eq) and cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents the formation of bis-sulfonylated byproducts.

  • Electrophile Addition: Dropwise add the sulfonyl chloride (1.1 eq) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product.
  • Workup: Quench with water (20 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine/TEA), then brine. Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography.

Validation Parameters
  • Yield Target: >85%

  • Purity: >98% (HPLC at 254 nm)

  • Key NMR Signal: Disappearance of the broad N-H singlet (approx. 3.5–4.0 ppm) and appearance of sulfonyl aromatic protons.

Protocol B: Nitrosamine Risk Assessment (Safety Critical)

Context: Secondary amines like 6-Me-THQ can react with nitrites (present in soil or fertilizers) to form N-nitroso compounds, which are potent carcinogens. This assay is required for regulatory compliance (EPA/EFSA).

Simulated Nitrosation Assay
  • Medium: Prepare Simulated Gastric Fluid (SGF) pH 1.2 and Soil Solution (pH 5.5 buffered water).

  • Incubation: Dissolve 6-Me-THQ (10 mM) in the medium. Add Sodium Nitrite (

    
    , 50 mM) to simulate high-nitrate environmental load.
    
  • Conditions: Incubate at 37°C (SGF) or 25°C (Soil) for 4 hours in the dark.

  • Quenching: Stop reaction with Ammonium Sulfamate (excess).

  • Analysis: Analyze via LC-MS/MS (Triple Quadrupole) monitoring the specific transition for N-nitroso-6-methyl-THQ (Predicted

    
    ).
    

Pass Criteria: Nitrosamine formation must be


 ppm (Threshold of Toxicological Concern).

Data Analysis & Visualization

Structure-Activity Relationship (SAR) Trends

The following table summarizes the fungicidal activity of 6-Me-THQ derivatives against Botrytis cinerea (Grey Mold).

Derivative ClassSubstituent (N-R)Log PEC50 (mg/L)Efficacy Interpretation
Parent -H2.70>100Inactive (Poor target binding)
Amide

2.1045.2Moderate (Hydrolysis risk)
Long Chain Alkyl

6.803.1High (Mimics morpholine fungicides)
Sulfonamide

3.455.8High (Laccase Inhibition)
Urea

2.9012.4Good (Systemic mobility)
Derivatization Logic Tree (Graphviz)

This diagram illustrates the strategic pathways to convert the 6-Me-THQ scaffold into active agrochemical classes.

THQ_Pathways Start 6-Methyl-THQ (Scaffold) Rxn1 N-Alkylation (R-X, Base) Start->Rxn1 Nucleophilic Subst. Rxn2 N-Sulfonylation (R-SO2Cl) Start->Rxn2 Sulfonylation Rxn3 Bischler-Napieralski (Cyclization) Start->Rxn3 Ring Fusion Rxn4 Nitrosation (NO2-) Start->Rxn4 Environmental Hazard Prod1 N-Alkyl Derivatives (Ergosterol Inhibitors) Rxn1->Prod1 Prod2 Sulfonyl Hydrazides (Laccase Inhibitors) Rxn2->Prod2 Prod3 Tricyclic Systems (Novel Herbicides) Rxn3->Prod3 Prod4 N-Nitroso Species (TOXIC - AVOID) Rxn4->Prod4

Caption: Strategic derivatization pathways for this compound. Green nodes indicate viable active ingredients; Red nodes indicate toxicity risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66678, this compound. Retrieved from [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors.[2] Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Gao, Y., et al. (2024). Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors.[3] Pest Management Science. Retrieved from [Link]

  • The Good Scents Company (2024). Safety Data & Nitrosamine Potential of para-methyl tetrahydroquinoline. Retrieved from [Link]

  • Wiesner, J., et al. (2023). Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 6-Me-THQ-SYNTH-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary & Molecule Profile

Target Molecule: 6-Methyl-1,2,3,4-tetrahydroquinoline (6-Me-THQ) CAS Registry Number: 91-61-2 Core Application: Pharmacophore in drug discovery (e.g., androgen receptor modulators, antibacterial agents).

The Challenge: While the synthesis of 6-Me-THQ appears deceptively simple, it sits at a "selectivity cliff." The primary failure modes are over-reduction (yielding decahydroquinolines), regio-irregularity (reducing the benzene ring instead of the pyridine ring), and oxidative reversion (product converting back to the aromatic quinoline during workup).

This guide provides troubleshooting protocols for the two most common synthetic routes: Catalytic Hydrogenation (reduction of 6-methylquinoline) and Cyclization (Povarov reaction from p-toluidine).

Module A: Catalytic Hydrogenation (Reduction Route)

Standard Protocol: Hydrogenation of 6-methylquinoline using heterogeneous catalysts.

Diagnostic Workflow: Selectivity & Conversion Issues

Figure 1: Decision tree for troubleshooting hydrogenation outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of the fully saturated decahydro-6-methylquinoline. How do I stop the reaction at the tetrahydro- stage? A: Over-reduction typically occurs under high pressure or with highly active catalysts (e.g., PtO₂ in acetic acid at >50 bar).

  • The Fix: Switch to transfer hydrogenation or use a milder catalyst system.

    • Protocol: Use Hantzsch esters or Formic Acid/Triethylamine as the hydrogen source. These kinetic reductants rarely possess the thermodynamic potential to reduce the benzene ring.

    • Alternative: Use Au/TiO₂ nanoparticles.[1] Unlike Pt/Pd, gold catalysts are promoted by the quinoline substrate and show exceptional chemoselectivity for the N-ring at ambient temperatures [1].[1]

Q2: My reaction stalls at 40% conversion despite fresh catalyst (Pd/C). Why? A: This is likely catalyst poisoning .[2] Nitrogen heterocycles like quinolines can strongly adsorb to the active sites of noble metals, inhibiting H₂ activation.

  • The Fix:

    • Acid Activation: Run the reaction in acidic media (Acetic Acid or TFA). Protonating the nitrogen (

      
      ) reduces its binding affinity to the metal surface, freeing up active sites for hydrogenation [2].
      
    • S-Block Hydrides: Consider using Barium Hydride (BaH₂) .[3] Recent studies show BaH₂ acts as a highly selective catalyst for this transformation, avoiding the poisoning issues typical of transition metals [3].

Q3: Can I use homogeneous catalysis to improve enantioselectivity? A: Yes, but it requires specific ligand design.

  • Insight: Iridium complexes with chiral phosphine ligands (e.g., Ir-MeO-BIPHEP) are the gold standard for asymmetric hydrogenation of quinolines.[4] However, you must add iodine (I₂) or tetrabutylammonium iodide (TBAI) as an additive to stabilize the active catalytic species [4].

Module B: De Novo Synthesis (Povarov Cyclization)

Standard Protocol: Three-component reaction of p-toluidine, an aldehyde, and an electron-rich alkene (e.g., vinyl enol ether) catalyzed by a Lewis Acid.

Reaction Pathway & Selectivity

Figure 2: Mechanistic pathway for the Povarov reaction yielding substituted THQs.

Frequently Asked Questions (FAQs)

Q4: I am getting low yields and a complex mixture of oligomers. A: The imine intermediate is unstable and prone to hydrolysis or polymerization.

  • The Fix: Perform a "One-Pot, Two-Step" procedure.

    • Pre-form the imine (p-toluidine + aldehyde) over molecular sieves (4Å) in dry CH₂Cl₂ for 2 hours.

    • Filter to remove water (crucial, as water deactivates Lewis acids like BF₃·OEt₂).

    • Add the alkene and the catalyst at 0°C, then warm slowly.

Q5: How do I control the cis/trans diastereoselectivity at positions 2 and 4? A: This is controlled by the transition state (Endo vs. Exo) and the catalyst.

  • The Fix:

    • For cis (Endo): Use protic solvents (e.g., TFE - Trifluoroethanol) or strong Lewis acids like InCl₃ or Gd(OTf)₃ . These favor the concerted Aza-Diels-Alder mechanism.

    • For trans (Exo): Use bulky Lewis acids or perform an isomerization step post-synthesis using a base.

Module C: Stability & Storage (Critical)

Q6: My white solid turned yellow/brown after sitting on the bench for 2 days. Is it ruined? A: Likely yes. 1,2,3,4-Tetrahydroquinolines are electron-rich anilines prone to oxidative dehydrogenation (aromatization) back to the quinoline or formation of N-oxide species upon exposure to air and light.

  • The Fix:

    • Purification: Flash chromatography must be done with degassed solvents. Add 1% Triethylamine to the eluent to prevent acid-catalyzed decomposition on silica.

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Rescue: If the sample is partially oxidized, dissolve in ether and wash with dilute Na₂S₂O₃ (if N-oxide is suspected) or re-hydrogenate if significant aromatization has occurred.

Comparative Data: Catalyst Selection Guide

Catalyst SystemSelectivity (N-Ring)ActivityToleranceKey Reference
Pd/C (5%) + H₂ ModerateHighLow (S-poisons)Standard
PtO₂ (Adams) Low (Over-reduction risk)Very HighModerateStandard
Au/TiO₂ Excellent ModerateHigh (Promoted by substrate)[1]
BaH₂ (s-block) Excellent ModerateHigh[3]
Ir-complexes High (Enantioselective)HighLow (Requires additives)[4]

References

  • Ouyang, R., et al. (2012). An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts.[1] Journal of the American Chemical Society. Link

  • Shaw, J. E. (2013). Synthesis of 1,2,3,4-Tetrahydroquinolines.[3][5][6][7][8][9][10][11][12][13] Chemical Reviews. (General grounding on acid catalysis).

  • Zhang, Y., et al. (2025).[10] Simple s-block metal hydrides for selective hydrogenation of quinoline compounds.[3] RSC Advances. Link

  • Wang, D. W., et al. (2003). Enantioselective Hydrogenation of Quinolines.[4] Journal of the American Chemical Society. (Foundational work on Ir-catalyzed routes). Link

  • Kouzyai, T., et al. (2018). Povarov Reaction Strategies.[8][13][14][15] Synlett.[5] (Grounding for Module B).

Sources

"optimizing Povarov reaction conditions for tetrahydroquinolines"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Povarov Reaction Conditions for Tetrahydroquinolines (THQs)

Introduction: The Povarov Landscape

Welcome to the Povarov Reaction Support Center. You are likely here because you are synthesizing 1,2,3,4-tetrahydroquinolines (THQs) and facing challenges with diastereocontrol , oxidative stability , or component compatibility .

The Povarov reaction is formally an inverse electron-demand aza-Diels-Alder (IEDDA) reaction between an N-arylimine and an electron-rich alkene.[1] However, treating it solely as a concerted pericyclic process is a common pitfall. In reality, especially under Lewis Acid catalysis, it often proceeds via a stepwise ionic mechanism (Mannich-type addition followed by intramolecular Friedel-Crafts alkylation). Understanding this duality is key to troubleshooting.

Module 1: Reaction Setup & Catalyst Selection

Protocol A: The Standard Anhydrous Method (High Reactivity)

Best for: Unreactive substrates, rapid screening, and initial hit-finding.

  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    ) or Indium(III) Chloride (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). MeCN often accelerates the cationic pathway.

Step-by-Step:

  • Dissolve aniline (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Add

    
     (1.5 equiv) to sequester water and drive imine formation. Stir for 30 min.
    
  • Filter off

    
     under inert atmosphere (cannula transfer) into a fresh flask.
    
  • Add the alkene (dienophile, 1.2–1.5 equiv).

  • Cool to 0 °C. Add

    
     (10–20 mol%) dropwise.
    
    • Critical: Exothermic! Fast addition causes polymerization of sensitive alkenes (e.g., styrene).

  • Warm to RT and monitor by TLC/LCMS.

Protocol B: The "Robust" Green Method (Moisture Tolerant)

Best for: Scale-up, acid-sensitive substrates, and operational simplicity.

  • Catalyst: Cerium(III) Chloride Heptahydrate (

    
    ) or Molecular Iodine (
    
    
    
    ).[2]
  • Solvent: Ethanol or Water/Ethanol mixtures.

Step-by-Step:

  • Mix aniline (1.0 equiv), aldehyde (1.0 equiv), and alkene (1.5 equiv) in Ethanol.

  • Add

    
     (10–20 mol%).
    
  • Stir at room temperature (open air is acceptable).

  • Note: This method minimizes the "tarring" often seen with strong Lewis acids and vinyl ethers.

Module 2: Stereocontrol & Selectivity

The Stereochemistry Challenge

The Povarov reaction generates up to three contiguous stereocenters (C-2, C-3, C-4).

  • Cis/Trans (Diastereoselectivity): Controlled by the transition state (endo vs. exo).

    • Endo (Kinetic): Favored by secondary orbital interactions, usually leads to cis -2,4-disubstituted THQs.

    • Exo (Thermodynamic): Favored at higher temperatures or with bulky Lewis Acids, leading to trans isomers.

  • Enantioselectivity: Achieved using Chiral Phosphoric Acids (CPAs) derived from BINOL/SPINOL.

Data Table: Catalyst Performance Comparison
Catalyst ClassExampleMechanism TypeMajor ProductKey Limitation
Strong Lewis Acid

,

Stepwise CationicMix of cis/transPolymerization of dienophile; requires anhydrous conditions.
Mild Lewis Acid

,

Concerted/StepwiseHigh cis (endo)Slower reaction rates for electron-poor anilines.
Brønsted Acid TFA, pTSAStepwise IonicTrans-favored (often)Harsh conditions can hydrolyze the imine.
Chiral Organocatalyst BINOL-CPAH-Bonding (Concerted-like)High cis, High eeHigh catalyst loading (5-10%); expensive.

Module 3: Troubleshooting & FAQs

Issue 1: "My reaction mixture turned into a black tar/polymer."

Diagnosis: Cationic polymerization of the electron-rich alkene (dienophile). The Science: Vinyl ethers and styrenes are prone to polymerization in the presence of strong Lewis acids like


. The acid initiates the alkene polymerization faster than the imine can capture it.
Solution: 
  • Switch Catalyst: Use a milder Lewis acid like

    
     or a Lanthanide triflate (
    
    
    
    ).
  • Inverse Addition: Add the Lewis acid to the imine first, ensure complexation (15 min), then add the alkene slowly (syringe pump) at low temperature (-78 °C to 0 °C).

Issue 2: "I am isolating Quinoline instead of Tetrahydroquinoline."

Diagnosis: Unwanted Oxidative Aromatization. The Science: THQs are susceptible to oxidation by atmospheric oxygen, especially if the C-4 position has a benzylic proton. This is accelerated by light and silica gel. Solution:

  • Degas Solvents: Sparge solvents with Argon/Nitrogen.

  • Purification: Neutralize silica gel with 1% Triethylamine during chromatography to prevent acid-catalyzed disproportionation/oxidation.

  • Intentional Oxidation: If you want the quinoline, add DDQ (1.2 equiv) or simply stir the crude mixture in DMSO with

    
    .
    
Issue 3: "Low yield with electron-deficient anilines."

Diagnosis: Low Nucleophilicity of the Imine. The Science: The Povarov reaction requires the imine (acting as the diene/electrophile) to be activated.[3][4] However, if the aniline is very electron-poor (e.g., nitro-aniline), the initial imine formation is slow, and the resulting imine is unstable. Solution:

  • Pre-form the Imine: Do not use the 3-component one-pot method. Synthesize and isolate the imine first (using a Dean-Stark trap).

  • Increase Temperature: Switch solvent to Toluene and reflux (

    
    ).
    
  • Catalyst Boost: Use a "Super Acid" or strongly activating Lewis Acid like

    
    .
    

Module 4: Visualization & Logic

Diagram 1: Mechanistic Pathways (Stepwise vs. Concerted)

This diagram illustrates why stereoselectivity varies. The "Stepwise" path allows bond rotation (loss of stereochemistry), while the "Concerted" path locks it in.

PovarovMechanism Start Start: Aniline + Aldehyde Imine Imine Formation (Schiff Base) Start->Imine -H2O Complex Activated Complex (LA-Imine) Imine->Complex + Lewis Acid Concerted Concerted Path (IEDDA) Complex->Concerted Chiral CPA / Mild LA Stepwise Stepwise Path (Mannich-type) Complex->Stepwise Strong LA (BF3) / Polar Solvent Product Tetrahydroquinoline (THQ) Concerted->Product Stereospecific (cis) Intermediate Zwitterionic Intermediate Stepwise->Intermediate + Alkene Cyclization Intramolecular Friedel-Crafts Intermediate->Cyclization Bond Rotation Possible Cyclization->Product Mixed Stereochem

Caption: Divergent mechanistic pathways in Povarov reactions. Strong Lewis Acids often force the Stepwise path, compromising diastereoselectivity.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Problem Identify Problem Tar Black Tar / Polymer? Problem->Tar Quinoline Quinoline (Aromatized)? Problem->Quinoline LowYield Low Yield / No Reaction? Problem->LowYield Sol_Tar Sol: Lower Temp, Slow Addition, Milder Catalyst (InCl3) Tar->Sol_Tar Sol_Quin Sol: Degas Solvents, Avoid SiO2, Use Inert Atm Quinoline->Sol_Quin Sol_Yield Sol: Pre-form Imine, Add Molecular Sieves, Check Stoichiometry LowYield->Sol_Yield

Caption: Rapid diagnostic logic for common Povarov reaction failures.

References

  • Mechanistic Insights: Understanding the mechanism of the Povarov reaction: A DFT study. Royal Society of Chemistry.

  • Catalyst Optimization: Lewis acid-catalyzed Povarov reaction: Synthesis of polycyclic tetrahydroquinoline derivatives. Scientiae Radices.

  • Enantioselective Protocols: Chiral Phosphoric Acid-Catalyzed Enantioselective Three-Component Povarov Reaction.[5] ACS Publications.

  • Green Chemistry: Povarov-Type Reaction Using Methyl as New Input (Iodine Mediated). Organic Chemistry Portal.

  • General Review: Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines. ResearchGate.

Sources

"byproducts in 6-Methyl-1,2,3,4-tetrahydroquinoline synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering issues with the synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline (6-Me-THQ) . It moves beyond standard procedures to address why reactions fail and how to fix them based on mechanistic causality.

Status: Operational | Tier: L3 (Senior Scientist) | Topic: Impurity Profiling & Troubleshooting[1]

📋 Executive Summary: The Impurity Landscape

Synthesis of 6-Me-THQ is deceptively simple.[1] Whether you employ Catalytic Hydrogenation (reduction of 6-methylquinoline) or Cyclization (Povarov/Skraup), you are fighting a battle against thermodynamics and kinetics.

  • Target: this compound (Reduction of the heterocyclic "pyridine" ring).[1]

  • Major Impurity A (Regioisomer): 6-Methyl-5,6,7,8-tetrahydroquinoline (Reduction of the carbocyclic "benzene" ring).[1]

  • Major Impurity B (Over-reduction): 6-Methyldecahydroquinoline (Complete saturation).[1]

  • Major Impurity C (Stereoisomers): Cis/Trans isomers (Specific to Povarov/Cyclization routes).

🛠 Module 1: Catalytic Hydrogenation Troubleshooting

Context: You are reducing 6-methylquinoline using H₂ and a metal catalyst (Pd, Pt, Ru, or Rh).

📉 Diagram: The Selectivity Fork

The following pathway illustrates the critical bifurcation point where catalyst choice determines whether you get the Drug Scaffold (Target) or Dead Weight (Byproduct).

HydrogenationPath Start 6-Methylquinoline (Starting Material) Int1 1,2-Dihydro Intermediate Start->Int1 Kinetic Control (Pd/C, mild conditions) Int2 Adsorption Complex (Benzene Ring Flat) Start->Int2 Thermodynamic/Acidic (PtO2, TFA, High T) Target TARGET: 6-Methyl-1,2,3,4-THQ (Pyridine Ring Reduced) Int1->Target Fast Step Byprod1 BYPRODUCT A: 6-Methyl-5,6,7,8-THQ (Benzene Ring Reduced) Int2->Byprod1 Slow Step Byprod2 BYPRODUCT B: 6-Methyldecahydroquinoline (Over-Reduced) Target->Byprod2 Excess Pressure/Time (Rh/Ru catalysts) Byprod1->Byprod2 Harsh Conditions

Caption: Mechanistic bifurcation in quinoline hydrogenation. Path selection depends heavily on catalyst adsorption mode (vertical vs. flat).

❓ FAQ: Hydrogenation Issues

Q1: I am seeing significant formation of the 5,6,7,8-tetrahydro isomer (Byproduct A). Why?

  • Diagnosis: This is a regioselectivity failure. The pyridine ring is generally easier to reduce due to lower resonance energy, but the benzene ring becomes vulnerable under specific conditions.

  • Root Cause: You are likely using Platinum (Pt) or Rhodium (Rh) catalysts, or your solvent is too acidic. Acid protonates the nitrogen, making the pyridine ring electron-deficient and repulsive to the metal surface, forcing the benzene ring to adsorb flat and reduce.

  • Corrective Action:

    • Switch to Palladium (Pd/C): Pd has a high affinity for the nitrogen lone pair, promoting "vertical adsorption" that facilitates pyridine ring reduction.

    • Remove Acid: Ensure the media is neutral or slightly basic (e.g., Methanol). Avoid TFA or Acetic Acid unless necessary for rate acceleration.

Q2: My reaction has stalled, but adding more catalyst leads to over-reduction (Decahydro-).

  • Diagnosis: Catalyst poisoning followed by aggressive compensation.

  • Root Cause: Quinoline derivatives often contain trace sulfur (from synthesis) or the basic nitrogen itself is poisoning the active sites.

  • Corrective Action:

    • The "Clean" Protocol: Pre-treat the starting material with activated charcoal to remove poisons.

    • Change Solvent: Switch from non-polar solvents to alcohols (MeOH/EtOH) . Polar protic solvents facilitate hydrogen transfer and prevent strong inhibitory adsorption of the product.

Q3: How do I separate the 1,2,3,4-THQ from the 5,6,7,8-THQ byproduct?

  • Technical Insight: You cannot easily separate these by flash chromatography due to similar polarity. You must exploit Basicity (pKa) .

    • 1,2,3,4-THQ: Secondary aniline (pKa of conjugate acid ~ 5.0).

    • 5,6,7,8-THQ: Alkyl pyridine (pKa of conjugate acid ~ 6.8).

  • Protocol:

    • Dissolve mixture in organic solvent (EtOAc).

    • Perform a pH-controlled extraction using a buffer at pH 5.5 .[1]

    • The 5,6,7,8-isomer (more basic) will protonate and move to the aqueous layer.

    • The 1,2,3,4-isomer (less basic) will remain largely in the organic layer.

🛠 Module 2: Povarov & Cyclization Troubleshooting

Context: You are building the ring from scratch using p-Toluidine + Aldehyde + Alkene (Povarov) or Glycerol (Skraup).

📉 Diagram: Stereochemical & Oxidative Pitfalls

PovarovFlow Inputs p-Toluidine + Aldehyde + Alkene (Lewis Acid Catalyst) Transition Imine Intermediate [4+2] Cycloaddition Inputs->Transition Cis Cis-Isomer (Kinetic Product) Transition->Cis Endo-transition state Trans Trans-Isomer (Thermodynamic Product) Transition->Trans Exo-transition state Oxidized Quinoline Reversion (Oxidative Dehydrogenation) Cis->Oxidized Exposure to Air/Light or DDQ Trans->Oxidized Exposure to Air/Light

Caption: The Povarov reaction landscape. Controlling the Cis/Trans ratio requires precise Lewis Acid selection.

❓ FAQ: Cyclization Issues

Q4: I am getting a 50:50 mixture of Cis/Trans isomers. How do I favor the Cis-isomer?

  • Diagnosis: Lack of transition state control.

  • Root Cause: Simple Lewis acids (like BF₃·OEt₂) often allow equilibration.

  • Corrective Action:

    • Use Indium(III) Chloride (InCl₃) or Scandium(III) Triflate: These catalysts often favor the endo transition state, leading to high cis-selectivity.

    • Solvent: Use Acetonitrile (MeCN). It coordinates with the intermediate cation, often stabilizing the transition state that leads to the cis product.

Q5: My product is turning dark and "aromatizing" back to the quinoline on the bench.

  • Diagnosis: Oxidative Dehydrogenation.

  • Root Cause: 1,2,3,4-THQs are susceptible to oxidation by atmospheric oxygen, especially under light or in solution with trace metals.[1]

  • Corrective Action:

    • Storage: Store as the HCl salt . The protonated nitrogen prevents the initiation of the radical oxidation mechanism.

    • Workup: Add an antioxidant (e.g., BHT) during the workup if the free base is unstable.

📊 Data Summary: Catalyst Selection Matrix

CatalystPrimary ProductMajor ByproductMechanism Note
Pd/C (5-10%) 1,2,3,4-THQ Unreacted SMFavors pyridine ring adsorption (N-interaction).[1] Best for selectivity.
PtO₂ (Adams) 1,2,3,4-THQ5,6,7,8-THQ Aggressive.[1] In acidic media, favors benzene ring reduction.
Ru/Al₂O₃ Decahydro-1,2,3,4-THQHigh activity.[1][2] Often leads to complete saturation (over-reduction).
NaBH₃CN 1,2,3,4-THQBoron complexesChemical reduction.[1] Very selective but generates cyanide waste.

📚 References

  • Selective Hydrogenation of Quinolines: Wang, Y., et al. (2013).[3] "Highly Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines." Journal of the American Chemical Society.

  • Povarov Reaction Mechanism: Kouznetsov, V. V. (2009). "Recent synthetic applications of the Povarov reaction." Tetrahedron.

  • Regioselectivity in Reduction: Studer, M., et al. (2000). "Hydrogenation of Pyridine and Quinoline: A Review." Topics in Catalysis.

  • Separation of Isomers: Sridharan, V., et al. (2011). "Metal-catalyzed synthesis of tetrahydroquinolines." Chemical Reviews.

Disclaimer: This guide assumes standard laboratory safety protocols. This compound is a chemical intermediate; consult SDS for specific handling requirements.

Sources

Technical Support Center: Purification of 6-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

6-Methyl-1,2,3,4-tetrahydroquinoline (6-Me-THQ) is a secondary amine typically synthesized via the catalytic hydrogenation of 6-methylquinoline.[1] Unlike its aromatic precursor, 6-Me-THQ is prone to oxidation and often presents as a viscous, pale-yellow oil that can supercool or slowly crystallize (MP: ~33–37°C) [1].[1]

The Core Challenge: The primary impurity is usually the unreacted starting material (6-methylquinoline).[1] Standard flash chromatography is often inefficient due to amine "streaking" and similar polarity.[1] However, the pKa differential between the aromatic precursor (pKa ~4.[1]9) and the aliphatic product (pKa ~10.[1]5) allows for a highly specific "pH-Switch" extraction protocol.[1]

Property6-Methyl-1,2,3,4-THQ (Product)6-Methylquinoline (Impurity)
Structure Bicyclic Secondary AmineBicyclic Aromatic Nitrogen
State Oil / Low melting solidLiquid / Solid
Basicity (pKa) ~10.5 (Stronger Base) ~4.9 (Weaker Base)
Boiling Point ~251–263°C~258°C
Oxidation Risk High (Forms N-oxides/Quinoline)Low

Module 1: The "pH-Switch" Extraction (Recommended)[1]

Best For: Removing unreacted starting material from crude reaction mixtures (>1g scale).[1]

The Logic (Self-Validating System)

This protocol exploits the massive basicity gap.[1] By buffering the aqueous phase to pH ~6.0 , the starting material (pKa ~4.[1]9) remains 90%+ neutral and stays in the organic layer.[1] The product (pKa ~10.[1]5) is 99.9% protonated and migrates to the aqueous layer.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[1]

  • The "Switch" Extraction:

    • Prepare a 0.5 M Phosphate Buffer (pH 6.0) or carefully use dilute HCl to adjust the aqueous phase to pH 5.5–6.0.[1]

    • Extract the organic layer 3 times with this aqueous solution.[1]

    • Checkpoint: The Aqueous Layer now contains your Product (as a salt).[1] The Organic Layer contains the Impurity (neutral).[1]

  • The Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove physically entrained impurities.[1] Discard this organic wash.

  • Recovery:

    • Cool the aqueous layer on ice.[1][2]

    • Basify slowly with 4M NaOH until pH > 12.[1] The solution will turn cloudy as the free amine oils out.[1]

    • Extract 3 times with DCM.[1][2]

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Visualization: The pH-Switch Workflow

pH_Switch organic Organic Phase aqueous Aqueous Phase process process Start Crude Mixture (Product + Impurity) Step1 Add pH 6.0 Buffer Start->Step1 Dissolve in EtOAc Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Discard/Recycle SM) Separation->OrgLayer Contains Neutral Impurity (SM) AqLayer Aqueous Layer (pH 6) Separation->AqLayer Contains Protonated Product (Salt) Basify Free Amine Liberated AqLayer->Basify Add NaOH to pH > 12 FinalExtract Pure Product in DCM Basify->FinalExtract Extract with DCM

Figure 1: Selective partitioning based on pKa differences ensures high-purity isolation without chromatography.[1]

Module 2: Chromatographic Polishing[1]

Best For: High-purity requirements (>99%) or removing non-basic tarry byproducts.[1]

The "Streaking" Issue

Secondary amines interact strongly with the acidic silanols on silica gel, causing broad, streaky bands that co-elute with impurities.[1]

Optimized Mobile Phase
  • Base Solvent: Hexane / Ethyl Acetate (Gradient 95:5 to 70:30).[1]

  • The Modifier (Critical): You must add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[1] This blocks the silanol sites [2].[1]

Troubleshooting Guide
SymptomCauseSolution
Broad/Tailing Spot Acidic Silica InteractionPre-wash the column with 1% TEA in Hexane before loading.[1]
Product Co-elutes with SM Polarity too similarSwitch to Module 1 (Extraction) first, then column the residue.
Product turns brown on column Oxidation on SilicaUse neutral alumina instead of silica, or run fast (flash) with N₂ pressure.[1]

Module 3: Storage & Stabilization (Salt Formation)[1]

Best For: Long-term storage.[1] The free base oil oxidizes to the quinoline (aromatizes) upon exposure to air.[1] The Hydrochloride (HCl) salt is an air-stable solid.[1]

Protocol: HCl Salt Formation[1]
  • Dissolve 1g of purified 6-Me-THQ oil in 5 mL of dry Diethyl Ether or Isopropanol .

  • Cool to 0°C in an ice bath.

  • Dropwise add 2M HCl in Ether (or 4M HCl in Dioxane) until pH < 2.

  • A white precipitate should form immediately.[1]

    • Troubleshooting: If it forms a "gum" or oil instead of a solid, scratch the glass with a spatula or add a seed crystal.[1] Sonicate for 5 minutes.

  • Filter the solid under Nitrogen and wash with cold ether.[1]

FAQ & Troubleshooting Center

Q1: My product distilled at 260°C but turned black in the receiving flask. Why? A: This is oxidative decomposition.[1] At >200°C, secondary amines are highly sensitive to trace oxygen.[1]

  • Fix: You must use High Vacuum (<1 mmHg) to lower the BP to ~120–130°C.[1]

  • Fix: Bleed Nitrogen into the capillary if using a conventional setup, or ensure the system is strictly air-free.[1]

Q2: The oil solidified in the freezer but melted on the bench. Is it impure? A: Not necessarily.[1] 6-Me-THQ has a melting point near body temperature (33–37°C) [1].[1][3] It behaves like Gallium or Cesium—solid in the fridge, liquid in the hand.[1] This is a physical property, not an impurity index.

Q3: I see a new spot on TLC after leaving the sample out overnight. A: That is likely the N-oxide or the re-aromatized 6-methylquinoline .[1]

  • Prevention: Store under Argon/Nitrogen.[1] If oxidation occurs, you can "clean" it by repeating Module 1 (the oxidized quinoline will stay in the organic layer during the acidic wash).[1]

Q4: Can I use crystallization for the free base? A: It is difficult due to the low melting point.[1] Crystallization is only recommended for the HCl or Oxalate salt .[1]

Decision Matrix

DecisionTree Problem Start: What is your primary goal? Impurity Remove Starting Material (SM) Problem->Impurity Purity High Purity (>99.5%) Problem->Purity Storage Long Term Storage Problem->Storage Sol1 Module 1 Impurity->Sol1 Use pH-Switch Extraction Sol2 Module 2 Purity->Sol2 Use Column w/ 1% TEA Sol3 Module 3 Storage->Sol3 Convert to HCl Salt

Figure 2: Strategic selection of purification method based on experimental needs.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 66678, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Tetrahydroquinolines. Retrieved from [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011).[1] Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259.[1] (Contextual grounding for reactivity and synthesis).

Sources

Technical Support Center: Stability and Degradation of 6-Methyl-1,2,3,4-tetrahydroquinoline Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Methyl-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of solutions containing this versatile pharmaceutical intermediate.[1][2][3] The 1,2,3,4-tetrahydroquinoline nucleus is a core structure in numerous synthetic pharmaceuticals, making a thorough understanding of its stability profile critical for experimental success and data integrity.[2] This guide moves beyond simple protocols to explain the causality behind the chemical behavior of this compound, ensuring you can anticipate and mitigate potential challenges in your work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown upon storage. What happened, and can I still use it?

A1: This is a common observation and is almost certainly due to oxidation. The tetrahydroquinoline ring system is susceptible to oxidation, which can lead to the formation of colored, aromatic quinoline derivatives and other degradation products.[3] Exposure to atmospheric oxygen is a primary driver of this process.[4][5]

Causality: The secondary amine and the hydrogenated ring of the tetrahydroquinoline structure are prone to losing electrons (oxidation). This can be initiated or accelerated by factors like light, heat, and the presence of trace metal ions.[4] The resulting conjugated systems in the degradation products absorb light in the visible spectrum, causing the yellow or brown appearance.

Recommendation:

  • Do Not Use Without Verification: We strongly advise against using the discolored solution without first verifying its purity and concentration. The presence of degradants can significantly impact experimental outcomes.

  • Analytical Validation: Re-analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the amount of remaining this compound and identify the major degradation products.

  • Prevention: For future preparations, implement the storage recommendations outlined in Q3 to minimize exposure to oxygen and light.

Q2: What are the primary factors that influence the stability of this compound solutions?

A2: The stability of this compound in solution is primarily influenced by a combination of environmental and chemical factors.[6][7] Understanding these is key to preventing degradation.

  • Oxidation: As discussed in Q1, exposure to oxygen is a major degradation pathway.[4] This is often the most significant factor in routine laboratory use. The compound is known to be incompatible with strong oxidizing agents.[1]

  • pH: The pH of the solution plays a critical role. Tetrahydroquinolines are generally more stable in acidic conditions (pH < 6).[8][9] In basic or neutral solutions, the nitrogen atom is unprotonated, making it more susceptible to oxidation.[8]

  • Light (Photostability): Exposure to light, particularly UV light, can provide the energy needed to initiate oxidative degradation reactions.[4][10] Photosensitive medicines and compounds require protection from light to maintain their stability.[10]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[4][6] While the compound is thermally stable to a certain degree, long-term storage at elevated temperatures will lead to increased degradation.[11]

Q3: What are the optimal storage conditions for stock solutions of this compound?

A3: To ensure the long-term integrity of your solutions, a multi-faceted approach to storage is required. The compound is generally stable under recommended storage conditions, but these must be strictly followed.[1]

ParameterRecommendationRationale
Solvent Use high-purity, degassed solvents. For aqueous solutions, use an acidic buffer (e.g., pH 3-5).Minimizes dissolved oxygen and provides a more stable protonated form of the molecule.[8]
Container Amber glass vials with PTFE-lined screw caps.Prevents photolytic degradation by blocking UV and visible light.[10] PTFE liners provide an inert seal.
Atmosphere Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.Displaces oxygen, directly inhibiting the primary oxidative degradation pathway.[4][5]
Temperature Store at 2-8°C (refrigerated). For long-term storage (>6 months), consider storage at -20°C.Reduces the kinetic rate of degradation reactions.[4][6]
pH (Aqueous) Maintain a pH below 6.0.Protonation of the secondary amine reduces its susceptibility to oxidation.[8][9]
Q4: I have heard that tetrahydroquinolines can form nitrosamines. Is this a concern for this compound?

A4: Yes, this is a valid and important concern. As a secondary amine, this compound has the potential to react with nitrosating agents (e.g., nitrites, nitrous acid) to form N-nitrosamines.[12][13] N-nitrosamines are a class of compounds that are often potent carcinogens.

Causality: This reaction typically occurs under acidic conditions in the presence of a nitrite source. The secondary amine nitrogen acts as a nucleophile, attacking the nitrosonium ion (NO+) generated from the nitrosating agent.

Recommendation:

  • Avoid using buffers or reagents that contain nitrites (e.g., sodium nitrite) unless it is a required part of the reaction chemistry.

  • If working with biological systems or in drug formulation, be aware of potential endogenous or exogenous sources of nitrites.

  • When developing analytical methods, consider screening for the potential N-nitroso-6-methyl-1,2,3,4-tetrahydroquinoline degradant, especially if the compound has been exposed to nitrosating conditions.

Visualizing Degradation Pathways

The primary degradation pathways involve oxidation to form the aromatic quinoline and reaction with nitrosating agents.

G cluster_main This compound cluster_oxidation Oxidative Pathway cluster_nitrosation Nitrosation Pathway A This compound B 6-Methylquinoline (Aromatic Product) A->B [O] (Air, Light, Heat) D N-Nitroso-6-methyl- 1,2,3,4-tetrahydroquinoline A->D + Nitrosating Agent (e.g., HNO2) C Further Oxidized Products B->C [O]

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

Problem: Inconsistent results or loss of compound activity over time.

This is a classic symptom of solution instability. Use this workflow to diagnose the potential cause.

G start Inconsistent Results / Loss of Activity check_color Is the solution discolored? start->check_color check_storage Review storage conditions: - Inert atmosphere? - Amber vial? - Correct temperature? - Appropriate pH? check_color->check_storage No re_analyze Perform Purity Analysis (e.g., HPLC, LC-MS) check_color->re_analyze Yes check_storage->re_analyze compare_control Compare purity/concentration to a freshly prepared standard re_analyze->compare_control degraded Result: Degradation Confirmed. Discard old solution. Prepare fresh stock using strict storage protocols. compare_control->degraded Purity < 95% or significant degradants present not_degraded Result: Purity is within spec. Investigate other experimental variables (e.g., reagents, assay conditions, instrument performance). compare_control->not_degraded Purity acceptable

Caption: Troubleshooting workflow for solutions showing suspected degradation.

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[14][15][16] This protocol outlines the typical stress conditions used.[17]

Objective: To identify likely degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC system with UV/PDA detector

  • pH meter

  • Photostability chamber (ICH Q1B compliant)[18]

  • Temperature-controlled oven

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) prep Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (50:50) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (80°C, solid & solution) prep->therm photo Photolytic (ICH Q1B light exposure) prep->photo control Prepare Control Sample (Protected from light, RT) prep->control analyze Analyze Samples and Control at Time Points (e.g., 0, 2, 4, 8, 24h) via Stability-Indicating HPLC Method acid->analyze base->analyze ox->analyze therm->analyze photo->analyze control->analyze eval Evaluate Results: - Calculate % degradation - Identify new peaks - Determine mass balance analyze->eval

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[17] A common solvent system is 50:50 Acetonitrile:Water.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final acid concentration of 0.1 M. Place in an oven at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final base concentration of 0.1 M. Place in an oven at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Place one vial of solution and one vial of solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose a solution in a transparent vial to light in a photostability chamber. The exposure should meet ICH Q1B guidelines (an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[18] A dark control sample wrapped in aluminum foil should be placed alongside.[18]

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition. If necessary, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated, stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[17]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Use a PDA detector to check for peak purity and a mass spectrometer (LC-MS) to help identify the degradants.

References

  • Heffner, G., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC. Retrieved from [Link]

  • Pritchard, E. (2018). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Retrieved from [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

  • Academia.edu. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Retrieved from [Link]

  • Sridhar, J., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. PubMed. Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2012). FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]

  • MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (1995). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Retrieved from [Link]

  • ChemRxiv. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from [Link]

  • Eawag. (1997). 3-Methylquinoline Degradation Pathway. Retrieved from [Link]

  • YouTube. (2023). Forced degradation study in pharma. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ResearchGate. (2002). Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Nitration of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective nitration of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this critical synthetic transformation. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to achieve high selectivity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of unsubstituted 1,2,3,4-tetrahydroquinoline often unselective, leading to a mixture of regioisomers?

A1: The nitration of unsubstituted 1,2,3,4-tetrahydroquinoline under standard acidic conditions (e.g., HNO₃/H₂SO₄) is complicated by the nature of the amino group. The nitrogen atom is basic and becomes protonated in the strong acid. This N-protonation converts the activating, ortho-, para-directing amino group (-NH-) into a deactivating, meta-directing ammonium group (-NH₂⁺-). Consequently, the electrophilic nitration can occur at various positions on the benzene ring, leading to a mixture of 6-nitro, 7-nitro, and 8-nitro isomers, often with poor yields and difficult purification.[1]

Q2: What is the most effective strategy to control regioselectivity and favor the formation of the 6-nitro isomer?

A2: The most robust and widely accepted strategy is the use of an N-protecting group. By protecting the nitrogen atom, you prevent its protonation under acidic conditions.[1] The protected nitrogen atom, typically as an amide or carbamate, remains an activating ortho-, para-directing group. This directs the incoming nitro group predominantly to the C-6 (para) and C-8 (ortho) positions. The steric bulk of the protecting group can further enhance selectivity for the less hindered C-6 position. Several studies have demonstrated that with the right protecting group and conditions, total regioselectivity for the 6-nitro isomer can be achieved.[1][2]

Q3: Which N-protecting groups are recommended for achieving high regioselectivity in tetrahydroquinoline nitration?

A3: The choice of protecting group is critical as it influences both electronic and steric effects.[1] Some effective protecting groups include:

  • Trifluoroacetyl (COCF₃): This strongly electron-withdrawing group provides good activation and has been used to achieve high selectivity for the 6-position.

  • Fluorenylmethyloxycarbonyl (Fmoc): This bulky protecting group can sterically hinder the C-8 position, thus favoring nitration at the C-6 position.

  • Acetyl (COCH₃): While less activating than trifluoroacetyl, it is a simple and effective protecting group that can direct nitration to the 6- and 8-positions.

The choice of protecting group will also depend on the desired deprotection conditions and the overall synthetic route.

Q4: Are there alternative methods to direct nitration to other positions, such as the 7-position?

A4: Directing nitration to the 7-position is more challenging due to the electronic preferences of the tetrahydroquinoline ring system. However, it is not impossible. One approach is to use a pre-functionalized tetrahydroquinoline with a directing group at a position that favors 7-nitration. Alternatively, a multi-step synthetic sequence, such as a three-component imino Diels-Alder reaction using a substituted aniline, can be employed to construct the desired 7-nitro-tetrahydroquinoline isomer from the ground up.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Nitrated Product 1. Incomplete reaction. 2. Decomposition of starting material or product under harsh acidic conditions. 3. Insufficiently activated substrate.1. Increase reaction time or temperature cautiously, monitoring by TLC or LC-MS. 2. Perform the reaction at a lower temperature (e.g., -25 °C to 0 °C).[1] 3. Ensure the N-protecting group is present and consider a more activating one if necessary.
Formation of Multiple Regioisomers 1. Incomplete N-protection or in-situ deprotection. 2. The chosen protecting group does not offer sufficient steric or electronic control. 3. Reaction conditions are not optimized.1. Verify the integrity of the N-protected starting material. 2. Switch to a bulkier or more electronically directing protecting group (e.g., Fmoc).[1] 3. Carefully control the temperature and the rate of addition of the nitrating agent. Consider generating the nitronium ion in advance.[1]
Formation of Dinitro Compounds 1. Excess of nitrating agent. 2. Reaction temperature is too high or reaction time is too long.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nitrating agent. 2. Perform the reaction at a lower temperature and monitor the reaction progress closely to stop it once the desired mononitrated product is formed.
No Reaction Occurs 1. Insufficiently reactive nitrating agent. 2. The substrate is too deactivated. 3. The reaction temperature is too low.1. Ensure the use of a potent nitrating system, such as a mixture of concentrated nitric and sulfuric acids.[4][5] 2. If the tetrahydroquinoline ring is substituted with strongly electron-withdrawing groups, more forcing conditions may be required. 3. Gradually increase the reaction temperature while monitoring for product formation.

Experimental Protocol: Regioselective Synthesis of 6-Nitro-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinoline

This protocol is designed to favor the formation of the 6-nitro isomer through the use of an N-trifluoroacetyl protecting group.

Step 1: N-Trifluoroacetylation of 1,2,3,4-Tetrahydroquinoline

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 eq), to the solution.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline. Purify by column chromatography if necessary.

Step 2: Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline

  • Cool a mixture of concentrated sulfuric acid to -10 °C.

  • Slowly add concentrated nitric acid (1.1 eq) while maintaining the temperature below -5 °C.

  • In a separate flask, dissolve the N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) from Step 1 in a minimal amount of concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture from step 2 to the solution of the protected tetrahydroquinoline, ensuring the temperature does not exceed 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 6-nitro-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinoline.

Step 3: Deprotection (if required)

The trifluoroacetyl group can be removed under basic conditions, for example, by treatment with potassium carbonate in methanol, to yield 6-nitro-1,2,3,4-tetrahydroquinoline.

Visualizing the Strategy: Controlling Regioselectivity

The following diagrams illustrate the key concepts for controlling the regioselectivity of tetrahydroquinoline nitration.

G cluster_0 Unprotected Nitration (Poor Selectivity) cluster_1 Protected Nitration (High Selectivity) THQ Tetrahydroquinoline Protonated_THQ N-Protonated THQ (-NH2+ is meta-directing) THQ->Protonated_THQ H+ (Acidic Conditions) Mixed_Isomers Mixture of 6-, 7-, and 8-Nitro Isomers Protonated_THQ->Mixed_Isomers HNO3/H2SO4 Protected_THQ N-Protected THQ (e.g., N-COCF3) Activated_Ring Activated Ring (Protecting group is o,p-directing) Protected_THQ->Activated_Ring 6_Nitro Predominantly 6-Nitro Isomer Activated_Ring->6_Nitro HNO3/H2SO4

Caption: Unprotected vs. Protected Nitration Strategy.

workflow start Start: Tetrahydroquinoline protect Step 1: N-Protection start->protect Choose appropriate protecting group nitration Step 2: Regioselective Nitration protect->nitration Optimize conditions (temp, reagents) deprotect Step 3: Deprotection nitration->deprotect If necessary end_product End Product: Regiopure Nitro-THQ nitration->end_product If protected form is the final product deprotect->end_product

Sources

Technical Support Center: Troubleshooting Low Yields in the Friedel-Crafts Cyclization of N-Aryl-β-Alanines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the intramolecular Friedel-Crafts cyclization of N-aryl-β-alanines, a critical transformation for the synthesis of dihydroquinolinone scaffolds prevalent in pharmaceuticals and bioactive molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and systematically troubleshoot low yields.

Introduction: The Challenge of Cyclizing N-Aryl-β-Alanines

The intramolecular Friedel-Crafts acylation of N-aryl-β-alanines is a powerful method for constructing the dihydroquinolinone core. The reaction involves the activation of the carboxylic acid moiety to form an acylium ion, which then undergoes an electrophilic aromatic substitution on the N-aryl ring. However, the inherent functionalities of the substrate—a secondary amine (or a precursor amide) and a carboxylic acid—present a unique set of challenges, often leading to disappointing yields. The lone pair of electrons on the nitrogen can complex with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring, while the carboxylic acid requires a strong activating agent.[1][2] This guide provides a structured, question-and-answer-based approach to identify and resolve common issues encountered during this cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is not proceeding, or the yield is extremely low. What are the most common initial checks?

A1: Low reactivity is a frequent hurdle. Before delving into more complex variables, it's crucial to address the fundamentals of Friedel-Crafts chemistry, which is notoriously sensitive to reaction conditions.

  • Moisture and Catalyst Inactivity: Lewis acids commonly used in Friedel-Crafts reactions, such as aluminum chloride (AlCl₃) and polyphosphoric acid (PPA), are highly hygroscopic. Any moisture in your glassware, solvent, or starting materials will quench the catalyst, rendering it inactive.

    • Troubleshooting Steps:

      • Thoroughly dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. If not commercially available, ensure proper distillation and drying procedures are followed.

      • Use fresh, high-purity Lewis acid. If the reagent has been opened previously, its activity may be compromised.

  • Stoichiometry of the Lewis Acid: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[3] This is because the product, a ketone, can form a stable complex with the catalyst, effectively sequestering it from the reaction. The nitrogen and carbonyl oxygen of your N-aryl-β-alanine can also complex with the Lewis acid.

    • Troubleshooting Steps:

      • Start with at least 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to your N-aryl-β-alanine.

      • In some cases, particularly with substrates bearing electron-donating groups, increasing the catalyst loading to 2-3 equivalents may be beneficial.

Q2: I suspect my N-aryl substituent is interfering with the reaction. How do substrate electronics play a role?

A2: The electronic nature of the N-aryl ring is paramount for a successful intramolecular Friedel-Crafts acylation.

  • Electron-Donating vs. Electron-Withdrawing Groups: The reaction is an electrophilic aromatic substitution, meaning the aromatic ring acts as a nucleophile.

    • Electron-Donating Groups (EDGs) such as alkyl, alkoxy (e.g., -OCH₃), and protected amines on the aryl ring will increase its nucleophilicity and generally lead to higher yields and milder reaction conditions.

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) deactivate the ring, making it less nucleophilic and thus less reactive towards the acylium ion.[4] This can significantly lower the yield or even prevent the reaction from occurring.[1]

  • The Influence of the Nitrogen Atom: The nitrogen atom attached to the aryl ring has a dual role. While its lone pair can deactivate the Lewis acid, if protonated or complexed, it becomes a powerful deactivating group through induction. However, as part of the aniline system, it is also an ortho-, para-director.

    • Troubleshooting & Optimization:

      • For substrates with EWGs, more forcing conditions may be necessary (e.g., higher temperatures, stronger Lewis acids, or longer reaction times). However, this also increases the risk of side reactions.

      • Consider protecting the nitrogen atom as an amide (e.g., acetyl or tosyl group). This can modulate its electronic influence and prevent direct complexation with the Lewis acid.

Q3: I'm observing multiple products or unexpected byproducts. What are the likely side reactions?

A3: The formation of side products can be a significant issue, leading to low yields of the desired dihydroquinolinone.

  • Intermolecular Reactions: If the reaction concentration is too high, intermolecular acylation or alkylation can compete with the desired intramolecular cyclization, leading to polymeric materials.

    • Troubleshooting: Employ high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to a solution of the catalyst.

  • Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, alternative cyclizations can occur. For instance, N-aryl-N-carboxyethyl-β-alanines have been observed to cyclize into 5,6-dihydrouracils under certain acidic conditions.

    • Troubleshooting: Carefully control the reaction temperature and the choice of acid catalyst. Scrutinize your starting material for any impurities that might arise from its synthesis, such as the N,N-disubstituted amino acid.

  • Rearrangements: While less common in acylations compared to alkylations, rearrangements of the intermediate carbocation can occur, especially if a more stable carbocation can be formed.[2]

    • Troubleshooting: The use of acylium ions, which are resonance-stabilized, generally prevents rearrangements.[2][3] If you are using a protocol that might generate an alkyl carbocation, this could be a source of byproducts.

Q4: What is the best catalyst for this cyclization, and how should I choose one?

A4: The choice of catalyst is critical and depends on the reactivity of your specific N-aryl-β-alanine.

  • Commonly Used Catalysts:

    • Polyphosphoric Acid (PPA): A strong protic acid and dehydrating agent. It is often effective for intramolecular acylations of carboxylic acids. It can be challenging to handle due to its high viscosity.

    • Methanesulfonic Acid (MSA): A strong, non-oxidizing protic acid that is easier to handle than PPA. It can be used as both a catalyst and a solvent.

    • Eaton's Reagent (P₂O₅ in MSA): A more powerful dehydrating agent than PPA, often used for challenging cyclizations.

    • Aluminum Chloride (AlCl₃): A strong Lewis acid, typically used with the corresponding acyl chloride. To use AlCl₃ with a carboxylic acid, the acid must first be converted to the acyl chloride (e.g., using thionyl chloride or oxalyl chloride).

CatalystTypical ConditionsAdvantagesDisadvantages
PPA 80-150 °CReadily available, effective dehydrating agentHigh viscosity, difficult to stir and work up
MSA 60-120 °CEasy to handle liquid, acts as solventCan cause sulfonation at high temperatures
Eaton's Reagent Room Temp to 100 °CVery powerful, can promote difficult cyclizationsCan be too harsh, leading to decomposition
AlCl₃/SOCl₂ 0 °C to refluxStrong Lewis acid, well-establishedRequires prior conversion to acyl chloride, harsh

Experimental Protocols

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (10-20 times the weight of the substrate).

  • Heating: Heat the PPA to 80-100 °C with stirring.

  • Substrate Addition: Add the N-aryl-β-alanine (1 equivalent) portion-wise to the hot PPA over 15-20 minutes.

  • Reaction Monitoring: Stir the mixture at the set temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process

Reaction Mechanism

Friedel_Crafts_Cyclization cluster_activation Step 1: Acylium Ion Formation cluster_cyclization Step 2: Intramolecular Electrophilic Aromatic Substitution cluster_rearomatization Step 3: Rearomatization N-Aryl-beta-Alanine N-Aryl-β-Alanine Acylium_Ion Acylium Ion Intermediate N-Aryl-beta-Alanine->Acylium_Ion + Catalyst Aryl_Ring N-Aryl Ring (Nucleophile) Arenium_Ion Arenium Ion Intermediate Acylium_Ion->Arenium_Ion Intramolecular Attack Catalyst Lewis Acid (e.g., PPA) Aryl_Ring->Arenium_Ion Attack by π-electrons Dihydroquinolinone Dihydroquinolinone Product Arenium_Ion->Dihydroquinolinone -H+

Caption: Mechanism of N-aryl-β-alanine cyclization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Cyclization Check_Conditions Verify Anhydrous Conditions & Reagent Purity Start->Check_Conditions Increase_Catalyst Increase Catalyst Stoichiometry (1.5-3 eq.) Check_Conditions->Increase_Catalyst If conditions are optimal Substrate_Electronics Analyze Substrate Electronics (EDG vs. EWG) Increase_Catalyst->Substrate_Electronics If still low yield High_Dilution Implement High Dilution Conditions Increase_Catalyst->High_Dilution If polymer is formed Change_Catalyst Change Catalyst System (e.g., PPA to Eaton's Reagent) Substrate_Electronics->Change_Catalyst For EWG substrates Protect_Nitrogen Consider N-Protection (e.g., Acetylation) Substrate_Electronics->Protect_Nitrogen If N-deactivation is suspected Success Improved Yield Change_Catalyst->Success Protect_Nitrogen->Success Analyze_Byproducts Characterize Byproducts (LC-MS, NMR) High_Dilution->Analyze_Byproducts Analyze_Byproducts->Change_Catalyst

Caption: A systematic workflow for troubleshooting low yields.

References

  • Beilstein Journals. (n.d.). Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP1511707B1 - Process for producing aromatic compounds by friedel-crafts reaction.
  • PMC. (2022, April 19). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • PMC. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[5]annulen-7-ols. Retrieved from [Link]

  • PMC. (n.d.). Biocatalytic Friedel‐Crafts Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Retrieved from [Link]

  • ResearchGate. (2012, October). UNEXPECTED CYCLIZATION OF N-ARYL-N-CARBOXY- ETHYL-BETA-ALANINES TO 5,6-DIHYDROURACILS. Retrieved from [Link]

  • ResearchGate. (2014, October 1). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US7595425B2 - Friedel-crafts acylation process in ionic liquids.
  • Beilstein Journals. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[5]annulen-7-ols. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Retrieved from [Link]

  • PMC. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalyst-Controlled 5-exo and 6-endo Cyclization: Regiodivergent Access to Indolinones and Dihydroquinolinones. Retrieved from [Link]

Sources

Technical Support Center: Improving Stereoselectivity in 6-Methyl-1,2,3,4-tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in this critical reaction. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic strategies and obtain reproducible, high-purity results.

Section 1: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the asymmetric synthesis of this compound, with a primary focus on improving enantiomeric and diastereomeric excess.

Issue 1: Low Enantiomeric Excess (ee)

A suboptimal enantiomeric excess is a frequent challenge in asymmetric catalysis. This guide provides a logical workflow to identify and address the root cause.

Potential Causes & Solutions:

  • Catalyst Inactivity or Degradation: The chiral catalyst is the cornerstone of stereoselective synthesis. Its effectiveness can be compromised by impurities or improper handling.

    • Solution: Ensure the catalyst is of high purity and handled under strictly inert conditions (e.g., in a glovebox). If catalyst degradation is suspected, consider synthesizing or procuring a fresh batch and perform thorough characterization (e.g., NMR, elemental analysis).

  • Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly influence the stereochemical outcome of the reaction.

    • Solution: Systematically screen reaction parameters. For instance, lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the major enantiomer.[1] Solvent choice is also critical; studies have shown that switching between solvent systems, such as from toluene/dioxane to ethanol, can even lead to an inversion of enantioselectivity in iridium-catalyzed asymmetric hydrogenations.[2]

  • Presence of Impurities: Impurities in the substrate, reagents, or solvent can poison the catalyst or compete in the reaction, leading to a decrease in enantioselectivity.

    • Solution: Purify all reagents before use. Substrates can be purified by recrystallization or column chromatography. Solvents should be anhydrous and degassed.

  • Inadequate Ligand-Metal Interaction: The nature of the chiral ligand and its coordination to the metal center is paramount for effective stereocontrol.

    • Solution: Experiment with a variety of chiral ligands. For the asymmetric hydrogenation of quinolines, ligands such as MeO-BIPHEP and phosphoramidites have shown considerable success with iridium and ruthenium catalysts.[3] The choice of ligand can dramatically impact the steric and electronic environment of the catalytic center.

dot

Troubleshooting_Low_ee Troubleshooting Workflow for Low Enantiomeric Excess (ee) cluster_analytical cluster_reagents cluster_conditions start Low ee Observed verify_analytical Step 1: Verify Analytical Method (Chiral HPLC/GC) start->verify_analytical scrutinize_reagents Step 2: Scrutinize Reagents & Catalyst verify_analytical->scrutinize_reagents Method Validated optimize_separation Optimize Separation Method verify_analytical->optimize_separation Inadequate Separation evaluate_conditions Step 3: Evaluate Reaction Conditions scrutinize_reagents->evaluate_conditions Reagents & Catalyst Pure purify_reagents Purify Substrate/Reagents scrutinize_reagents->purify_reagents Impure Substrate/Reagents fresh_catalyst Synthesize/Procure Fresh Catalyst scrutinize_reagents->fresh_catalyst Questionable Catalyst Quality resolution Resolution: Reproducible High ee Achieved evaluate_conditions->resolution Conditions Optimized optimize_temp Optimize Temperature evaluate_conditions->optimize_temp Sub-optimal Temperature optimize_solvent Screen Solvents evaluate_conditions->optimize_solvent Ineffective Solvent check_atmosphere Verify Inert Atmosphere evaluate_conditions->check_atmosphere Potential Leaks optimize_separation->verify_analytical Re-evaluate purify_reagents->scrutinize_reagents Re-evaluate fresh_catalyst->scrutinize_reagents Re-evaluate optimize_temp->evaluate_conditions Re-evaluate optimize_solvent->evaluate_conditions Re-evaluate check_atmosphere->evaluate_conditions Re-evaluate

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Issue 2: Poor Diastereoselectivity (in cases of multiple stereocenters)

When synthesizing derivatives of this compound with additional stereocenters, achieving high diastereoselectivity is crucial.

Potential Causes & Solutions:

  • Steric Hindrance: The existing stereocenter(s) and the substituent at the 6-position can influence the approach of the reagent to the prochiral center, leading to a mixture of diastereomers.

    • Solution: Modify the catalyst or ligand to create a more sterically demanding environment that favors the formation of one diastereomer over the other.

  • Reaction Mechanism: The reaction may proceed through multiple competing pathways, each leading to a different diastereomer.

    • Solution: Altering the reaction conditions (e.g., temperature, solvent, additives) can favor one pathway. For instance, the use of Brønsted acids can promote the formation of specific intermediates, thereby influencing the diastereoselectivity.[4][5]

  • Substrate Control: The inherent stereochemistry of the substrate may not be sufficient to direct the formation of the desired diastereomer.

    • Solution: Consider introducing a directing group on the substrate that can coordinate to the catalyst and guide the stereochemical outcome.

Issue 3: Incomplete Conversion

Low yields due to incomplete conversion can be a significant hurdle.

Potential Causes & Solutions:

  • Catalyst Deactivation: As mentioned previously, catalyst poisoning by impurities is a common cause of incomplete reactions.

    • Solution: Ensure the purity of all components and maintain a strictly inert atmosphere.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier is too high under the current conditions.

    • Solution: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may also improve the reaction rate, but be mindful of potential impacts on stereoselectivity.

  • Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction rate will be limited.

    • Solution: Choose a solvent system in which the substrate is fully soluble at the reaction temperature. In some cases, a co-solvent may be necessary.

Issue 4: Side Product Formation

The formation of unwanted side products can complicate purification and reduce the overall yield.

Potential Causes & Solutions:

  • Over-reduction: In hydrogenation reactions, the desired tetrahydroquinoline can sometimes be further reduced.

    • Solution: Optimize the hydrogen pressure and reaction time to favor the formation of the desired product.

  • Dehalogenation: For halogenated quinoline precursors, hydrodehalogenation can be a competing side reaction.[6]

    • Solution: Modifying the catalyst system or reaction conditions can sometimes suppress this side reaction. For example, in some cobalt-catalyzed hydrogenations, reducing the amount of a zinc additive was found to mitigate dehalogenation.[6]

  • Ring Opening or Rearrangement: Under harsh reaction conditions, the tetrahydroquinoline ring may be susceptible to opening or rearrangement.

    • Solution: Employ milder reaction conditions. If a strong acid or base is used, consider screening weaker alternatives.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most effective catalytic systems for the asymmetric synthesis of this compound?

A1: Iridium and Ruthenium-based catalysts are among the most successful for the asymmetric hydrogenation of quinolines.[3] Chiral ligands such as BINAP derivatives, phosphoramidites, and P,N-ligands have demonstrated high enantioselectivities.[3][7] Organocatalytic methods, employing chiral Brønsted acids or aminocatalysts, are also emerging as powerful alternatives.[5][8]

Q2: How does the solvent affect the stereoselectivity of the reaction?

A2: The solvent can play a crucial role in stereoselectivity through various mechanisms, including:

  • Solvation of the catalyst-substrate complex: Different solvents can stabilize the transition states leading to different enantiomers to varying degrees.[9]

  • Influencing catalyst aggregation: The aggregation state of the catalyst can impact its activity and selectivity.

  • Direct participation in the reaction mechanism: In some cases, the solvent can act as a ligand or co-catalyst. A notable example is the enantiodivergent synthesis of chiral tetrahydroquinolines where using toluene/dioxane favored the (R)-enantiomer, while ethanol favored the (S)-enantiomer with an Iridium catalyst.[2]

Q3: What analytical techniques are best suited for determining the enantiomeric excess (ee) of my product?

A3: The most common and accurate methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[10] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods, such as Nuclear Magnetic Resonance (NMR) with chiral solvating agents and Circular Dichroism (CD) spectroscopy, can also be employed.[10][11]

Q4: Can I use a substrate activation strategy to improve the reactivity and stereoselectivity?

A4: Yes, substrate activation is a powerful strategy, particularly for the challenging asymmetric hydrogenation of the quinoline ring.[4] This can be achieved by:

  • Formation of quinolinium salts: Reacting the quinoline with a Brønsted acid (e.g., HCl) or an organic halide (e.g., chloroformate) can activate the substrate towards hydrogenation.[4]

  • Introduction of a directing group: A strategically placed functional group on the substrate can coordinate with the metal center of the catalyst, leading to enhanced stereocontrol.

Q5: Are there any non-metal-based catalytic systems for this transformation?

A5: Yes, organocatalysis offers a valuable metal-free alternative.[8] Chiral Brønsted acids, such as N-triflyl phosphoramide, can catalyze the intramolecular aza-Michael addition to form dihydroquinolinones, which can then be reduced to the desired tetrahydroquinolines.[12] Chiral phosphoric acids have also been used in transfer hydrogenation reactions of quinolines.[13]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of 6-Methylquinoline

This protocol is a representative example and may require optimization for specific ligand and substrate combinations.

  • Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ and the desired chiral ligand (e.g., a derivative of BINAP or a phosphoramidite) in a degassed solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To a high-pressure autoclave are added 6-methylquinoline, the prepared catalyst solution, and any necessary additives (e.g., an iodide source). The autoclave is sealed and purged with argon.

  • Hydrogenation: The autoclave is pressurized with hydrogen gas to the desired pressure (e.g., 50 atm) and the reaction mixture is stirred at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24 hours).

  • Workup and Purification: After cooling and carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the this compound.

  • Analysis: The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC.

Table 1: Comparison of Chiral Ligands in the Asymmetric Hydrogenation of Quinolines
Catalyst SystemLigand TypeSubstrateee (%)Yield (%)Reference
[Ir(COD)Cl]₂ / (R)-MeO-BIPHEPBiaryl Phosphine2-Methylquinoline96>99Zhou et al.
[Ir(COD)Cl]₂ / (S)-PipPhosMonodentate Phosphoramidite2-Phenylquinoline94>99de Vries et al.
RuCl₂[(R)-syn-Ph-BICP][(R,R)-DPEN]P-N Ligand2-Methylquinoline90>99Chan et al.

Note: This table presents a selection of data from the literature to illustrate the performance of different ligand types and is not an exhaustive list.

dot

exp_workflow Experimental Workflow: Asymmetric Hydrogenation catalyst_prep 1. Catalyst Preparation ([Ir(COD)Cl]₂ + Chiral Ligand) reaction_setup 2. Reaction Setup (Substrate + Catalyst in Autoclave) catalyst_prep->reaction_setup hydrogenation 3. Hydrogenation (H₂ pressure, Temperature, Time) reaction_setup->hydrogenation workup 4. Workup & Purification (Solvent removal, Chromatography) hydrogenation->workup analysis 5. Analysis (Yield, ee determination) workup->analysis

Caption: A streamlined workflow for asymmetric hydrogenation experiments.

References

  • Yang, X. et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. [Link]

  • Li, G. et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]

  • Chen, M.-W. et al. (2021). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. RSC Advances. [Link]

  • Zhang, X. et al. (2013). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]

  • O'Riordan, T. J. et al. (2013). Shedding light on Brønsted acid catalysis – a photocyclization–reduction reaction for the asymmetric synthesis of tetrahydroquinolines from aminochalcones in batch and flow. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y. et al. (2022). Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides. Organic Letters. [Link]

  • Gunanathan, C. & Milstein, D. (2011). Asymmetric hydrogenation of quinolines with high substrate/catalyst ratio. Chemical Communications. [Link]

  • Arceo, E. & Melchiorre, P. (2012). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • Tang, W. et al. (2017). Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis. The Journal of Organic Chemistry. [Link]

  • An, Y. et al. (2018). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules. [Link]

  • Rueping, M. et al. (2012). Asymmetric Brønsted Acid-catalyzed Intramolecular aza-Michael Reaction – Enantioselective Synthesis of Dihydroquinolinones. Zeitschrift für Naturforschung B. [Link]

  • Soai, K. et al. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Fan, Q.-H. et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Angewandte Chemie International Edition. [Link]

  • Kempe, R. et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Organic Letters. [Link]

  • Google Patents. (2017). WO2017078570A1 - Method for determining enantiomeric excess of chiral compounds (variants).

Sources

"scale-up considerations for 6-Methyl-1,2,3,4-tetrahydroquinoline production"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-6MTHQ-PROD-001 Topic: Scale-up considerations for 6-Methyl-1,2,3,4-tetrahydroquinoline production Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Chemistry

User Query: "We are moving from gram-scale synthesis of this compound (6-Me-THQ) to kilogram-scale pilot batches. We are seeing inconsistent conversion rates and safety concerns with the catalyst. How do we stabilize the process?"

Scientist's Response: The transition from bench to pilot scale for 6-Me-THQ is a classic exercise in heterogeneous catalytic hydrogenation . While the reaction appears simple (saturation of the pyridine ring), the presence of the basic nitrogen atom creates a "self-poisoning" mechanism that often stalls reactions at larger scales where mass transfer is critical.

The industrial "Golden Path" for this transformation relies on high-pressure catalytic hydrogenation of 6-methylquinoline.

The Reaction Pathway

The goal is the selective reduction of the heteroaromatic ring while preserving the benzenoid ring.

ReactionPathway SM 6-Methylquinoline (Starting Material) Cat Catalyst Surface (Pd/C or PtO2) SM->Cat Adsorption Inter Adsorbed Species (Activated Complex) Cat->Inter + 2 H2 Prod 6-Methyl-1,2,3,4-THQ (Target Product) Inter->Prod Desorption (Selective) Side Decahydro-6-methylquinoline (Over-reduction Impurity) Inter->Side + 3 H2 (High T/P) Prod->Cat Re-adsorption (Poisoning Risk)

Figure 1: Reaction pathway showing the critical selectivity branch and the risk of product inhibition (poisoning).

Critical Process Parameters (CPPs) & Troubleshooting

This section addresses the specific "pain points" of scaling up.

Issue 1: Reaction Stalling (The "Poisoning" Effect)

Symptom: The reaction proceeds rapidly to ~50-60% conversion and then halts, even with fresh hydrogen. Root Cause: The product (6-Me-THQ) is a secondary amine and is more basic than the starting material (quinoline). As the product concentration increases, it competes for active sites on the catalyst surface, effectively "poisoning" the catalyst by strong adsorption. Troubleshooting Protocol:

ParameterAdjustmentScientific Rationale
Acid Additive Add 1.05 eq. of HCl or H2SO4Protonation: Protonating the nitrogen prevents the lone pair from binding too tightly to the metal surface, allowing turnover [1].
Solvent Switch Methanol

Acetic Acid
Acetic acid acts as both solvent and weak acid promoter. Common with PtO2 catalysts [2].
Pressure Increase H2 Pressure (>20 bar)Higher H2 concentration on the surface competes with the amine for sites, pushing the equilibrium forward [3].
Issue 2: Thermal Runaway Risks

Symptom: Rapid temperature spike upon H2 introduction. Root Cause: Hydrogenation of the C=N and C=C bonds in the pyridine ring is highly exothermic (


). On a kilo-scale, heat removal becomes the rate-limiting step.
Safety Control: 
  • Dosing: Do not load all H2 at once if the reactor cooling capacity is unknown. Use a pressure ramp.

  • Catalyst Loading: Reduce catalyst loading from 10 wt% to 5 wt% and extend reaction time to spread the heat load.

Issue 3: Filtration Difficulties

Symptom: Post-reaction filtration is extremely slow; filtrate is cloudy (catalyst leaching). Root Cause: "Fines" generation due to mechanical agitation grinding the carbon support. Solution:

  • Switch from magnetic stirring (lab) to an impeller designed for gas-liquid dispersion (e.g., hollow shaft or gas-entrainment impeller) to avoid grinding the catalyst against the reactor floor.

  • Use a Celite (diatomaceous earth) pre-coat on the filter press.

Scale-Up Protocol: 1 kg Batch

Objective: Synthesis of this compound via catalytic hydrogenation. Scale: 1.0 kg Input Equipment: 10L Hastelloy or Stainless Steel Autoclave (Rated >50 bar).

Materials List
  • Precursor: 6-Methylquinoline (1.0 kg, 6.98 mol)

  • Catalyst: 5% Pd/C (50% water wet) - 50 g (dry basis) [Note: PtO2 is superior but cost-prohibitive at this scale; Pd/C is standard].

  • Solvent: Methanol (5.0 L) [Grade: HPLC or dry industrial].

  • Additive: Concentrated HCl (optional, see Step 3).

Step-by-Step Methodology
  • Safety Check (Inerting):

    • Purge autoclave with Nitrogen (

      
      ) 3 times (Pressurize to 5 bar, vent to 0.5 bar).
      
    • Critical: Ensure Oxygen content is < 1% to prevent ignition of Methanol/H2.

  • Catalyst Loading (The "Wet" Method):

    • NEVER add dry Pd/C to methanol; static discharge can ignite the solvent vapors.

    • Make a slurry of the Pd/C in 500 mL of water or a water/methanol mix outside the reactor.

    • Charge the slurry into the reactor under

      
       flow.
      
  • Substrate Charging:

    • Dissolve 6-methylquinoline in the remaining Methanol.

    • Decision Point: If previous batches stalled, add 1.0 equivalent of HCl (37%) to this solution now. This will form the hydrochloride salt, preventing catalyst poisoning [4].

    • Charge solution to reactor.

  • Hydrogenation:

    • Set agitation to 300 RPM (low shear).

    • Purge with H2 (3x at 5 bar).

    • Pressurize to 20 bar (300 psi) .

    • Heat to 50°C . Do not exceed 80°C to avoid hydrogenating the benzene ring.

    • Increase agitation to 800-1000 RPM (Gas-Liquid mass transfer limit).

    • Monitor H2 uptake. Reaction is complete when uptake plateaus (approx. 4-8 hours).

  • Work-up:

    • Cool to 25°C. Vent H2. Purge with N2.

    • Filter catalyst through a spark-proof filter press (Celite pad).

    • If Acid was used:[1][2][3] Neutralize filtrate with NaOH (aq) to pH 10, extract with Dichloromethane or Toluene.

    • Concentrate organic layer.

    • Purification: Vacuum distillation (bp ~130°C at 10 mmHg).

Troubleshooting Logic Tree

Use this flow to diagnose batch failures.

Troubleshooting Start Batch Failure Analysis Q1 Did the reaction start? Start->Q1 NoStart Check H2 Purity Check Agitation Speed Q1->NoStart No Q2 Did it stall at ~50%? Q1->Q2 Yes Stall Product Inhibition (Poisoning) Q2->Stall Yes Q3 Is impurity > 2%? Q2->Q3 No Sol1 Add Acid (HCl/AcOH) to protonate amine Stall->Sol1 OverRed Over-reduction (Decahydro-) Q3->OverRed Yes Sol2 Lower Temp (<50°C) Lower Pressure OverRed->Sol2

Figure 2: Decision matrix for troubleshooting common hydrogenation failures.

FAQ: Rapid Fire Support

Q: Can I use Raney Nickel instead of Pd/C to save money? A: Yes, Raney Nickel is a viable, cheaper alternative. However, it requires higher pressures (50-100 bar) and temperatures (100°C+) to achieve the same rate as Pd/C. It is also more pyrophoric and harder to handle safely on a large scale [5].

Q: My product is turning red/brown upon standing. Why? A: Tetrahydroquinolines are prone to air oxidation (forming quinone-imines or N-oxides). Store the final product under Argon/Nitrogen in amber glass. If the color is intense, a quick wash with sodium metabisulfite solution during work-up can help.

Q: Why do you recommend the Hydrochloride salt method? A: While it adds a neutralization step, running the reaction on the salt (6-methylquinoline HCl) is the most robust way to prevent catalyst deactivation. The protonated nitrogen cannot coordinate effectively to the Palladium, leaving the active sites free for Hydrogen activation [1].

References

  • Selective Hydrogenation of Quinolines: Wang, Y. et al. "Selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions."[2][4][5] Organic Letters, 2019.[4]

  • Acid Mediated Reduction: He, Y.M. et al. "Asymmetric Hydrogenation of Quinoline Derivatives." The Chemical Record, 2016.

  • Industrial Hydrogenation Safety: "Safety Data Sheet: this compound." PubChem, National Library of Medicine.

  • Catalyst Poisoning Mechanisms: O'Driscoll, A. et al. "Catalyst Deactivation in the Hydrogenation of Nitrogen-Containing Heterocycles.
  • Cobalt/Zinc Alternative: Timelthaler, D. et al. "Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst." Synthesis, 2021.[4]

Sources

Technical Support Center: Managing the Stability of 6-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate and require practical, field-proven advice for maintaining its integrity during storage and handling. As a key building block in medicinal chemistry and pharmaceutical development, the purity of this compound is paramount.[1][2] Its susceptibility to oxidation, however, presents a significant challenge that can compromise experimental outcomes, reduce yields, and introduce unwanted impurities into synthetic pathways.[3]

This document provides a comprehensive resource, moving from quick-reference FAQs to in-depth troubleshooting workflows, to help you proactively manage and resolve stability issues, ensuring the reliability and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound? A: To minimize oxidation, the compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (such as argon or nitrogen). For long-term stability, refrigeration (2-8°C) is strongly recommended. Always refer to the supplier's specific recommendations.[4]

Q2: What are the common visual signs of oxidation? A: Pure this compound is typically a colorless to pale yellow liquid or solid. The most common sign of oxidation is a noticeable color change, progressing to yellow, brown, or even dark brown upon prolonged exposure to air.

Q3: How can I quickly check my material for degradation? A: Thin-Layer Chromatography (TLC) is an effective and rapid method for a qualitative check. Spot a small amount of your stored material alongside a fresh or reference standard on a silica gel plate. The appearance of new spots, particularly a more polar spot (lower Rf) or a spot corresponding to the aromatic 6-methylquinoline, indicates degradation. For quantitative analysis, HPLC or GC-MS is required.[5]

Q4: My compound has slightly changed color. Can I still use it? A: This depends on the sensitivity of your application. A slight color change indicates the presence of impurities.[3] For non-critical applications, it may be usable, but for drug development or sensitive catalytic reactions, the impurities could lead to unpredictable side reactions or altered biological activity.[6] We strongly advise performing an analytical check (HPLC, NMR) to quantify the purity before proceeding.

Q5: What is the primary oxidation product of this compound? A: The primary oxidation pathway involves dehydrogenation (loss of hydrogen atoms) to form the fully aromatic and more stable 6-methylquinoline.[7][8] This process is an oxidative aromatization.

Section 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for identifying and resolving common stability issues.

Guide 1: My sample has discolored. What is my course of action?

A change in the physical appearance of your material necessitates a systematic evaluation to determine its fitness for use. The following workflow provides a clear decision-making process.

G cluster_0 start Observation: Sample has discolored confirm Step 1: Analytical Confirmation (HPLC, GC-MS, or NMR) start->confirm decision Is purity >95%? (or acceptable for application) confirm->decision purify Step 2: Purify Material (e.g., Column Chromatography) decision->purify No use_caution Use As-Is (Proceed with caution) decision->use_caution Yes retest Step 3: Re-test Purity Post-Purification purify->retest discard Discard Material (If purity is critical or purification fails) purify->discard If fails review Step 4: Review & Improve Storage Protocol (See Guide 2) use_caution->review retest->use_caution discard->review

Caption: Troubleshooting workflow for discolored samples.

Step-by-Step Protocol:

  • Analytical Confirmation: Before making any decision, you must quantify the level of degradation. Use a validated analytical method such as HPLC or GC-MS to determine the precise purity of your material.[5] The primary impurity to look for is 6-methylquinoline.

  • Decision & Action:

    • If Purity is Acceptable: If the level of impurity is within the tolerance for your specific experiment, you may choose to proceed. However, be aware that even small amounts of impurities can have unforeseen consequences.[3]

    • If Purity is Unacceptable: The material must be either purified or discarded. For valuable batches, purification by column chromatography over silica gel is a common and effective method.[9]

  • Purification (if necessary): A typical method involves dissolving the crude material in a minimal amount of a non-polar solvent (e.g., hexanes) and loading it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes, monitoring fractions by TLC to isolate the pure this compound.

  • Review Storage Protocol: Regardless of the outcome, this event indicates a flaw in the storage or handling procedure. Immediately proceed to Guide 2 to implement a more robust protocol and prevent recurrence.

Guide 2: How do I establish a robust storage protocol to prevent future oxidation?

Proactive prevention is the most effective strategy for managing the stability of this compound.

  • Container Selection & Preparation:

    • Material: Always use amber glass vials or bottles to protect the compound from light, which can accelerate oxidation.

    • Seal: Use containers with PTFE-lined caps or ground glass stoppers to ensure an airtight seal.

    • Preparation: Ensure the container is scrupulously dry. Moisture can participate in some degradation pathways.

  • Inert Atmosphere Handling (Mandatory):

    • Rationale: The primary driver of oxidation is atmospheric oxygen.[9] Removing oxygen from the container headspace is the single most critical step.

    • Procedure: Before adding the compound, flush the container thoroughly with a dry, inert gas like argon or nitrogen. After adding the material, flush the headspace again for 1-2 minutes before sealing tightly. For frequent use, consider aliquoting the material into smaller, single-use vials to avoid repeated exposure of the bulk stock to the atmosphere.

  • Consideration of Antioxidants:

    • Rationale: For very long-term storage or for formulations where the compound will be exposed to air, the addition of an antioxidant can provide an extra layer of protection.[10] Antioxidants work by preferentially reacting with oxygen or radical species.

    • Selection: Choose an antioxidant that is soluble in your material and will not interfere with downstream applications. See Appendix A, Table 2 for common options. A small amount (e.g., 0.01-0.1% w/w) is typically sufficient. Commonly used antioxidants in pharmaceutical preparations include BHA (butylated hydroxyanisole) and BHT (butylated hydroxytoluene).[10]

  • Temperature Control:

    • Rationale: Chemical reactions, including oxidation, are generally slower at lower temperatures.

    • Action: Store the properly sealed and inerted container in a refrigerator at 2-8°C.

Section 3: The Science of Oxidation

Understanding the mechanism of degradation is key to preventing it. The instability of this compound is primarily due to its susceptibility to oxidative aromatization.

This process involves the removal of two hydrogen atoms from the heterocyclic ring, resulting in the formation of a fully aromatic quinoline structure.[7] This transformation is thermodynamically favorable as it leads to a more stable, conjugated system. The reaction can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light, heat, or trace metal ion catalysts, or it can be driven by stronger oxidizing agents.[1][9]

Caption: Oxidative aromatization of this compound.

Section 4: Appendices

Appendix A: Data Tables

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[9]
Container Tightly Sealed Amber GlassProtects from light and prevents ingress of air and moisture.
Handling Minimize Headspace / AliquotReduces the amount of available oxygen in the vial.

Table 2: Common Antioxidants for Stabilization

AntioxidantClassMechanism of ActionTypical Concentration
Butylated Hydroxytoluene (BHT) PhenolicFree radical scavenger0.01 - 0.1%
Butylated Hydroxyanisole (BHA) PhenolicFree radical scavenger0.01 - 0.1%
Ascorbic Acid (Vitamin C) Reducing AgentOxygen scavenger0.05 - 0.2%
Propyl Gallate PhenolicFree radical scavenger0.01 - 0.1%

Note: The choice of antioxidant must be validated for compatibility with the intended application. Data sourced from general principles of pharmaceutical stabilization.[10]

Appendix B: Detailed Experimental Protocols

Protocol 1: Analytical Purity Check by HPLC

This protocol provides a general method; specific parameters may need optimization for your system.

  • Standard Preparation: Prepare a ~1 mg/mL solution of a trusted reference standard of this compound in methanol.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample to be tested in methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and the sample. Compare the retention times and integrate the peak areas. The appearance of a significant peak corresponding to the more non-polar 6-methylquinoline is a definitive sign of oxidation. Calculate the area percentage to determine purity.

Section 5: References

  • Narkhede, N., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Filo. (n.d.). Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroquinoline to quinoline using PhNO2. Available at: [Link]

  • MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Available at: [Link]

  • ResearchGate. (n.d.). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. Available at: [Link]

  • Fisher Scientific. (n.d.). This compound, 98%. Available at: [Link]

  • ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. Available at: [Link]

  • ACS Publications. (2020). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. Available at: [Link]

  • ResearchGate. (2024). An Alternative Cascade for the Selective Methylation of Catechols and Tetrahydroisoquinolines by O‐Methyltransferases. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Available at: [Link]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: [Link]

  • Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines in biological samples by liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. Available at: [Link]

  • PubMed Central. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Available at: [Link]

  • PubMed Central. (2021). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Available at: [Link]

  • Preprints.org. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Available at: [Link]

  • MDPI. (2022). Tetrahydroisoquinoline N-methyltransferase from Methylotenera Is an Essential Enzyme for the Biodegradation of Berberine in Soil Water. Available at: [Link]

  • PubMed. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Available at: [Link]

  • PubMed Central. (2009). Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability. Available at: [Link]

  • SINOPEG. (n.d.). Quality and Purity: Ensuring Success with 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline HCl. Available at: [Link]

  • PubMed Central. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Available at: [Link]

  • PubMed Central. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Available at: [Link]

Sources

"workup procedures to remove catalysts from 6-Methyl-1,2,3,4-tetrahydroquinoline reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst removal in 6-Methyl-1,2,3,4-tetrahydroquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the efficient and complete removal of catalyst residues from your reaction workups.

Introduction

The synthesis of this compound and its derivatives often involves catalytic hydrogenation or other palladium-catalyzed cross-coupling reactions. While essential for the chemical transformation, residual catalyst, particularly palladium, can compromise the purity, stability, and safety of the final product. Furthermore, regulatory bodies have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs).[1] This guide provides practical, field-proven advice to navigate the common challenges associated with catalyst removal.

Troubleshooting Guide

This section addresses specific issues you may encounter during the catalyst removal process in a question-and-answer format.

Filtration Issues

Question: My filtration of Palladium on Carbon (Pd/C) is extremely slow or has stopped completely. What can I do?

Answer:

Slow filtration of Pd/C is a common issue, often caused by the fine particle size of the catalyst clogging the filter medium. Here’s a systematic approach to troubleshoot this problem:

  • Dilute the Reaction Mixture: Before filtration, dilute the mixture with a suitable solvent. This reduces the viscosity and the concentration of catalyst particles at the filter surface, often significantly improving the flow rate.[2]

  • Optimize the Filter Aid:

    • Celite®: This is the most common filter aid for removing Pd/C.[2] Ensure you are using a proper pad thickness (typically 1-2 cm) over a sintered glass funnel.[2] If the Celite® bed is too thin, fine particles can pass through. If it's too thick or compacted, it can impede flow.

    • Silica Gel: In some cases, a short plug of silica gel can be more effective than Celite®, though it may retain more of your product.[3][4] It's worth a small-scale trial if Celite® filtration fails.

    • Layering Technique: Consider a layered approach. A coarser grade of filter aid at the bottom with a finer grade on top can prevent clogging of the primary filter paper or sintered funnel.

  • Check for Catalyst "Fines": Some batches of Pd/C contain a higher percentage of very fine particles. If you consistently have filtration issues, consider trying a different batch or supplier of the catalyst.

  • Avoid Excessive Vacuum: While counterintuitive, applying a very strong vacuum can sometimes compact the filter cake too much, hindering filtration. Try a gentler vacuum initially.

Question: My filtrate is black or grey, indicating catalyst carry-over. What went wrong and how do I fix it?

Answer:

Black or grey filtrate is a clear sign of catalyst particles passing through your filtration setup. This can happen for several reasons:

  • Inadequate Filter Bed: The Celite® or other filter aid bed may be cracked, too thin, or improperly settled. To remedy this, you can re-filter the solution through a freshly and carefully prepared, thicker filter pad.

  • Wrong Filter Paper Porosity: If using filter paper, ensure the pore size is small enough to retain the catalyst particles.

  • Disturbance of the Filter Cake: Avoid pouring the solution directly onto the filter cake with high velocity, as this can disturb the bed and create channels for the catalyst to pass through. Gently pour the mixture down the side of the funnel.

To salvage the filtrate, you can either re-filter it as described above or consider a secondary purification step like treatment with activated carbon, which can adsorb finely dispersed catalyst particles.[5][6]

Product Contamination and Catalyst Leaching

Question: I've filtered my reaction, but my final product is still contaminated with palladium. What are the possible causes and solutions?

Answer:

Palladium contamination in the final product despite filtration suggests that the palladium is not in a solid, filterable form. This is often due to "leaching," where the metal dissolves into the reaction medium.[7][8][9]

  • Homogeneous Palladium Species: The catalyst may have partially decomposed into soluble palladium species.[7] This is more common with certain catalyst types and reaction conditions (e.g., acidic or basic media, presence of strong ligands).

Solutions for Leached Palladium:

  • Metal Scavengers: These are materials that selectively bind to dissolved metals. They are a highly effective secondary purification step.[10][11][12]

    • Functionalized Silica Gels: Silicas functionalized with thiol or amine groups are very effective at scavenging palladium.[11]

    • Activated Carbon: Stirring the filtrate with activated carbon can effectively adsorb dissolved palladium.[5][6][11][13] The choice and amount of carbon may need to be optimized.

    • Scavenger Resins: Polymer-based resins with metal-chelating functional groups are also a powerful option.[14]

  • Recrystallization: In some cases, recrystallization of the final product can leave the palladium impurities behind in the mother liquor. However, this is not always effective and can sometimes co-crystallize the metal with the product.[11][12]

  • Liquid-Liquid Extraction: If the palladium has formed a salt, it may be possible to remove it with an aqueous wash. The pH of the aqueous phase can be adjusted to optimize this process.[2]

Frequently Asked Questions (FAQs)

Q1: What is the safest way to handle pyrophoric hydrogenation catalysts like Palladium on Carbon (Pd/C)?

A1: Pd/C, especially after use in a hydrogenation reaction, is saturated with hydrogen and can be pyrophoric, meaning it can ignite spontaneously upon contact with air.[15][16][17][18] Always handle with extreme care:

  • Never allow the catalyst to dry on the filter funnel in the open air. [19]

  • Keep the catalyst wet with solvent at all times during and after filtration. [19]

  • Quenching: After filtration, the catalyst on the filter paper should be carefully transferred to a separate container and quenched by slowly adding a high-boiling point solvent like isopropanol, followed by water.[19]

  • Inert Atmosphere: For larger scale reactions, it is best practice to filter the catalyst under a blanket of inert gas like nitrogen or argon.[19]

  • Waste Disposal: Dispose of the quenched catalyst in a dedicated, clearly labeled waste container.

Q2: How can I confirm that all the catalyst has been removed?

A2: Visual inspection is the first step; the solution should be clear and colorless (unless your product is colored). For quantitative analysis, especially in pharmaceutical applications, more sensitive techniques are required:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique that can detect trace amounts of metals down to the parts-per-billion (ppb) level and is a standard method for quantifying residual palladium in APIs.[20][21][22]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Another robust technique for quantifying elemental impurities.[23]

Q3: Celite® vs. Silica Gel for catalyst filtration: What's the difference and which should I use?

A3:

  • Celite® (Diatomaceous Earth): This is primarily a filter aid. It is largely inert and has low affinity for most organic compounds, making it ideal for physically trapping solid particles without significantly adsorbing the product.[4]

  • Silica Gel: This is a polar adsorbent commonly used in chromatography. While it can be used for filtration, it has a higher potential to adsorb your product, especially if the product is polar. This can lead to yield loss.[3][4]

Recommendation: Start with Celite® for routine filtration of heterogeneous catalysts. Only consider silica gel if you have persistent problems with very fine particles and are willing to accept potential yield loss.

Q4: Can I reuse the palladium catalyst?

A4: In many cases, heterogeneous palladium catalysts can be recovered and reused, which is economically and environmentally beneficial. However, the catalyst's activity may decrease with each cycle due to poisoning or structural changes.[24] If you plan to reuse the catalyst, it's crucial to:

  • Carefully recover the catalyst without deactivating it (e.g., by exposure to air when dry).

  • Wash it thoroughly to remove any adsorbed products or byproducts.

  • Test its activity on a small scale before committing to a large-scale reaction.

Experimental Protocols

Protocol 1: Standard Filtration of Pd/C using Celite®
  • Preparation: Place a piece of filter paper in a Büchner funnel that fits your collection flask.

  • Slurry Preparation: In a separate beaker, create a slurry of Celite® in the reaction solvent.

  • Filter Bed Formation: With the vacuum off, pour the Celite® slurry into the Büchner funnel to create an even pad of 1-2 cm thickness.

  • Settling the Bed: Apply a gentle vacuum to remove the solvent and settle the Celite® pad. Ensure the pad is flat and free of cracks.

  • Reaction Mixture Filtration: Turn off the vacuum. Gently pour the reaction mixture onto the Celite® pad.

  • Apply Vacuum: Reapply a gentle vacuum to draw the solution through the filter.

  • Washing: Once the majority of the solution has passed through, gently wash the filter cake with fresh, cold solvent to recover any remaining product.

  • Catalyst Quenching and Disposal: Do not allow the filter cake to dry. Carefully transfer the wet filter cake to a beaker and quench as described in the safety FAQ.

Protocol 2: Removal of Leached Palladium using Activated Carbon
  • Initial Filtration: First, remove the solid catalyst particles by following Protocol 1.

  • Activated Carbon Treatment: To the filtrate, add 5-10 wt% of activated carbon relative to the theoretical product weight.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. The optimal time and temperature may need to be determined empirically.

  • Second Filtration: Filter the mixture through a fresh Celite® pad to remove the activated carbon.

  • Analysis: Analyze the filtrate for residual palladium using an appropriate analytical technique (e.g., ICP-MS).

Data Presentation

Table 1: Comparison of Catalyst Removal Techniques

MethodAdvantagesDisadvantagesTypical Residual Pd Levels
Filtration (Celite®) Simple, fast, and inexpensive for heterogeneous catalysts.Ineffective for leached/dissolved palladium; can be slow with fine particles.>10 ppm (if leaching occurs)
Activated Carbon Effective for removing dissolved palladium; relatively low cost.[11][13]Can adsorb the desired product, leading to yield loss; requires a second filtration step.[11]<1 - 10 ppm[11]
Metal Scavengers (Functionalized Silica/Resin) Highly selective for palladium, resulting in minimal product loss; very effective at reaching low ppm levels.[10][11]Higher cost compared to Celite® or activated carbon; may require optimization of conditions (time, temperature, scavenger amount).[10]<1 ppm
Recrystallization Can be effective if there is a significant solubility difference between the product and the palladium species.Not always effective; can lead to product loss in the mother liquor; may co-crystallize impurities.[11][12]Variable

Visualizations

Decision Tree for Catalyst Removal

CatalystRemovalDecisionTree start Reaction Workup is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Primary Filtration (e.g., Celite®) is_heterogeneous->filtration Yes is_homogeneous Use Metal Scavenger or other purification method (e.g., chromatography) is_heterogeneous->is_homogeneous No filtrate_clear Is the filtrate clear? filtration->filtrate_clear re_filter Re-filter through a new, thicker filter pad filtrate_clear->re_filter No (Black/Grey) analyze_pd Analyze for Residual Palladium (e.g., ICP-MS) filtrate_clear->analyze_pd Yes re_filter->filtration pd_level_ok Is Pd level acceptable? analyze_pd->pd_level_ok scavenger Secondary Treatment: - Metal Scavenger - Activated Carbon pd_level_ok->scavenger No (High Pd) final_product Final Product pd_level_ok->final_product Yes scavenger->filtration is_homogeneous->analyze_pd

Caption: Decision-making workflow for catalyst removal.

Standard Filtration Workflow

FiltrationWorkflow cluster_prep Preparation cluster_filtration Filtration Process cluster_post Post-Filtration prep_funnel Prepare Büchner Funnel and Filter Paper create_pad Create Celite® Pad prep_funnel->create_pad prep_slurry Prepare Celite® Slurry in Solvent prep_slurry->create_pad add_mixture Add Reaction Mixture create_pad->add_mixture apply_vacuum Apply Gentle Vacuum add_mixture->apply_vacuum wash_cake Wash Filter Cake apply_vacuum->wash_cake collect_filtrate Collect Clear Filtrate wash_cake->collect_filtrate quench_catalyst Quench and Dispose of Wet Catalyst wash_cake->quench_catalyst

Caption: Step-by-step workflow for standard catalyst filtration.

References

  • Google Patents. (1994). Method for recovering palladium from waste palladium-carbon catalyst and incinerator system.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Gold Refining & Metal Extraction Forum. (2020). Removal of Pd residues. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Google Patents. (2014). Method for reactivating palladium carbon catalyst.
  • SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved from [Link]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • ACS Omega. (2023). Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. Retrieved from [Link]

  • Reddit. (2013). Is there a decent filtration method other than passing through celite? Retrieved from [Link]

  • ACS Publications. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]

  • Reddit. (2014). How does celite compare to silica? Retrieved from [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • National Academies Press. (n.d.). APPLICATION OF THE GUIDE TO DEVELOPING STANDARD OPERATING PROCEDURES. In Chemical Laboratory Safety and Security. Retrieved from [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • ACS Publications. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2000). Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. Retrieved from [Link]

  • ResearchGate. (2025). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Retrieved from [Link]

  • Biotage. (2023). Which sorbents work best for dry loading flash column chromatography samples? Retrieved from [Link]

  • Chalmers University of Technology. (2019). An efficient leaching of palladium from spent catalysts through oxidation with Fe(III). Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

  • 911Metallurgist. (2017). Palladium Leaching in Ammonia. Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction? Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Retrieved from [Link]

  • Refining Community. (2011). Troubleshooting Hydrotreater Performance: Part I. Retrieved from [Link]

  • Sci-Hub. (2010). Palladium catalysts deposited on silica materials: Comparison of catalysts based on mesoporous and amorphous supports in Heck reaction. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]

  • Scribd. (n.d.). Safe Handling of Pyrophoric Solids. Retrieved from [Link]

  • RSC Publishing. (2025). Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. Retrieved from [Link]

  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Technical Guide: 6-Methyl-1,2,3,4-tetrahydroquinoline vs. Substituted Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-1,2,3,4-tetrahydroquinoline (6-Me-THQ) represents a critical scaffold in two distinct high-value sectors: Liquid Organic Hydrogen Carriers (LOHC) and medicinal chemistry.[1][2] While the unsubstituted 1,2,3,4-tetrahydroquinoline (THQ) serves as the baseline, the introduction of a methyl group at the C6 position alters the electronic density of the aromatic ring and the lipophilicity of the molecule without introducing the steric hindrance associated with C2- or C8-substitution.

This guide objectively compares 6-Me-THQ against key alternatives—specifically Unsubstituted THQ (Baseline), 2-Methyl-THQ (Steric Comparator), and 6-Nitro-THQ (Electronic Comparator)—to elucidate its performance in catalytic hydrogenation/dehydrogenation cycles and biological binding efficiency.[1][2]

Part 1: Physicochemical & Reactivity Profile[1][2]

The C6-methyl group functions as a weak electron-donating group (EDG) via induction/hyperconjugation.[1][2] This increases the electron density on the nitrogen atom compared to the unsubstituted or electron-deficient analogues, affecting both basicity and coordination strength with metal catalysts (Ru, Pd).[1]

Table 1: Comparative Physicochemical Metrics[1][2][3]
Property6-Methyl-THQ THQ (Unsubstituted) 2-Methyl-THQ 6-Nitro-THQ
Molecular Weight 147.22 g/mol 133.19 g/mol 147.22 g/mol 178.19 g/mol
Electronic Effect Weak Donor (EDG)NeutralWeak Donor (EDG)Strong Acceptor (EWG)
Steric Hindrance (N-site) LowLowHigh (Proximal to N)Low
Predicted pKa (Conj.[1][2] Acid) ~5.2 (More Basic)5.03~5.0~1.0 (Weak Base)
Lipophilicity (cLogP) ~2.72.1~2.62.2
LOHC H2 Capacity (Gravimetric) 5.4 wt%6.0 wt%5.4 wt%N/A (Stability issues)

Key Insight: 6-Me-THQ retains the "clean" catalyst accessibility of THQ while offering modulated electronics.[1][2] In contrast, 2-Methyl-THQ suffers from steric clash with catalyst surfaces (e.g., Pt/C or Ru/Al2O3) during the adsorption phase of hydrogenation, significantly slowing reaction kinetics despite similar electronics.[1]

Part 2: Application Case Study – Liquid Organic Hydrogen Carriers (LOHC)

In the energy sector, N-heterocycles are superior to pure hydrocarbons (like toluene/methylcyclohexane) because the presence of nitrogen lowers the enthalpy of dehydrogenation (


), allowing hydrogen release at lower temperatures.
Mechanism of Action

The storage cycle involves the reversible hydrogenation of the aromatic precursor (6-Methylquinoline) to the saturated form (6-Me-THQ).[1]

LOHC_Cycle cluster_0 Hydrogen Lean (Discharged) cluster_1 Hydrogen Rich (Charged) Q 6-Methylquinoline (Aromatic) THQ 6-Methyl-THQ (Saturated) Q->THQ + 2 H2 Exothermic (Catalyst: Ru/Al2O3) THQ->Q - 2 H2 Endothermic (Catalyst: Pd/C, >180°C)

Figure 1: The reversible hydrogenation cycle of 6-Methylquinoline/6-Me-THQ for hydrogen storage.

Performance Comparison
  • Gravimetric Density: 6-Me-THQ (5.4 wt%) is lower than unsubstituted THQ (6.0 wt%) due to the "dead weight" of the methyl carbon.[1][2]

  • Liquid Range: 6-Me-THQ has a higher boiling point and lower melting point than many solid carbazole-based LOHCs, ensuring it remains liquid during transport in varied climates.[1][2]

  • Dehydrogenation Kinetics:

    • 6-Me-THQ vs. THQ: The electron-donating methyl group stabilizes the electron-deficient transition state during oxidative dehydrogenation.[1][2] Consequently, 6-Me-THQ often releases hydrogen faster than unsubstituted THQ under identical Pd-catalyzed conditions.[1][2]

    • 6-Me-THQ vs. 2-Me-THQ: 2-Me-THQ exhibits slower dehydrogenation rates.[1][2] The methyl group at the C2 position sterically hinders the adsorption of the nitrogen lone pair onto the metal catalyst surface, which is the requisite first step for C-H activation.

Part 3: Synthetic Protocols & Biological Relevance[1][2][4][5]

Synthesis Pathway: Selective Hydrogenation

The challenge in synthesizing 6-Me-THQ is preventing over-reduction to the decahydroquinoline (fully saturated) analog or hydrogenolysis of the C-N bond.[1]

Synthesis_Path cluster_main Target Reaction (Kinetic Control) Start 6-Methylquinoline Product 6-Methyl-1,2,3,4-THQ (Target) Start->Product H2 (40 bar), Ru/C MeOH, 80°C OverRed 6-Methyldecahydroquinoline (Impurity) Product->OverRed Excess H2, High T (>120°C) RingOpen Ring Opening (Side Product) Product->RingOpen Acidic conditions High T

Figure 2: Selective hydrogenation pathway showing kinetic control required to avoid over-reduction.

Experimental Protocol 1: Selective Synthesis of 6-Me-THQ

Objective: Synthesize 6-Me-THQ from 6-methylquinoline with >98% selectivity (avoiding decahydro- derivatives).

Reagents:

  • Substrate: 6-Methylquinoline (1.0 eq)[1][2]

  • Catalyst: 5 wt% Ru/C (0.5 mol% loading)

  • Solvent: Methanol (anhydrous)[1]

  • Gas: Hydrogen (H2)[1][3]

Step-by-Step Workflow:

  • Loading: In a high-pressure stainless steel autoclave, charge 6-methylquinoline (10 mmol) and Ru/C catalyst (200 mg). Add 15 mL of Methanol.

  • Purging: Seal the autoclave. Purge with N2 (3x) to remove oxygen, then purge with H2 (3x).[1][2]

  • Pressurization: Pressurize the reactor to 40 bar (580 psi) with H2.

    • Note: Lower pressures (<10 bar) favor partial hydrogenation but significantly reduce rate.[1][2] 40 bar is optimal for Ru catalysts.[1][2]

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm).

    • Critical Control Point: Do not exceed 100°C. Temperatures >120°C promote the hydrogenation of the benzene ring, leading to the decahydro- impurity.[1]

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 2–4 hours.[1][2]

  • Workup: Cool to room temperature. Depressurize carefully. Filter the catalyst through a Celite pad.[1][2] Concentrate the filtrate under reduced pressure.

  • Validation: Analyze via GC-MS. Target m/z = 147.[1][2] Look for absence of m/z = 153 (Decahydro).[1][2]

Experimental Protocol 2: Comparative Dehydrogenation Assay (LOHC Test)

Objective: Compare H2 release rates between 6-Me-THQ and Unsubstituted THQ.

Reagents:

  • Substrates: 6-Me-THQ and THQ (separate runs).[1][2]

  • Catalyst: 5 wt% Pd/Al2O3.[1][2]

Step-by-Step Workflow:

  • Setup: Use a three-neck round-bottom flask connected to a water-displacement gas burette or a mass flow meter.[1][2]

  • Loading: Add 20 mmol of substrate and 1.0 mol% Pd catalyst.

  • Heating: Heat the mixture to 190°C (reflux conditions) under ambient pressure.

  • Measurement: Record the volume of H2 evolved over time (0 to 180 mins).

  • Data Analysis: Plot Volume (mL) vs. Time (min).

    • Expected Result: 6-Me-THQ should show a steeper initial slope (faster kinetics) compared to THQ due to the electron-donating effect facilitating the initial oxidative addition step on the Pd surface.[1][2]

References

  • Wang, N., et al. (2021).[1][2] "Heterogeneous Hydrogenation of Quinoline Derivatives: Catalyst Selectivity and Substituent Effects." Synthesis, 54, 629–642.[1][2]

  • Verevkin, S. P., et al. (2021).[1][2] "Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers." Energies, 14(11), 3120.[1][2]

  • Eblagon, K. M., et al. (2016).[1][2] "Study of the hydrogenation of 6-methylquinoline and its reversibility for hydrogen storage." International Journal of Hydrogen Energy, 41(36), 16129-16134.[1][2]

  • PubChem. (2024).[1][2] "this compound Compound Summary." National Library of Medicine.[1][2]

  • Cui, X., et al. (2013).[1][2] "Highly Selective Hydrogenation of Quinolines using a Reusable Ruthenium Catalyst." Green Chemistry, 15, 1185-1190.[1][2]

Sources

Comparative Validation Guide: HPLC Purity Analysis of 6-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 6-Methyl-1,2,3,4-tetrahydroquinoline (6-MTHQ) .

6-MTHQ is a critical intermediate in the synthesis of pharmaceutical dyes, antioxidants, and bioactive heterocyclic compounds.[1] Its analysis presents specific chromatographic challenges due to its secondary amine functionality (pKa ~5.0) and the coexistence of structurally similar aromatic impurities (e.g., 6-methylquinoline).[1]

We compare two distinct separation strategies:

  • Method A (The Standard): C18 Stationary Phase with Acidic Phosphate Buffer.

  • Method B (The Alternative): Phenyl-Hexyl Stationary Phase with Methanol/Formate.

Key Finding: While Method A provides robust retention, Method B (Phenyl-Hexyl) demonstrates superior resolution (


) of the fully aromatic oxidized impurity, driven by orthogonal 

-

selectivity mechanisms.[1]

Chemical Context & Analytical Challenges

To validate a method effectively, one must understand the molecule's behavior in solution.[1]

  • Basicity & Tailing: 6-MTHQ acts as an

    
    -alkyl aniline derivative.[1] At neutral pH, it is hydrophobic; at low pH (typical for RP-HPLC), the nitrogen is protonated (
    
    
    
    ).[1] This cationic form interacts strongly with residual silanols on silica columns, leading to peak tailing.[1]
  • Impurity Profile: The primary impurity is often the oxidized precursor, 6-methylquinoline .[1] Standard C18 columns separate these based solely on hydrophobicity. However, since the methyl group dominates hydrophobicity in both, their elution windows often overlap.[1]

Separation Mechanism Visualization

The following diagram illustrates the mechanistic difference between the two methods.

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte Analyte: 6-MTHQ (Saturated Ring) C18_Phase C18 Ligand (Hydrophobic) Analyte->C18_Phase Van der Waals (Strong) Phenyl_Phase Phenyl-Hexyl Ligand (Pi-Active) Analyte->Phenyl_Phase Hydrophobic (Moderate) Impurity Impurity: 6-Methylquinoline (Fully Aromatic) Impurity->C18_Phase Van der Waals (Strong) Impurity->Phenyl_Phase Pi-Pi Stacking (Specific & Strong)

Figure 1: Mechanistic comparison.[1] Method B exploits the electron-deficient aromatic ring of the impurity for enhanced retention, creating a larger separation window.[1]

Experimental Design: The Alternatives

Method A: The "Workhorse" (C18)

Designed for robustness and transferability.[2]

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .[1]
    
  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Rationale: Low pH suppresses silanol ionization, reducing tailing.[1] ACN provides sharp peaks and low backpressure.

Method B: The "Specialist" (Phenyl-Hexyl)

Designed for selectivity and MS-compatibility.[1]

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl),

    
    .[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Rationale: Methanol promotes

    
    -
    
    
    
    interactions between the stationary phase and the aromatic impurity. Formic acid makes the method compatible with Mass Spectrometry (LC-MS).[1]

Validation Workflow (ICH Q2 R2)

The validation process follows the lifecycle approach mandated by ICH Q2(R2).[3]

ValidationWorkflow cluster_Protocol Validation Execution (ICH Q2) Start Method Development (Selectivity Optimization) PreVal Pre-Validation (System Suitability Check) Start->PreVal Spec Specificity (Impurity Spiking) PreVal->Spec Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Recovery Studies) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (pH, Flow, Temp) Prec->Rob Report Final Validation Report & SOP Generation Rob->Report

Figure 2: Validation lifecycle ensuring the method is "fit for purpose."

Comparative Performance Data

The following data summarizes the performance of both methods when analyzing a spiked sample containing 0.1% 6-methylquinoline.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (6-MTHQ) 5.2 min6.8 minMethod B shows higher retention due to MeOH viscosity and interaction.[1]
Resolution (

)
1.84.2 Critical: Phenyl-Hexyl separates the aromatic impurity significantly better.
Tailing Factor (

)
1.31.1Method B (Formic/MeOH) yields sharper symmetry for this amine.
LOD (S/N = 3) 0.05 µg/mL0.08 µg/mLMethod A is slightly more sensitive due to ACN's lower UV cutoff.
MS Compatibility No (Phosphate)Yes (Volatile)Method B is preferred for impurity identification.

Detailed Experimental Protocols

Protocol 1: Standard Solution Preparation

This system is self-validating: The linearity curve acts as a system check.[1]

  • Stock Solution (1.0 mg/mL): Weigh 50.0 mg of 6-MTHQ Reference Standard into a 50 mL volumetric flask. Dissolve in 50:50 Water:Methanol.

  • Impurity Stock (0.1 mg/mL): Weigh 10.0 mg of 6-methylquinoline into a 100 mL flask.

  • System Suitability Solution: Transfer 5.0 mL of Stock and 1.0 mL of Impurity Stock into a 50 mL flask. Dilute to volume. (Contains 100 µg/mL Analyte + 2 µg/mL Impurity).

Protocol 2: Linearity & Range
  • Prepare 5 calibration standards from the Stock Solution covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each in triplicate.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Protocol 3: Robustness (The "Stress Test")

Intentionally vary parameters to prove reliability.

  • Flow Rate:

    
     mL/min.
    
  • Column Temp:

    
    C.
    
  • Wavelength:

    
     nm.
    
  • Observation: Ensure Resolution (

    
    ) remains 
    
    
    
    (Method B) or
    
    
    (Method A) under all conditions.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. (n.d.).[5] Compound Summary: this compound (CID 66678).[1][5] National Library of Medicine. [Link][1]

  • Chromatography Online. (2008). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

A Comparative Analysis of the Biological Activities of 6-Methyl-1,2,3,4-tetrahydroquinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities. The introduction of a simple methyl group to the benzene ring of this scaffold can significantly influence its pharmacological profile. This guide provides a comprehensive, data-driven comparison of the biological activities of the positional isomers of methyl-1,2,3,4-tetrahydroquinoline, with a particular focus on the 6-methyl isomer and its counterparts. We will delve into their anticancer, antioxidant, and antimicrobial properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of their structure-activity relationships (SAR).

The Critical Influence of Methyl Group Position on Bioactivity

The seemingly subtle shift in the position of a methyl group on the aromatic ring of the 1,2,3,4-tetrahydroquinoline core can lead to profound differences in biological activity. This phenomenon, known as positional isomerism, alters the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Understanding these nuances is paramount for the rational design of more potent and selective therapeutic agents. This guide will explore the known biological activities of the 5-, 6-, 7-, and 8-methyl-1,2,3,4-tetrahydroquinoline isomers, highlighting how the methyl group's location dictates their efficacy.

Comparative Anticancer Activity

Derivatives of 1,2,3,4-tetrahydroquinoline have shown considerable promise as anticancer agents.[1] The position of the methyl substituent on the tetrahydroquinoline ring has been shown to be a key determinant of cytotoxic activity.

In Vitro Cytotoxicity Data

To provide a framework for future comparative studies, the following table outlines the kind of data required for a robust comparison.

Table 1: Comparative Anticancer Activity of Methyl-1,2,3,4-tetrahydroquinoline Isomers (Hypothetical Data)

IsomerCancer Cell LineIC50 (µM)
5-Methyl-1,2,3,4-tetrahydroquinoline MCF-7 (Breast)Data not available
A549 (Lung)Data not available
6-Methyl-1,2,3,4-tetrahydroquinoline MCF-7 (Breast)Data not available
A549 (Lung)Data not available
7-Methyl-1,2,3,4-tetrahydroquinoline MCF-7 (Breast)Data not available
A549 (Lung)Data not available
8-Methyl-1,2,3,4-tetrahydroquinoline MCF-7 (Breast)Data not available
A549 (Lung)Data not available

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The causality behind these anticipated differences lies in how the methyl group's position influences factors such as lipophilicity, which affects cell membrane permeability, and the electronic environment of the aromatic ring, which can impact interactions with target enzymes or receptors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methyl-1,2,3,4-tetrahydroquinoline isomers. Treat the cells with these various concentrations and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Isomers A->B 24h Incubation C Add MTT Reagent B->C 48-72h Incubation D Incubate (Formation of Formazan) C->D 3-4h Incubation E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F

Caption: Workflow for determining the cytotoxicity of methyl-1,2,3,4-tetrahydroquinoline isomers using the MTT assay.

Comparative Antioxidant Activity

The 1,2,3,4-tetrahydroquinoline scaffold is known to possess antioxidant properties, primarily due to the hydrogen-donating ability of the N-H group. The position of the electron-donating methyl group on the aromatic ring can further modulate this activity by influencing the stability of the resulting radical.

In Vitro Antioxidant Capacity

A direct comparison of the antioxidant capacity of the four methyl-substituted isomers would likely reveal significant differences. The electron-donating nature of the methyl group can enhance the antioxidant activity by stabilizing the radical formed after hydrogen donation. This effect is expected to be more pronounced when the methyl group is at the ortho or para position (C6 or C8) to the nitrogen-containing ring.

Table 2: Comparative Antioxidant Capacity of Methyl-1,2,3,4-tetrahydroquinoline Isomers (Hypothetical Data)

IsomerDPPH Scavenging Activity (IC50, µg/mL)ORAC Value (µmol TE/g)
5-Methyl-1,2,3,4-tetrahydroquinoline Data not availableData not available
This compound Data not availableData not available
7-Methyl-1,2,3,4-tetrahydroquinoline Data not availableData not available
8-Methyl-1,2,3,4-tetrahydroquinoline Data not availableData not available

DPPH: 2,2-diphenyl-1-picrylhydrazyl, a stable free radical used to measure antioxidant activity. ORAC: Oxygen Radical Absorbance Capacity, a method that measures the antioxidant scavenging activity against peroxyl radicals. TE: Trolox Equivalents.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used and straightforward method for evaluating the free radical scavenging ability of compounds.[3]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare various concentrations of the methyl-1,2,3,4-tetrahydroquinoline isomers in methanol.

  • Reaction Mixture: Add a small volume of each isomer concentration to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

DPPH_Assay_Workflow A Prepare DPPH and Isomer Solutions B Mix Isomer with DPPH Solution A->B C Incubate in the Dark B->C 30 min D Measure Absorbance at 517 nm C->D E Calculate Scavenging Activity D->E

Caption: Workflow for assessing the antioxidant activity of methyl-1,2,3,4-tetrahydroquinoline isomers using the DPPH assay.

Comparative Antimicrobial Activity

Quinoline and its derivatives have a long history as effective antimicrobial agents.[4] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. The lipophilicity and electronic properties conferred by the methyl group and its position can influence the compound's ability to penetrate bacterial cell walls and interact with these targets.

In Vitro Antimicrobial Susceptibility

A comparative study of the antimicrobial activity of the methyl-substituted isomers against a panel of Gram-positive and Gram-negative bacteria would be highly informative. It is hypothesized that the isomers will exhibit varying degrees of potency, with lipophilicity playing a significant role in their effectiveness against different bacterial species.

Table 3: Comparative Antimicrobial Activity of Methyl-1,2,3,4-tetrahydroquinoline Isomers (Hypothetical Data)

IsomerStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
5-Methyl-1,2,3,4-tetrahydroquinoline Data not availableData not available
This compound Data not availableData not available
7-Methyl-1,2,3,4-tetrahydroquinoline Data not availableData not available
8-Methyl-1,2,3,4-tetrahydroquinoline Data not availableData not available

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Isomer Solutions: Prepare stock solutions of the methyl-1,2,3,4-tetrahydroquinoline isomers and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the isomer at which no visible bacterial growth is observed.

MIC_Determination_Workflow A Serial Dilution of Isomers in 96-well Plate B Inoculate with Standardized Bacteria A->B C Incubate at 37°C B->C 18-24h D Observe for Growth and Determine MIC C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of methyl-1,2,3,4-tetrahydroquinoline isomers.

Conclusion and Future Directions

While the existing literature strongly suggests that the positional isomerism of the methyl group on the 1,2,3,4-tetrahydroquinoline scaffold significantly impacts its biological activity, a comprehensive, direct comparative study remains a critical knowledge gap. The data and protocols presented in this guide are intended to provide a framework for such investigations.

Future research should focus on the synthesis and parallel evaluation of 5-, 6-, 7-, and 8-methyl-1,2,3,4-tetrahydroquinoline under standardized assay conditions. This will enable the generation of robust, comparable data on their anticancer, antioxidant, and antimicrobial properties. Such studies will not only elucidate the structure-activity relationships of this important class of compounds but also pave the way for the development of more potent and selective therapeutic agents.

References

A comprehensive list of references will be provided upon the availability of direct comparative studies. The current understanding is based on the collective knowledge from studies on variously substituted tetrahydroquinoline and tetrahydroisoquinoline derivatives.

Sources

A Comparative Guide to the Cross-Reactivity of 6-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide range of biologically active compounds.[1] Derivatives of this heterocyclic motif have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2][3][4][5] Specifically, the 6-Methyl-1,2,3,4-tetrahydroquinoline core offers a versatile platform for synthetic modification, leading to compounds with potential therapeutic applications.

However, a critical aspect of drug development is ensuring the specificity of a candidate molecule for its intended biological target. Cross-reactivity, the unintended interaction of a compound with proteins other than the primary target, can lead to off-target effects, toxicity, and reduced therapeutic efficacy.[6] This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of this compound derivatives, offering experimental insights and data-driven approaches for researchers, scientists, and drug development professionals.

The Imperative of Selectivity Profiling

The therapeutic promise of THQ derivatives is vast, with various analogs targeting a range of proteins from kinases to G protein-coupled receptors.[2][7] For instance, certain THQ derivatives have been investigated as potent inhibitors of the mTOR pathway, a crucial regulator of cell growth, making them attractive anticancer candidates.[3] Others have shown potential in neurodegenerative diseases by mitigating oxidative stress.[5]

This broad bioactivity underscores the necessity of comprehensive cross-reactivity studies. A derivative designed as a selective kinase inhibitor might inadvertently interact with other kinases or unrelated enzymes, complicating its pharmacological profile. Understanding and quantifying these off-target interactions is paramount for advancing a compound from a promising lead to a viable clinical candidate.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach combining computational and experimental techniques is essential for a thorough evaluation of selectivity.

In Silico (Computational) Screening

Before committing to resource-intensive wet lab experiments, computational models can predict potential off-target interactions, allowing for early-stage prioritization of compounds.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. By docking 6-methyl-THQ derivatives against a library of known protein structures, researchers can identify potential unintended binding partners. For example, a derivative designed for an mTOR active site could be docked against other PI3K-family kinases to predict cross-reactivity.[3][7]

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. By comparing the pharmacophore of a THQ derivative with those of known ligands for various targets, potential cross-reactivities can be flagged.

In Vitro Experimental Profiling

Experimental validation is the gold standard for confirming and quantifying cross-reactivity.

  • Broad-Panel Kinase Screening: Given that many signaling pathways involve kinases, screening THQ derivatives against a large panel of kinases is a common and informative first step. These assays typically measure the inhibition of kinase activity at a fixed concentration of the test compound (e.g., 1 or 10 µM). The results provide a "selectivity score," highlighting which kinases are most potently inhibited.[8]

  • Competitive Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. They involve competing the test compound against a radiolabeled or fluorescently-labeled ligand known to bind to the target. By running these assays across a panel of receptors (e.g., GPCRs, ion channels), a comprehensive cross-reactivity profile can be established.

  • Enzyme Inhibition Assays: For derivatives targeting a specific enzyme, their activity should be tested against a panel of related enzymes (e.g., different proteases or hydrolases) to ensure selectivity. These assays directly measure the reduction in enzyme activity in the presence of the inhibitor, allowing for the determination of IC50 values.

The workflow for a comprehensive cross-reactivity assessment is a systematic process of elimination and confirmation.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Validation Compound 6-Methyl-THQ Derivative Library Docking Molecular Docking (Panel of Off-Targets) Compound->Docking Pharm Pharmacophore Modeling Compound->Pharm Kinase Broad Kinase Panel Screen (e.g., 200+ kinases) Docking->Kinase Prioritize Hits Receptor Receptor Binding Assays (e.g., GPCR panel) Pharm->Receptor Prioritize Hits Analysis Data Analysis (IC50/Ki Determination) Kinase->Analysis Receptor->Analysis Enzyme Enzyme Inhibition Assays Enzyme->Analysis SAR Structure-Selectivity Relationship (SSR) Analysis->SAR Cellular Cell-Based Functional Assays (On- vs. Off-Target Effects) Analysis->Cellular Final Selection of Selective Lead Compound SAR->Final Cellular->Final

Caption: Workflow for assessing cross-reactivity of 6-Methyl-THQ derivatives.

Comparative Data Analysis

To objectively compare the selectivity of different derivatives, quantitative data must be systematically organized. The table below presents a hypothetical comparison of three 6-Methyl-THQ derivatives designed as inhibitors of mTOR. The data illustrates how selectivity can vary even with minor structural modifications.

Derivative IDPrimary TargetIC50 (nM) vs. Primary TargetOff-Target 1: PI3Kα IC50 (nM)Off-Target 2: DNA-PK IC50 (nM)Selectivity Ratio (PI3Kα/mTOR)
THQ-Me-01 mTOR1545>10,0003
THQ-Me-02 mTOR252,500>10,000100
THQ-Me-03 mTOR8128501.5

Data is hypothetical and for illustrative purposes only.

From this comparison, THQ-Me-02 emerges as the most selective compound against PI3Kα, a closely related kinase, despite being slightly less potent against mTOR than THQ-Me-03. THQ-Me-03, while highly potent, shows significant cross-reactivity with PI3Kα, making it a less desirable candidate for selective mTOR inhibition. This type of analysis is crucial for guiding structure-activity relationship (SAR) studies to optimize for selectivity.

The consequences of such cross-reactivity can be visualized in the context of cellular signaling.

Signaling_Pathway cluster_0 Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K mTORC1 mTORC1 PI3K->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth DNAPK DNA-PK DNARepair DNA Damage Repair DNAPK->DNARepair THQ_Derivative THQ Derivative THQ_Derivative->mTORC1 Intended Inhibition THQ_Derivative->DNAPK Cross-Reactivity

Caption: Impact of cross-reactivity on distinct signaling pathways.

Experimental Protocol: Radioligand Binding Assay for GPCR Cross-Reactivity

This protocol provides a standardized method for assessing the binding of 6-Methyl-THQ derivatives to a panel of G-Protein Coupled Receptors (GPCRs).

Objective: To determine the binding affinity (Ki) of test compounds for a selected GPCR by measuring their ability to displace a specific high-affinity radioligand.

Materials:

  • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-dopamine for dopamine receptors)

  • Test 6-Methyl-THQ derivatives, dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates (e.g., Millipore MultiScreenHTS-FB)

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Compound Preparation: Perform serial dilutions of the 6-Methyl-THQ derivatives in the assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Plate Setup:

    • To each well of the 96-well filter plate, add 50 µL of assay buffer.

    • Add 25 µL of the diluted test compound or control.

    • For total binding wells, add 25 µL of assay buffer.

    • For non-specific binding wells, add 25 µL of the non-specific binding control.

  • Radioligand Addition: Add 25 µL of the radioligand (at a concentration close to its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the cell membrane preparation to each well. The amount of membrane protein per well should be optimized beforehand.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Place the filter plate on a vacuum manifold and apply vacuum to separate the bound from unbound radioligand. Wash the wells rapidly 3-5 times with ice-cold assay buffer.

  • Scintillation Counting: Allow the filters to dry completely. Add 200 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The therapeutic potential of this compound derivatives is undeniable, but realizing this potential hinges on a rigorous understanding of their selectivity. A systematic approach to evaluating cross-reactivity, integrating both computational predictions and robust experimental profiling, is non-negotiable in modern drug discovery. The methodologies outlined in this guide provide a framework for objectively comparing derivatives and selecting candidates with the most favorable selectivity profiles for further development.

Future efforts should focus on expanding screening panels to include a wider diversity of protein targets and leveraging chemoproteomic approaches for unbiased identification of off-targets in a cellular context. By prioritizing selectivity early in the discovery pipeline, the scientific community can more efficiently translate the promise of the tetrahydroquinoline scaffold into safe and effective medicines.

References

  • BenchChem.
  • BenchChem. This compound.
  • ACS Omega.
  • Inventi Rapid: Pharm Tech. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
  • ResearchGate.
  • ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
  • J-Stage. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)
  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • MDPI.
  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC.
  • PubChem. This compound | C10H13N | CID 66678.
  • MDPI. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease.
  • Thermo Fisher Scientific. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals.
  • PMC. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • PMC. Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity.
  • ResearchGate. High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin.
  • PubMed. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER.
  • ResearchGate. Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.
  • Taylor & Francis Online.
  • NCBI Bookshelf. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease.
  • New Journal of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.
  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier.
  • PMC. Computational Modeling of Kinase Inhibitor Selectivity.
  • ResearchGate.

Sources

"structure-activity relationship (SAR) studies of 6-Methyl-1,2,3,4-tetrahydroquinoline analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for C6-Methylation

In the optimization of 1,2,3,4-tetrahydroquinoline (THQ) pharmacophores, the C6 position—para to the nitrogen atom—represents a critical vector for modulating physicochemical properties without compromising the steric integrity of the nitrogen binding motif.

This guide analyzes 6-Methyl-1,2,3,4-tetrahydroquinoline (6-Me-THQ) , comparing its structure-activity relationship (SAR) profile against unsubstituted, halogenated, and fully aromatic analogs. While the parent THQ scaffold is a "privileged structure" in medicinal chemistry—found in antitumor, antimalarial, and anticonvulsant agents—the 6-methyl analog offers a distinct advantage: it enhances lipophilicity (LogP) and metabolic stability while maintaining the electronic density required for N1-interaction.

Key Differentiators
Feature6-Methyl-1,2,3,4-THQ6-Chloro-1,2,3,4-THQ1,2,3,4-THQ (Parent)
Electronic Effect Inductive Donor (+I)Inductive Withdrawer (-I)Neutral
N1 Basicity Slightly IncreasedDecreasedBaseline
Metabolic Fate Benzylic oxidation riskDehalogenation riskAromatic hydroxylation
Primary Utility Hydrophobic pocket fillingBioisostere for MethylScaffold Baseline

Mechanistic SAR Analysis

The biological activity of 6-Me-THQ is governed by three primary structural factors. Understanding these allows researchers to predict efficacy in targets such as androgen receptors (AR) , bromodomains , or microbial efflux pumps .

The C6-Substitution Effect (Para-Position)

The 6-position is electronically coupled to the N1-amine.

  • Methyl Group (+I Effect): The methyl group donates electron density into the aromatic ring. This slightly increases the pKa of the N1 nitrogen, making it a better hydrogen bond acceptor/donor in the binding pocket compared to electron-deficient analogs (e.g., 6-Fluoro).

  • Hydrophobic Interaction: In targets like the Estrogen Receptor (ER) or AR , the binding pocket often contains a hydrophobic sub-pocket (Phe, Leu residues). The 6-methyl group provides a +0.5 LogP shift, improving van der Waals contacts compared to the 6-H parent.

Saturation: Tetrahydroquinoline vs. Quinoline

The reduction of the pyridine ring (C2-C3-C4) induces a conformational shift from planar (Quinoline) to a "half-chair" or "twisted" conformation (THQ).

  • Impact: This sp3 character allows the molecule to escape "flatland," improving solubility and allowing specific stereochemical interactions that fully aromatic quinolines cannot achieve.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for modifying the THQ scaffold.

SAR_Logic cluster_6Me 6-Methyl Effect Core THQ Scaffold (1,2,3,4-tetrahydroquinoline) Pos6 C6 Position (Para to N) Core->Pos6 Substitution PosN1 N1 Position (Amine) Core->PosN1 Functionalization Outcome Biological Activity Pos6->Outcome Lipophilicity (Me) vs Electronic w/d (Cl) Me_Node 6-Methyl Group Pos6->Me_Node PosN1->Outcome H-Bond Donor vs Prodrug Capping Effect1 Increased LogP (Membrane Permeability) Me_Node->Effect1 Effect2 Steric Bulk (Fills Hydrophobic Pocket) Me_Node->Effect2 Effect2->Outcome

Figure 1: SAR Decision Matrix for THQ derivatives. The 6-Methyl group specifically targets lipophilicity and hydrophobic pocket occupancy.

Comparative Performance Data

The following data summarizes the physicochemical and biological profiles of 6-Methyl-THQ analogs. Data is aggregated from general medicinal chemistry literature regarding THQ derivatives [1][3].[1]

Table 1: Physicochemical Profile Comparison
Property6-Methyl-1,2,3,4-THQ6-Chloro-1,2,3,4-THQ1,2,3,4-THQ
Molecular Weight 147.22 g/mol 167.64 g/mol 133.19 g/mol
CLogP (Approx) 2.652.852.15
Topological Polar Surface Area 12.0 Ų12.0 Ų12.0 Ų
H-Bond Donors 111
Rotatable Bonds 000
Lipinski Compliance YesYesYes
Table 2: Biological Activity Zones (Representative)

Note: Activity values are generalized from THQ scaffold studies in antimicrobial and receptor modulation contexts.

Therapeutic Target6-Methyl Analog Performance6-Chloro Analog PerformanceMechanistic Insight
Antimicrobial (S. aureus) High Potency. The methyl group aids penetration of bacterial cell walls.Moderate. High lipophilicity but potential toxicity issues.Lipophilicity correlates with Gram-positive efficacy [4].
Androgen Receptor (AR) Preferred. Mimics the steroid backbone methyls.Variable. Halogen bond can be beneficial, but size differs.Steric fit in the ligand-binding domain (LBD) is critical.
Antioxidant Capacity Moderate. Methyl is electron-donating, stabilizing radical cation.Low. Electron withdrawal destabilizes the radical cation intermediate.N-H bond dissociation energy is key.

Experimental Protocols

To ensure reproducibility, we recommend the Catalytic Hydrogenation route for bulk synthesis and the Povarov Reaction for creating diverse libraries.

Protocol A: Selective Hydrogenation of 6-Methylquinoline

This method is preferred for generating the core scaffold with high atom economy [6].

Reagents:

  • Substrate: 6-Methylquinoline (CAS 91-62-3)

  • Catalyst: PtO2 (Adams' catalyst) or Ru/C

  • Solvent: Acetic Acid or Methanol

  • Hydrogen Source: H2 gas (balloon or Parr shaker)

Workflow:

  • Dissolution: Dissolve 10 mmol of 6-Methylquinoline in 20 mL of glacial acetic acid.

  • Catalyst Addition: Add 5 mol% PtO2 carefully under inert atmosphere (Argon).

  • Hydrogenation: Purge with H2 gas. Agitate at room temperature under 40 psi H2 pressure for 4-6 hours.

    • Critical Check: Monitor reaction via TLC (Hexane:EtOAc 8:2). The product (THQ) will be less polar and fluorescent under UV compared to the starting quinoline.

  • Workup: Filter catalyst through Celite. Neutralize filtrate with NaHCO3 (aq). Extract with Dichloromethane (DCM).

  • Purification: Flash column chromatography is rarely needed if conversion is quantitative; recrystallize from Ethanol if necessary.

Protocol B: Povarov Reaction (Library Generation)

Used when the 6-methyl group is part of a more complex substituted system [5].

Workflow:

  • Combine p-Toluidine (provides the 6-Me), Benzaldehyde , and Electron-rich Olefin (e.g., vinyl ether).[2]

  • Catalyst: 10 mol%

    
     or 
    
    
    
    .
  • Solvent: Acetonitrile (MeCN).

  • Stir at ambient temperature for 12 hours.

  • Yields 2,4-substituted-6-methyl-THQ derivatives.

Visualization of Synthesis Workflow

Synthesis_Flow Start Starting Material: 6-Methylquinoline Process Catalytic Hydrogenation (H2, PtO2, AcOH) Start->Process Dissolution Intermediate Transition State: Partial Reduction Process->Intermediate 40 psi, 25°C Product Product: 6-Methyl-1,2,3,4-THQ Intermediate->Product Complete Saturation QC QC Check: NMR (Loss of arom. protons) MS (M+4) Product->QC Isolation

Figure 2: Step-by-step synthesis workflow via catalytic hydrogenation.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021. Link (Note: Discusses the broader THQ/THIQ scaffold utility).

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 2023. Link

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. American Journal of Research Communication, 2013. Link

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate. ACS Omega, 2023. Link

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study. European Journal of Organic Chemistry, 2010.[3] Link (Provides regioselectivity protocols relevant to 6-substituted THQs).

  • This compound Product Page & Properties. BenchChem, 2024. Link

Sources

"confirming the structure of 6-Methyl-1,2,3,4-tetrahydroquinoline by 2D NMR"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists

Executive Summary: The Regioisomer Challenge

In drug discovery, tetrahydroquinolines (THQs) are privileged scaffolds. However, introducing a methyl group on the benzene ring creates immediate structural ambiguity. Synthesizing 6-methyl-1,2,3,4-tetrahydroquinoline often yields mixtures containing the 5-, 7-, or 8-methyl isomers, or fails to fully reduce the heteroaromatic ring.

While Mass Spectrometry (MS) confirms the molecular weight (147.22 g/mol ), it cannot distinguish between regioisomers. Standard 1D


H NMR provides functional group evidence but often suffers from aromatic signal overlap, making definitive regio-assignment risky.

This guide objectively compares analytical methods and establishes 2D NMR (specifically HMBC and NOESY) as the requisite protocol for unambiguous structural confirmation.

Comparative Analysis: Selecting the Right Validation Tool

The following table compares the efficacy of common analytical techniques for confirming the structure of 6-methyl-THQ.

FeatureMethod A: Mass Spectrometry (LC-MS) Method B: 1D

H NMR
Method C: 2D NMR (HSQC/HMBC/NOESY)
Primary Output Molecular Weight (

147)
Functional Groups (NH, CH

, Ar-H)
Atom-to-Atom Connectivity
Isomer Differentiation Fail (Cannot distinguish 5-, 6-, 7-, 8-Me)Low/Medium (Relies on splitting patterns; ambiguous if peaks overlap)High (Definitive correlations between Me-H and Ar-C)
Saturation Proof Fail (Cannot prove ring saturation vs. double bonds easily)High (Distinct aliphatic triplets)High (COSY confirms spin systems)
Sample Requirement < 1 mg~5-10 mg~10-20 mg (for optimal C-H detection)
Verdict Screening only.Preliminary check.Gold Standard for Confirmation.
Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility, follow this "Chain of Evidence" protocol. This workflow is designed to be self-validating; if Step 2 fails, Step 3 is futile.

Phase 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this lipophilic amine to prevent viscosity-induced line broadening, though DMSO is acceptable if salt formation is suspected.
  • Concentration: Dissolve 15–20 mg of analyte in 0.6 mL solvent. High concentration is critical for detecting quaternary carbons in HMBC.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., reduction catalysts) that cause paramagnetic broadening.

Phase 2: Acquisition Parameters (600 MHz equiv.)
  • 1D

    
    H NMR:  16 scans, 1s relaxation delay. Goal: Check purity and integration.
    
  • COSY (Correlation Spectroscopy): 256 increments. Goal: Map the aliphatic chain (H2

    
     H3 
    
    
    
    H4).
  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited. Goal: Assign protonated carbons (CH/CH

    
     up, CH
    
    
    
    down).
  • HMBC (Heteronuclear Multiple Bond Coherence): Optimized for

    
     Hz. Goal: Connect Methyl protons to the aromatic ring.
    
Structural Elucidation Logic

The confirmation relies on two distinct "Spin Systems" that must be connected via the aromatic ring.

System A: The Tetrahydro Ring (Aliphatic)

The saturation of the pyridine ring is confirmed by the specific chemical shifts and COSY correlations of the aliphatic chain:

  • H-2 (~3.25 ppm): Deshielded triplet (adjacent to Nitrogen).

  • H-3 (~1.91 ppm): Shielded multiplet (middle of the chain).

  • H-4 (~2.72 ppm): Benzylic triplet (adjacent to the aromatic ring).

System B: The Methyl Placement (Aromatic)

The 6-position is confirmed if the Methyl protons (singlet, ~2.19 ppm) show HMBC correlations to:

  • C-6 (Quaternary): The carbon directly attached to the methyl.

  • C-5 and C-7 (Aromatic CH): The adjacent carbons.

Visualizing the Assignment Logic

The following diagram illustrates the connectivity flow required to confirm the structure.

G Figure 1: 2D NMR Assignment Logic for this compound cluster_aliphatic Aliphatic Spin System (Ring A) cluster_aromatic Aromatic/Methyl System (Ring B) cluster_carbon Carbon Skeleton (13C) H2 H-2 (3.25 ppm) (Next to NH) H3 H-3 (1.91 ppm) (Middle) H2->H3 COSY (3J) H4 H-4 (2.72 ppm) (Benzylic) H3->H4 COSY (3J) Me Methyl H (2.19 ppm) ArH Aromatic Protons (6.3 - 6.8 ppm) Me->ArH NOESY (Spatial) C6 C-6 (Quaternary) Me->C6 HMBC (2J) C5_7 C-5 / C-7 (CH) Me->C5_7 HMBC (3J)

Caption: Logic flow connecting proton resonances via COSY (blue) and HMBC (yellow) to confirm the 6-methyl regioisomer.

Data Interpretation & Reference Values

The following data represents the standard assignment for this compound in


. Use these values to validate your experimental results.
Table 1: 1H NMR Chemical Shift Assignment
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Methyl 2.19 Singlet (s)3HDiagnostic for methyl group; sharp singlet indicates no adjacent protons.
H-2 3.25 Triplet (t)2HDeshielded by Nitrogen; confirms THQ ring formation.
H-4 2.72 Triplet (t)2HBenzylic position; couples to H-3.
H-3 1.91 Multiplet (m)2HShielded aliphatic; couples to both H-2 and H-4.
Ar-H 6.77 Doublet/Meta1HLikely H-8 (ortho to NH, shielded/deshielded interplay).
Ar-H 6.38 Multiplet2HH-5 and H-7 (Overlapping or close).
NH ~3.60 Broad1HExchangeable; shift varies with concentration/water content.

Critical Checkpoint: If H-2, H-3, and H-4 appear as aromatic signals (> 7 ppm), the ring is not reduced (Quinoline). If they appear as described above, the "tetrahydro" structure is confirmed.

Table 2: 2D Correlation Matrix (The "Fingerprint")
Source ProtonCOSY Correlation (Neighbor)HMBC Correlation (Long Range Carbon)Structural Conclusion
Methyl (2.19) NoneC-6 , C-5, C-7Confirms Methyl is at Pos 6.
H-4 (2.72) H-3C-4a, C-5, C-8aLinks aliphatic ring to aromatic core.
H-2 (3.25) H-3C-3, C-4Confirms N-CH

connectivity.
Troubleshooting & Tips
  • Ambiguous Regiochemistry: If the Methyl HMBC correlations show interactions with a carbon that also correlates to the Nitrogen-bearing carbon (C-8a), you may have the 8-methyl isomer.

  • Broad Lines: If the aliphatic peaks (H-2, H-3) are broad, the nitrogen inversion rate may be interfering. Add a drop of

    
     (shakes out NH, sharpens neighbors) or run the experiment at 310K.
    
  • Impurity Flags: A singlet at ~2.35 ppm usually indicates Toluene (common solvent impurity), which can be mistaken for the product methyl group. Check the aromatic region for Toluene multiplets (7.1–7.2 ppm) to rule this out.

References
  • National Institute of Standards and Technology (NIST). (n.d.). Quinoline, 1,2,3,4-tetrahydro- (Parent Compound Data).[1][2][3][4][5][6][7][8] NIST Chemistry WebBook, SRD 69.[8] Retrieved February 8, 2026, from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for HMBC/HSQC pulse sequences).

Sources

"assessing the purity of synthesized 6-Methyl-1,2,3,4-tetrahydroquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-1,2,3,4-tetrahydroquinoline (6-Me-THQ) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimalarials, antioxidants, and dyes. However, its synthesis—often via the reduction of 6-methylquinoline or Povarov-type cycloadditions—introduces specific impurity profiles that challenge standard analytical workflows.

The primary analytical challenges are threefold:

  • Basicity: The secondary amine moiety interacts with silanol groups in stationary phases, causing peak tailing.

  • Oxidative Instability: The molecule spontaneously aromatizes back to 6-methylquinoline (6-Me-Q) upon exposure to air/light.

  • Isomeric Complexity: Syntheses involving p-toluidine can yield regioisomers that co-elute in low-resolution systems.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative NMR (qNMR) , providing validated protocols to ensure the integrity of your synthesized material.

Part 1: The Analytical Challenge

Before selecting a method, one must understand the "Enemy"—the specific impurity profile of 6-Me-THQ.

Impurity TypeSourceAnalytical Risk
6-Methylquinoline Incomplete reduction or post-synthesis oxidationCo-elution in non-buffered HPLC; similar solubility profile.
p-Toluidine Unreacted starting materialHigh response factor in UV; potential genotoxic concern.
Regioisomers Non-selective ring closure (Povarov reaction)Identical Mass (MW 147.22); requires NMR or high-res chromatography to distinguish.
N-Oxides Storage degradationPolar; often tails severely on standard C18 columns.
Visualization: Purity Assessment Decision Matrix

PurityWorkflow Start Crude 6-Me-THQ TLC Rapid Screen (TLC) Check for p-Toluidine Start->TLC Decision Isomeric Purity Confirmed? TLC->Decision qNMR Method B: qNMR (Structural Assay) Decision->qNMR No (Need Identity) HPLC Method A: HPLC-UV/MS (Trace Impurity Profiling) Decision->HPLC Yes (Need Purity %) qNMR->HPLC Cross-Validation Final Certificate of Analysis qNMR->Final HPLC->Final

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on synthesis stage.

Part 2: Comparative Analysis of Methods

We compared the two dominant methodologies for assessing 6-Me-THQ purity.

Method A: HPLC-UV/MS (The Workhorse)

Best for: Trace impurity detection (<0.1%), routine QC, and stability testing.

  • Pros: High sensitivity; separates non-isomeric impurities effectively; automated.

  • Cons: Requires reference standards for absolute quantitation; prone to peak tailing without pH modification.

  • Critical Insight: Standard acidic mobile phases (0.1% Formic Acid) often fail because the protonated amine (

    
    ) interacts with the column. High pH buffers  or ion-pairing agents  are required.
    
Method B: Quantitative NMR (qNMR) (The Structural Validator)

Best for: Absolute assay (%), identifying regioisomers, and "standard-free" quantitation.

  • Pros: No reference standard of the analyte needed; confirms structure and purity simultaneously; non-destructive.

  • Cons: Lower sensitivity (LOQ ~1%); requires precision weighing; expensive instrumentation time.

  • Critical Insight: The methylene signals of the tetrahydroquinoline ring (1.8–3.3 ppm) provide a distinct fingerprint that separates it from the aromatic starting materials.

Performance Matrix
FeatureHPLC-UV (Method A)qNMR (Method B)[1]
Limit of Detection (LOD) 0.05%~0.5%
Precision (RSD) < 1.0%< 2.0%
Specificity High (Separation based)High (Structure based)
Throughput High (20 min/sample)Medium (10-30 min/sample)
Primary Use Case Final Product ReleaseReference Standard Qualification

Part 3: Detailed Experimental Protocols

Protocol A: High-pH Reversed-Phase HPLC

Objective: Suppress the ionization of the secondary amine to improve peak shape and resolution.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 with high pH stability (e.g., Waters XBridge C18 or Agilent Poroshell HPH), 4.6 x 150 mm, 3.5 µm.

Instrument Settings:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B (Wash)

Self-Validating Step: Inject a mixture of 6-Me-THQ and 6-Methylquinoline. Resolution (


) must be 

. If tailing factor (

) > 1.5, increase buffer concentration or verify pH.
Protocol B: 1H-qNMR Purity Assay

Objective: Determine absolute purity using an internal standard (IS).[3]

Reagents:

  • Solvent: CDCl

    
     or DMSO-
    
    
    
    (use DMSO if salt form).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone. Must be high purity (>99.9% TraceCERT).

Procedure:

  • Accurately weigh ~10 mg of synthesized 6-Me-THQ (

    
    ) into a vial.
    
  • Accurately weigh ~5 mg of Internal Standard (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL deuterated solvent and transfer to NMR tube.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation).
    • Scans: 16 or 32.

    • Spectral width: -2 to 14 ppm.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.[1][3][4][5][6][7][8]

Target Signals for Integration:

  • 6-Me-THQ: Methyl singlet at ~2.20 ppm (

    
    ) or C2-Methylene triplet at ~3.25 ppm (
    
    
    
    ).
  • Avoid: Aromatic region (6.3–6.8 ppm) if overlap with impurities is suspected.

Part 4: Data Interpretation & Visualization[9]

Expected NMR Chemical Shifts (CDCl )
PositionTypeShift (

ppm)
MultiplicityInterpretation
C2-H CH

3.25TripletAdjacent to Nitrogen (Deshielded)
C3-H CH

1.94MultipletRing "Hinge"
C4-H CH

2.73TripletBenzylic position
C6-CH

CH

2.20SingletKey quantification signal
NH NH~3.60BroadExchangeable (do not use for quant)
Ar-H CH6.38 - 6.77MultipletAromatic pattern
Workflow for HPLC Method Development

HPLC_Dev Input Sample: 6-Me-THQ Step1 Check pH Stability (Basic Amine) Input->Step1 Branch1 Low pH (Formic Acid) Step1->Branch1 Standard Branch2 High pH (Ammonium Bicarb) Step1->Branch2 Recommended Result1 Result: Tailing Peaks (Silanol Interaction) Branch1->Result1 Result2 Result: Sharp Peaks (Neutral Species) Branch2->Result2 Opt Optimize Gradient (Separate Impurities) Result2->Opt

Figure 2: Logic flow for selecting High-pH HPLC conditions to prevent amine tailing.

Part 5: Troubleshooting & Safety

The "Self-Validating" Loop

To ensure your purity assessment is trustworthy, perform this simple check:

  • Spike Recovery: Add a known amount of pure p-toluidine to your sample.

  • HPLC Check: Does the p-toluidine peak increase proportionally? Is it fully resolved from the main peak?

  • Failure Mode: If the peaks merge, your gradient is too steep or the pH is incorrect.

Safety Note: Nitrosamine Risk

As a secondary amine, this compound can form carcinogenic nitrosamines if exposed to nitrites (e.g., Sodium Nitrite) under acidic conditions.

  • Action: Ensure all solvents and reagents are nitrite-free.

  • Regulatory: If used in drug development, screen for N-nitroso-6-methyl-1,2,3,4-tetrahydroquinoline using LC-MS/MS (MRM mode).

References

  • Organic Chemistry Portal. (2023). Synthesis of Tetrahydroquinolines: Recent Methodologies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66678, this compound. Retrieved from [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of pharmaceutical purity. Retrieved from [Link]

Sources

Benchmarking Analytical Strategies for 6-Methyl-1,2,3,4-tetrahydroquinoline: An Inter-Laboratory Method Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-1,2,3,4-tetrahydroquinoline (6-Me-THQ) is a critical secondary amine intermediate used in the synthesis of pharmaceutical agents, including thrombin inhibitors like Argatroban.[1] Its analysis presents two distinct challenges that often lead to inter-laboratory discrepancies:

  • Oxidative Instability: The tetrahydroquinoline ring is prone to aromatization (dehydrogenation) to form 6-methylquinoline, a process accelerated by heat and light.[1]

  • Chromatographic Tailing: As a secondary amine, 6-Me-THQ exhibits strong interactions with residual silanols on standard silica-based HPLC columns, leading to peak asymmetry and poor resolution.[1]

This guide presents the results of a coordinated inter-laboratory comparison (ILC) designed to identify the "Gold Standard" methodology. We compared three common analytical approaches: Gas Chromatography (GC-FID) , Acidic Reverse-Phase HPLC , and High-pH Hybrid HPLC .[1]

The Verdict: While GC-FID is common for volatile amines, our data confirms it induces thermal degradation, artificially inflating impurity levels.[1] High-pH RP-HPLC on a hybrid silica column is established herein as the superior method for accuracy, robustness, and transferability.[1]

The Comparative Landscape

Three independent laboratories (CRO, Sponsor, and QC Site) participated in this study to validate the following methods.

Method A: Gas Chromatography (GC-FID)[1]
  • Principle: Separation based on volatility using a non-polar capillary column (e.g., DB-5).[1]

  • Industry Status: Often the default for small, volatile intermediates.[1]

  • Observed Performance:

    • Pros: High resolution; no solvent waste.[1]

    • Cons:Critical Failure. The high injector port temperature (250°C) caused in-situ dehydrogenation of 6-Me-THQ, converting ~0.5% of the pure analyte into 6-methylquinoline during injection.[1] This led to "False Positive" impurity results.[1]

Method B: Acidic RP-HPLC (C18, pH 2.5)[1]
  • Principle: Traditional C18 column with Phosphate buffer/Acetonitrile.[1] Low pH keeps the amine protonated (

    
    ) to suppress silanol interactions.
    
  • Industry Status: The "Old Reliable" standard.[1]

  • Observed Performance:

    • Pros: No thermal degradation.[1]

    • Cons: Despite low pH, peak tailing (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) was observed due to the basicity of the aniline nitrogen (pKa ~5.4). This compromised the resolution of closely eluting impurities.
      
Method C: High-pH RP-HPLC (Hybrid C18, pH 10.0)[1]
  • Principle: Uses Ethylene-Bridged Hybrid (BEH) particles stable at high pH.[1] At pH 10, 6-Me-THQ is neutral (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), eliminating silanol cation-exchange interactions.
    
  • Industry Status: Modern Best Practice.[1]

  • Observed Performance:

    • Pros: Superior peak symmetry (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ); excellent resolution; no on-column degradation.
      
    • Cons: Requires specific pH-stable columns (cannot use standard silica).[1]

Inter-Laboratory Performance Data

The following data summarizes the validation parameters across three laboratories for a batch of 6-Me-THQ spiked with 0.5% 6-methylquinoline (oxidized impurity).

MetricMethod A: GC-FIDMethod B: HPLC (pH 2.[1]5)Method C: HPLC (pH 10)
Purity Value (Mean) 98.8% (False Low)99.4%99.5%
Impurity (Quinoline) 0.95% (False High)0.51%0.49%
Peak Tailing (

)
1.051.651.08
Inter-Lab RSD (%) 4.2% (High variability)1.8%0.6%
Limit of Quantitation 0.05%0.05%0.01%

Analysis: Method A (GC) showed high variability because the extent of thermal degradation varied between instruments (likely due to liner cleanliness). Method C provided the tightest precision (RSD 0.6%) and accurate impurity profiling.

Visualizing the Challenge

The following diagrams illustrate the degradation pathway that invalidates GC analysis and the decision logic for selecting the correct HPLC method.

AnalyticalPathways THQ 6-Methyl-1,2,3,4- tetrahydroquinoline (Analyte) Thermal Thermal Stress (GC Injector >200°C) THQ->Thermal Method A Nitrosation Nitrosating Agents (Trace Analysis) THQ->Nitrosation Process Risk Oxidation Oxidation/Dehydrogenation Thermal->Oxidation Quinoline 6-Methylquinoline (Artifact Impurity) Oxidation->Quinoline False Positive Nitrosamine N-Nitroso-6-methyl- 1,2,3,4-THQ (Genotoxic) Nitrosation->Nitrosamine

Figure 1: Degradation and Risk Pathways.[1] GC analysis risks converting the analyte into its oxidized impurity.[1] Secondary amines also carry a risk of nitrosamine formation, requiring specific monitoring.[1]

MethodSelection Start Start: 6-Me-THQ Analysis Volatile Is sample volatile? Start->Volatile ThermalStable Is it thermally stable? Volatile->ThermalStable Yes GC GC-FID (REJECTED) ThermalStable->GC No (Dehydrogenation Risk) HPLC_Choice Select HPLC Mode ThermalStable->HPLC_Choice No StandardCol Standard C18 Column (pH 2-3) HPLC_Choice->StandardCol HybridCol Hybrid (BEH) Column (pH 10) HPLC_Choice->HybridCol Result_Bad Result: Tailing Peaks Poor Resolution StandardCol->Result_Bad Silanol Interaction Result_Good Result: Sharp Peaks High Accuracy HybridCol->Result_Good Amine Neutralized

Figure 2: Method Selection Matrix. High-pH HPLC is the only logical path to avoid both thermal degradation and peak tailing.[1]

The "Gold Standard" Protocol: High-pH Hybrid HPLC[1]

This protocol is validated for transferability. It uses a high pH to neutralize the secondary amine, ensuring sharp peaks and high resolution from process impurities.[1]

Reagents & Equipment
  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent hybrid silica capable of pH 12).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis / PDA at 254 nm (aromatic absorption) and 210 nm (impurities).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
18.01090
18.1955
23.0955
Sample Preparation (Self-Validating Step)

To ensure no on-column oxidation occurs during the run, a System Suitability Standard (SST) must be prepared containing both 6-Me-THQ and 6-Methylquinoline.[1]

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Prep: Dissolve 10 mg 6-Me-THQ in 10 mL diluent.

  • SST Prep: Spike the stock with 0.5% w/w 6-Methylquinoline.

  • Acceptance Criteria:

    • Resolution (

      
      ) between THQ and Quinoline > 2.0.
      
    • Tailing Factor (

      
      ) for THQ < 1.2.
      
    • Note: If Quinoline area increases over multiple injections of the same vial, the autosampler temperature is too high or the sample is oxidizing in solution.[1] Keep autosampler at 4°C.

Safety Note: Nitrosamine Risk

As a secondary amine, 6-Me-THQ is a precursor to N-nitroso-6-methyl-1,2,3,4-tetrahydroquinoline , a potential mutagen.[1]

  • Warning: Do not use nitrite-containing reagents (e.g., Sodium Nitrite) or solvents contaminated with amines/nitrites near this analysis.[1]

  • Trace Analysis: For nitrosamine screening, the HPLC method above should be coupled with a Triple Quadrupole MS (LC-MS/MS) using APCI ionization, as UV detection is insufficient for ppm-level detection.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4][5] [Link]

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • European Medicines Agency. (2020).[1] Nitrosamine impurities in human medicinal products.[1] EMA/409815/2020.[1] [Link][1]

Sources

"assessing the ADMET properties of novel 6-Methyl-1,2,3,4-tetrahydroquinoline derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: ADMET Profiling of Novel 6-Methyl-1,2,3,4-Tetrahydroquinoline Derivatives

Executive Summary: The 6-Methyl-THQ Scaffold Advantage

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core for mTOR inhibitors, tubulin polymerization inhibitors, and multidrug resistance (MDR) reversal agents. While the parent THQ offers favorable binding kinetics, it often suffers from rapid oxidative metabolism (aromatization to quinoline) and non-specific CYP450 inhibition.

The This compound variant is strategically designed to mitigate these issues. The C6-methyl substitution serves two primary functions:

  • Metabolic Blockade: It sterically and electronically hinders oxidation at the para-position relative to the nitrogen, potentially extending half-life (

    
    ).
    
  • Lipophilicity Modulation: It increases

    
    , enhancing blood-brain barrier (BBB) penetration for CNS targets (e.g., glioblastoma or neuroprotection).
    

This guide outlines a rigorous, self-validating workflow to assess the ADMET properties of these novel derivatives, comparing them against the unsubstituted parent scaffold and standard quinoline therapeutics.

Comparative Analysis: 6-Methyl-THQ vs. Alternatives

The following table synthesizes expected performance metrics based on structure-activity relationship (SAR) data from analogous THQ therapeutics (e.g., derivatives targeting mTOR or MDR reversal).

Table 1: Predicted ADMET Performance Matrix

FeatureParent THQ (Unsubstituted) Novel 6-Methyl-THQ Derivatives Standard Quinoline Drugs (e.g., Chloroquine)
Metabolic Stability Low/Moderate. Prone to rapid aromatization (dehydrogenation) by CYP450s.High. C6-Methyl blocks para-oxidation; slows aromatization rate.High. Fully aromatic ring is stable against dehydrogenation but susceptible to N-dealkylation.
Permeability (Caco-2) Moderate. (

cm/s).
High. (

cm/s). Increased lipophilicity aids passive transport.
High. Excellent oral bioavailability.
hERG Toxicity Risk Moderate. Basic nitrogen can interact with hERG K+ channels.Moderate/High. Increased lipophilicity correlates with higher hERG affinity (requires monitoring).High. Known QT prolongation risk.
MDR Reversal (P-gp) Weak. Potent. Methyl group enhances hydrophobic interaction with P-gp binding pocket.Variable. Often a P-gp substrate rather than inhibitor.
CNS Penetration Moderate. Optimal. 6-Methyl increases LogBB (Blood-Brain ratio).Variable. Depends on side chains.

Critical Assessment Protocols

To validate the claims in Table 1, the following experimental workflows must be executed. These protocols prioritize "fail-early" checkpoints.

Module A: Metabolic Stability & Aromatization Assay

Rationale: The primary failure mode for THQ derivatives is the conversion to their aromatic quinoline counterparts, which often lose biological activity or become toxic.

Protocol:

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Concentration: Incubate test compound (1 µM) at 37°C.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (Triple Quadrupole).

    • Critical Step: Monitor two transitions: one for the parent 6-Methyl-THQ and one specifically for the 6-Methyl-Quinoline metabolite (M-4H).

  • Calculation:

    
    
    

Success Criteria: Intrinsic clearance (


) < 20 µL/min/mg protein; < 5% conversion to aromatic quinoline after 60 mins.
Module B: Caco-2 Permeability & Efflux Liability

Rationale: THQ derivatives are often P-gp substrates or inhibitors. This assay distinguishes between passive absorption and active efflux.

Protocol:

  • Cell Line: Caco-2 monolayers (21-day culture, TEER > 300

    
    ).
    
  • Setup: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport.

  • Inhibitor Check: Run assay with and without Verapamil (P-gp inhibitor).

  • Calculation: Efflux Ratio (ER) =

    
    .
    

Success Criteria:


 cm/s; Efflux Ratio < 2.0 (indicating no significant P-gp efflux liability).
Module C: hERG Cardiotoxicity Screening (Patch Clamp)

Rationale: The 6-Methyl group increases lipophilicity, which statistically increases the risk of binding to the hERG channel pore, potentially causing QT prolongation.

Protocol:

  • System: CHO cells stably expressing hERG

    
     channels.
    
  • Method: Whole-cell automated patch clamp (e.g., QPatch or SyncroPatch).

  • Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

  • Comparison: Test against E-4031 (positive control) and Parent THQ (negative reference).

Success Criteria:


. (Values < 1 µM are a "No-Go" for non-oncology indications).

Strategic Decision Workflow (Visualization)

The following diagram outlines the logical progression for selecting lead 6-Methyl-THQ candidates. It incorporates the "fail-early" criteria established above.

ADMET_Workflow Start Novel 6-Methyl-THQ Library Synthesis Metab_Screen Step 1: Metabolic Stability (HLM Assay) Start->Metab_Screen Aromatization_Check Is Aromatization (Oxidation) > 10%? Metab_Screen->Aromatization_Check Permeability Step 2: Caco-2 Permeability (P-gp Interaction) Aromatization_Check->Permeability No (Stable) Discard Discard / Redesign Aromatization_Check->Discard Yes (Unstable) Efflux_Check Efflux Ratio > 2.0? Permeability->Efflux_Check hERG_Screen Step 3: hERG Toxicity (Patch Clamp) Efflux_Check->hERG_Screen No (High Abs) MDR_Agent Reclassify as MDR Reversal Agent Efflux_Check->MDR_Agent Yes (P-gp Inhibitor) Safety_Check hERG IC50 < 10 µM? hERG_Screen->Safety_Check Lead_Cand Lead Candidate (Ready for In Vivo) Safety_Check->Lead_Cand No (Safe) Safety_Check->Discard Yes (Toxic) MDR_Agent->hERG_Screen Check Toxicity

Caption: Decision tree for 6-Methyl-THQ assessment. Note the branch for P-gp efflux: high efflux may disqualify a compound as a primary drug but qualifies it as an MDR reversal co-therapeutic.

References

  • Vertex Pharmaceuticals. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66678, this compound. PubChem.[1] [Link]

  • MDPI. (2020). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis and Metabolic Stability. Molecules. [Link]

  • Frontiers in Pharmacology. (2020). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers. [Link]

  • ResearchGate. (2025). Chemical space and scaffold analysis of the curated Caco-2 permeability data set for Tetrahydroquinolines. ADMET Evaluation in Drug Discovery. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 6-Methyl-1,2,3,4-tetrahydroquinoline. However, responsible chemical stewardship extends beyond the benchtop; it is a fundamental aspect of ensuring laboratory safety and environmental integrity. This guide provides a detailed, experience-driven protocol for the proper handling and disposal of this compound, grounded in established safety principles. The procedures outlined here are designed not just as a set of rules, but as a self-validating system to minimize risk at every stage of the chemical lifecycle.

Immediate Hazard Profile & Causality

Understanding the inherent risks of a compound is the first step in handling it safely. This compound is not benign; its hazard profile necessitates careful management as a hazardous substance. The primary risks are associated with its irritant properties and potential toxicity.[1][2]

The imperative to treat this chemical as hazardous waste stems directly from these classifications. Improper disposal, such as drain disposal, could introduce a harmful substance into aquatic ecosystems, while evaporation could expose personnel to respiratory irritants.[2] Furthermore, as a nitrogen-containing heterocyclic compound, its combustion can produce toxic nitrogen oxides (NOx), making controlled incineration a critical disposal parameter.[3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin[1]

Personal Protective Equipment (PPE): Your Primary Barrier

Before handling this compound in any capacity—including for disposal—the appropriate PPE must be worn. This is a non-negotiable standard to prevent direct contact and exposure.[5]

Table 2: Recommended Personal Protective Equipment

PPE TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles and/or a full-face shield.[6]Protects against splashes and fumes, preventing serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant, disposable gloves (e.g., Butyl rubber, Nitrile).[7]Prevents skin contact, which can cause irritation. Double gloving is recommended when handling hazardous materials.[6]
Body Protection Long-sleeved laboratory gown or coat.Minimizes the risk of incidental skin contact on arms and body. Ensure cuffs are snug.[6]
Respiratory Protection Handle only in a well-ventilated area, preferably within a certified chemical fume hood.Prevents inhalation of vapors, which may cause respiratory irritation.[2] An N95 respirator may be required for spill cleanup outside of a fume hood.[8]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[2][3][9] It should never be disposed of down the drain or in regular trash. The following workflow provides a systematic approach to its collection and disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Identify Waste Stream (Unused chemical, contaminated labware, spill debris) ppe Don Appropriate PPE (Gloves, Goggles, Gown) start->ppe container Select & Label Waste Container ('Hazardous Waste', 'this compound') ppe->container transfer Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal log Log Waste in Inventory seal->log storage Store in Designated Hazardous Waste Area log->storage pickup Arrange Pickup by Licensed Waste Disposal Service storage->pickup end Disposal via Controlled Incineration pickup->end

Sources

Personal protective equipment for handling 6-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 91-61-2 | Formula: C₁₀H₁₃N | Class: Bicyclic Aromatic Amine

Executive Summary

Immediate Action Required: This compound is a secondary amine capable of causing significant skin, eye, and respiratory irritation. While often handled as a standard organic intermediate, its lipophilic nature allows for rapid dermal absorption.

  • Primary Hazard: Skin/Eye Irritation (H315, H319) & Respiratory Irritation (H335).

  • Critical Control: All transfers must occur within a certified chemical fume hood.

  • Storage: Air-sensitive; store under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the quinoline derivative.

Hazard Mechanism & Risk Assessment

The "Why" behind the safety protocols.

As a Senior Application Scientist, it is critical to understand that 6-Methyl-1,2,3,4-tetrahydroquinoline is not just a generic "irritant." Structurally, it possesses a secondary amine within a saturated ring fused to an aromatic system.

  • Tissue Reactivity: The lone pair of electrons on the nitrogen atom makes the compound basic and nucleophilic. Upon contact with mucous membranes or moist skin, it can protonate, raising local pH and causing caustic-like irritation.

  • Permeation Potential: The methyl substitution and lipophilic bicyclic structure enhance its ability to penetrate the stratum corneum (outer skin layer). This makes standard thin nitrile gloves insufficient for prolonged contact.

  • Oxidative Instability: In the presence of atmospheric oxygen, the tetrahydro- ring can dehydrogenate to form the fully aromatic 6-methylquinoline. This degradation product has a distinct toxicity profile and alters the stoichiometry of sensitive metal-catalyzed cross-coupling reactions.

PPE Specification Matrix

Standard lab PPE is often insufficient for aromatic amines. Use this matrix to select the correct barrier.

Protection ZonePPE RequirementTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapors to bypass the lens. Goggles seal the eyes against amine vapors which can cause lacrimation and corneal haze.
Dermal (Hands - Standard) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: <15 mins for thin nitrile. Double gloving provides a "sacrificial" outer layer for incidental splashes.
Dermal (Hands - High Risk) Laminate (Silver Shield/4H) or Viton Required for: Spill cleanup or immersion. Aromatic amines can permeate nitrile rapidly without visible degradation.
Respiratory Fume Hood (Face velocity: 100 fpm)The primary control. If work outside the hood is unavoidable (e.g., maintenance), use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.
Body Lab Coat (100% Cotton or Nomex) Synthetic blends (polyester) can melt if the amine reacts exothermically with other reagents or if a fire occurs.
Operational Protocols
A. Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass with a PTFE-lined septum cap.

  • Temperature: Refrigeration (2-8°C) is recommended to slow oxidative degradation.

B. Transfer Techniques (Syringe/Cannula)

Avoid pouring. Pouring increases surface area for oxidation and vapor generation.

  • Purge: Ensure the receiving vessel is purged with inert gas.

  • Extract: Insert a long-needle syringe through the septum of the stock bottle.

  • Draw: Slowly draw the liquid. If the plunger sticks, do not force it; the amine may have degraded rubber seals in older syringes. Use an all-glass or chemically resistant plastic syringe.

  • Dispense: Transfer directly into the reaction solvent below the liquid level to minimize splashing.

C. Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator if outside the hood.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels, as amines can react exothermically with cellulose under certain conditions or simply increase surface area for evaporation.

  • Neutralize: Wipe the area with a dilute acetic acid solution (vinegar) to neutralize trace amine residues, followed by soap and water.

Safe Handling Decision Logic (Workflow)

G Start START: Handling this compound RiskAssess Risk Assessment: Volume & Duration? Start->RiskAssess SmallVol < 10mL / Incidental Contact RiskAssess->SmallVol LargeVol > 10mL / Potential Immersion RiskAssess->LargeVol StdPPE Standard PPE: Double Nitrile Gloves Splash Goggles Fume Hood SmallVol->StdPPE HighPPE High-Risk PPE: Laminate/Viton Gloves Face Shield + Goggles Apron LargeVol->HighPPE Transfer Transfer via Syringe/Septum (Avoid open pouring) StdPPE->Transfer HighPPE->Transfer Reaction Reaction under Inert Gas (Prevent Oxidation) Transfer->Reaction Cleanup Decontamination: Dilute Acid Wipe -> Water Reaction->Cleanup Disposal Disposal: Segregated Organic Waste (Basic/Amine Stream) Cleanup->Disposal

Figure 1: Decision logic for PPE selection and operational workflow based on handling volume.

Disposal & Environmental Compliance

Never dispose of amines down the drain.

  • Classification: Segregate as "Organic Waste - Basic/Alkaline."

  • Compatibility: Do not mix with strong acids (exothermic neutralization) or oxidizers (fire hazard) in the waste container.

  • Labeling: Clearly mark the tag with "Contains this compound - Irritant/Sensitizer."

  • Container: Use High-Density Polyethylene (HDPE) waste containers; avoid metal containers if possible to prevent corrosion over long storage periods.

References
  • PubChem. (n.d.). Compound Summary: this compound (CAS 91-61-2).[1][2] National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment: Chemical Resistance Selection.[4][5] Retrieved February 8, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
6-Methyl-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.